2-Amino-5-chloro-4-methylthiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2S/c1-2-3(5)8-4(6)7-2/h1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTUCTHNAXSTGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650079 | |
| Record name | 5-Chloro-4-methyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5316-76-7 | |
| Record name | 5-Chloro-4-methyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-4-methyl-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 2-Amino-5-chloro-4-methylthiazole
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the known physicochemical properties of 2-Amino-5-chloro-4-methylthiazole (CAS No: 5316-76-7), a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for some properties are not extensively reported, this guide furnishes available data and outlines standard experimental protocols for their determination. It includes a probable synthesis pathway and detailed methodologies for characterizing key attributes such as melting point, solubility, pKa, and logP, intended to serve as a practical reference for laboratory work.
Core Physicochemical Properties
This compound is a substituted aminothiazole, a class of compounds recognized for its versatile role as a scaffold in the development of pharmacologically active agents. The core properties of the compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₄H₅ClN₂S | [1] |
| Molecular Weight | 148.6 g/mol | [1] |
| CAS Number | 5316-76-7 | [1] |
| Appearance | Solid (form not specified) | Assumed from related compounds |
| Melting Point | Data not available in searched literature. | |
| Boiling Point | Data not available in searched literature. | |
| Solubility | Data not available in searched literature. | |
| pKa | Data not available in searched literature. | |
| logP | Data not available in searched literature. |
Synthesis and Experimental Protocols
Synthesis Pathway
The synthesis of 2-amino-4-methylthiazole derivatives typically follows the Hantzsch thiazole synthesis. A plausible pathway for this compound involves a two-step process starting from 1-chloro-2-butanone.
-
Step 1: Cyclocondensation. 1-chloro-2-butanone is reacted with thiourea. The sulfur of the thiourea acts as a nucleophile, attacking the carbonyl carbon, followed by an intramolecular cyclization and dehydration to form the 2-amino-4-methylthiazole ring.
-
Step 2: Electrophilic Chlorination. The resulting 2-amino-4-methylthiazole is then subjected to electrophilic chlorination at the 5-position, which is activated by the amino group, to yield the final product, this compound.
Experimental Protocols for Property Determination
The following sections describe standard laboratory protocols for determining the key physicochemical properties of a solid organic compound like this compound.
The melting point provides an indication of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities tend to depress and broaden the melting range.[2]
Protocol (Capillary Method):
-
Sample Preparation: Finely powder a small amount of the dry crystalline sample.[2]
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap it gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[3][4]
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[2] In a Thiele tube, the capillary is attached to a thermometer with a rubber band, ensuring the band is above the level of the heating oil.[2]
-
Heating: Heat the apparatus rapidly to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[2]
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has completely liquefied (T2).[4] The melting point is reported as the range T1-T2.
Solubility tests provide information about the polarity and the presence of acidic or basic functional groups within a molecule.[5] A systematic approach is typically used to classify the compound.
Protocol (Qualitative):
-
Initial Test: Add approximately 25 mg of the compound to a small test tube containing 0.75 mL of a solvent.[5] Stir or shake vigorously for 60 seconds.[6] Observe if the solid dissolves completely.
-
Solvent Sequence: Perform the test sequentially using the following solvents, following the logic in the diagram below:
-
Water: If soluble, test the aqueous solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[7][8] This suggests the presence of polar functional groups.
-
5% NaOH (aq): If insoluble in water, test in 5% NaOH. Solubility indicates the presence of an acidic functional group, such as a phenol or carboxylic acid.[8]
-
5% NaHCO₃ (aq): If soluble in NaOH, test in 5% NaHCO₃. Solubility indicates a relatively strong acid, typically a carboxylic acid.[8]
-
5% HCl (aq): If insoluble in water and NaOH, test in 5% HCl. Solubility indicates the presence of a basic functional group, most commonly an amine.[7][8]
-
Concentrated H₂SO₄: If insoluble in all the above, test in cold, concentrated sulfuric acid. Solubility suggests the presence of a functional group containing nitrogen, oxygen, or unsaturation (alkenes, alkynes, aromatic rings).[8]
-
-
Classification: Based on the results, the compound can be classified into a specific solubility group, which aids in its identification.
The pKa value quantifies the acidity of a compound. For a compound with a basic amino group, like this compound, the pKa of its conjugate acid is determined. Potentiometric titration is a standard method.[9]
Protocol (Potentiometric Titration):
-
System Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[9]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water-cosolvent mixture) to a known concentration (e.g., 1 mM).[9] To maintain constant ionic strength, a background electrolyte like 0.15 M KCl can be used.[9]
-
Initial pH Adjustment: For determining the pKa of a basic group's conjugate acid, adjust the initial solution to an acidic pH (e.g., pH 2) with a standardized strong acid (e.g., 0.1 M HCl).
-
Titration: Place the solution in a jacketed vessel at a constant temperature and immerse the calibrated pH electrode. Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.[9]
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[9]
The partition coefficient (P), or its logarithm (logP), is a measure of a compound's lipophilicity. The "shake-flask" method using n-octanol and water is the traditional and most widely accepted technique.[10]
Protocol (Shake-Flask Method):
-
Phase Preparation: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4).[11] This is done by vigorously mixing the two solvents and allowing them to separate for at least 24 hours.[11]
-
Sample Addition: Dissolve a precisely weighed amount of the compound in one of the phases (usually the one in which it is more soluble).
-
Partitioning: Combine known volumes of the n-octanol and water phases in a separatory funnel or vial. Add the stock solution of the compound. The total concentration should be low enough to avoid self-association.
-
Equilibration: Shake the mixture for a sufficient time to allow equilibrium to be reached (e.g., 1-2 hours). Afterward, centrifuge the mixture to ensure complete separation of the two phases.[12]
-
Concentration Analysis: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[11][12]
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[10]
References
- 1. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. byjus.com [byjus.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.ws [chem.ws]
- 7. scribd.com [scribd.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. acdlabs.com [acdlabs.com]
- 11. agilent.com [agilent.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
2-Amino-5-chloro-4-methylthiazole: A Technical Overview of its CAS Number, Structure Elucidation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Amino-5-chloro-4-methylthiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical identity, outlines the methodologies for its structure elucidation based on established spectroscopic techniques, and touches upon the biological activities of related aminothiazole derivatives.
Core Chemical Information
CAS Number: 5316-76-7
This compound is identified by the Chemical Abstracts Service (CAS) registry number 5316-76-7. This unique identifier is crucial for unambiguous identification in chemical databases and literature.
Molecular Formula: C₄H₅ClN₂S
Molecular Weight: 148.6 g/mol
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 5316-76-7 | |
| Molecular Formula | C₄H₅ClN₂S | |
| Molecular Weight | 148.6 g/mol |
Structure Elucidation
Experimental Protocols for Structure Elucidation
1. Synthesis (General Approach - Hantzsch Thiazole Synthesis)
A generalized and widely adopted method for the synthesis of 2-aminothiazole derivatives is the Hantzsch thiazole synthesis. This typically involves the condensation reaction between an α-haloketone and a thiourea or a related thioamide. For this compound, a plausible synthetic route would involve the reaction of a chlorinated derivative of 3-chloro-2-butanone with thiourea.
2. Spectroscopic Analysis
The synthesized compound would then be subjected to a battery of spectroscopic analyses to confirm its structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (Proton NMR): This technique provides information about the number and types of protons in the molecule. For this compound, one would expect to observe signals corresponding to the methyl protons and the amine protons. The chemical shifts of these protons would be influenced by the electronic environment of the thiazole ring.
-
¹³C NMR (Carbon-13 NMR): This analysis identifies the different carbon atoms in the structure. Signals for the methyl carbon, the two carbons of the thiazole ring, and the carbon attached to the amino group would be expected at characteristic chemical shifts.
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational bands for this compound would include N-H stretching vibrations for the primary amine group, C-H stretching for the methyl group, and C=N and C=C stretching vibrations characteristic of the thiazole ring.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern. The molecular ion peak in the mass spectrum should correspond to the molecular weight of this compound (148.6 g/mol ).
-
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |
| ~2.3 | Singlet | 3H | -CH₃ |
| ~6.5 - 7.5 | Broad Singlet | 2H | -NH₂ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~168 | C2 (C-NH₂) |
| ~145 | C4 (C-CH₃) |
| ~115 | C5 (C-Cl) |
| ~15 | -CH₃ |
Solvent: DMSO-d₆
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3400 - 3200 | N-H Stretch (Amine) |
| 3000 - 2850 | C-H Stretch (Methyl) |
| ~1620 | C=N Stretch (Thiazole ring) |
| ~1550 | C=C Stretch (Thiazole ring) |
| ~800 - 700 | C-Cl Stretch |
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the synthesis and structure elucidation of this compound.
Caption: Logical workflow for the synthesis and structural confirmation of this compound.
Biological and Safety Considerations
Biological Activity of Aminothiazole Derivatives
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These include antibacterial, antifungal, anti-inflammatory, and antitumor properties. For instance, certain 2-aminothiazole derivatives have been investigated as potential anticancer agents. While the specific biological activity and signaling pathways of this compound are not extensively documented, its structural similarity to other bioactive aminothiazoles suggests it could be a valuable building block for the synthesis of novel therapeutic agents.
Safety Information
For this compound, specific and detailed toxicology data is limited. However, for the parent compound, 2-aminothiazole, and its derivatives, appropriate safety precautions should be taken in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Hantzsch Thiazole Synthesis of Chlorinated Derivatives: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the Hantzsch thiazole synthesis, with a specific focus on the mechanism and protocols for preparing chlorinated thiazole derivatives. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visual representations of the core chemical principles.
Introduction
The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a fundamental and versatile method for constructing the thiazole ring system.[1] The classic reaction involves the condensation of an α-haloketone with a thioamide. Thiazole moieties are prevalent in a vast number of biologically active compounds and approved pharmaceuticals, making their synthesis a critical area of study in medicinal chemistry.[2]
This guide delves into the synthesis of chlorinated thiazole derivatives, which are valuable intermediates in organic synthesis. The presence of a chlorine atom provides a reactive handle for further molecular elaboration and the generation of diverse chemical libraries for drug discovery programs.
Core Reaction Mechanism
The Hantzsch thiazole synthesis proceeds via a well-established pathway that begins with the nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the halo-ketone. This initial S-alkylation is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[2]
When employing chlorinated α-haloketones, the fundamental mechanism remains consistent. The electron-withdrawing nature of the chlorine atom can influence the electrophilicity of the adjacent carbon, potentially affecting reaction kinetics.
Regioselectivity with Unsymmetrical Chlorinated Ketones
The use of unsymmetrical chlorinated α-haloketones introduces the challenge of regioselectivity in the initial S-alkylation step.
-
1,1-Dichloroacetone : The reaction with a thioamide is anticipated to proceed through nucleophilic attack at the dichloromethyl carbon. Subsequent cyclization and elimination of hydrogen chloride would lead to the formation of a 4-(chloromethyl)thiazole derivative.
-
1,3-Dichloroacetone : As a symmetrical α,α'-dihaloketone, the initial nucleophilic attack can occur at either of the chloromethyl carbons, leading to the formation of 4-(chloromethyl)thiazole derivatives.[3]
-
Influence of Reaction Conditions : It is crucial to note that reaction conditions can significantly impact regioselectivity. For instance, studies on the Hantzsch synthesis with N-monosubstituted thioureas have shown that acidic conditions can lead to the formation of a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[4] This underscores the importance of careful optimization of reaction parameters to achieve the desired isomer.
Data Presentation: Synthesis of Chlorinated Thiazole Derivatives
The following table summarizes key quantitative data from various reported syntheses of chlorinated thiazole derivatives via the Hantzsch reaction.
| α-Haloketone | Thioamide/Thiourea Derivative | Product | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 1,3-Dichloroacetone | Resin-bound thiourea | Resin-bound 4-(chloromethyl)thiazole | DMF | 70 | Overnight | High Purity |
| 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone | Thiourea | 2-Amino-4-(2,4,5-trichlorophenyl)thiazole | Ethanol | Reflux | 1-3 h | - |
| 4-Chloroacetoacetyl chloride | Thiourea | (2-Aminothiazol-4-yl)-acetic acid hydrochloride | Water/Methylene chloride | 5-30 | - | Good |
| Chloroacetaldehyde (50% aq. solution) | Thiourea | 2-Aminothiazole | Ethanol/THF | Reflux | 48 h | 42% |
Experimental Protocols
Solid-Phase Synthesis of a 4-(Chloromethyl)thiazole Derivative[3]
This protocol outlines a method for the synthesis of a 4-(chloromethyl)thiazole on a solid support, which is particularly useful for combinatorial chemistry applications.
-
Materials : Resin-bound thiourea, 1,3-dichloroacetone (10 equivalents), Anhydrous Dimethylformamide (DMF).
-
Procedure :
-
To the resin-bound thiourea, add a solution of 1,3-dichloroacetone in anhydrous DMF.
-
Heat the reaction mixture at 70°C overnight.
-
After the reaction is complete, thoroughly wash the resin with DMF and Dichloromethane (DCM) to remove unreacted reagents and soluble byproducts.
-
The resulting resin-bound 4-(chloromethyl)thiazole can be directly utilized in subsequent synthetic steps.
-
Synthesis of 2-Amino-4-(2,4,5-trichlorophenyl)thiazole[2]
This protocol describes the synthesis of a highly chlorinated 2-aminothiazole derivative in solution.
-
Materials : 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone, Thiourea, Ethanol.
-
Procedure :
-
In a round-bottom flask, dissolve 2-chloro-1-(2,4,5-trichlorophenyl)ethanone in ethanol.
-
Add thiourea to the solution and heat the mixture at reflux for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into cold deionized water to induce precipitation of the crude product.
-
Collect the solid by vacuum filtration and wash the filter cake with deionized water.
-
Neutralize the filtrate with a 5% aqueous solution of sodium bicarbonate to precipitate any remaining product.
-
Combine the collected solids and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-(2,4,5-trichlorophenyl)thiazole.
-
Synthesis of (2-Aminothiazol-4-yl)-acetic acid hydrochloride[5]
This protocol details the preparation of a functionalized 2-aminothiazole as its hydrochloride salt.
-
Materials : Thiourea, 4-Chloroacetoacetyl chloride, Water, Methylene chloride.
-
Procedure :
-
Prepare a suspension of thiourea in water and cool it to a temperature of 5-10°C.
-
To this suspension, add a solution of 4-chloroacetoacetyl chloride in methylene chloride, ensuring the temperature is maintained between 5°C and 10°C.
-
After the addition is complete, allow the reaction mixture to warm to 25-30°C and stir until the reaction is complete.
-
The product, (2-aminothiazol-4-yl)-acetic acid hydrochloride, will precipitate from the reaction mixture and can be isolated by filtration.
-
Visualizations
General Mechanism of Hantzsch Thiazole Synthesis with Chlorinated Ketones
Caption: General mechanism of the Hantzsch thiazole synthesis using a chlorinated α-haloketone.
Synthetic Workflow: Synthesis and Derivatization of 4-(Chloromethyl)thiazoles
Caption: Synthetic workflow for the preparation of 4-(chloromethyl)thiazoles and their subsequent derivatization.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Spectroscopic and Synthetic Profile of 2-Amino-5-chloro-4-methylthiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic properties and a viable synthetic approach for 2-Amino-5-chloro-4-methylthiazole. Due to the limited availability of direct experimental data for this specific compound, the spectroscopic information presented herein is predicted based on established values for structurally analogous compounds. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development, offering foundational data and methodologies for the synthesis, purification, and characterization of this and related thiazole derivatives.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a thiazole ring substituted with an amino group at the 2-position, a chloro group at the 5-position, and a methyl group at the 4-position. The presence of these functional groups suggests its potential as a versatile building block in the synthesis of more complex molecules with potential biological activity.
Caption: Chemical structure of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of experimental data for 2-aminothiazole, 2-amino-5-methylthiazole, and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~2.3 - 2.5 | Singlet | 3H | -CH₃ | Based on the typical chemical shift for a methyl group attached to an aromatic ring. |
| ~6.5 - 7.0 | Broad Singlet | 2H | -NH₂ | The broadness is due to quadrupole broadening and exchange with the solvent. The chemical shift is typical for an amino group on a heteroaromatic ring. |
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment | Rationale for Prediction |
| ~168 - 172 | C2 (C-NH₂) | Typical chemical shift for a carbon in a thiazole ring attached to an amino group. |
| ~145 - 150 | C4 (C-CH₃) | The methyl group will have a shielding effect, but the adjacent chloro group will have a deshielding effect. |
| ~115 - 120 | C5 (C-Cl) | The chloro substituent will cause a downfield shift compared to an unsubstituted thiazole. |
| ~12 - 15 | -CH₃ | Typical chemical shift for a methyl carbon attached to an sp² hybridized carbon. |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3300 - 3500 | N-H | Asymmetric and symmetric stretching |
| 1620 - 1650 | N-H | Scissoring |
| 1550 - 1600 | C=N | Stretching |
| 1400 - 1500 | C=C | Aromatic stretching |
| 1000 - 1100 | C-Cl | Stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data of this compound
| m/z | Interpretation |
| 148/150 | [M]⁺ (Molecular Ion) and [M+2]⁺ due to ³⁵Cl and ³⁷Cl isotopes |
| 113 | [M - Cl]⁺ |
| 86 | [M - Cl - HCN]⁺ |
Experimental Protocols
Synthesis: Generalized Hantzsch Thiazole Synthesis
The synthesis of this compound can be achieved via the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thiourea. For the target molecule, 3-chloro-2-butanone would be a suitable α-haloketone.
Caption: A generalized workflow for the Hantzsch synthesis of the target compound.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 equivalent) in ethanol.
-
Addition of α-Haloketone: To the stirred solution, add 3-chloro-2-butanone (1.0 equivalent) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
-
Characterization: Confirm the identity and purity of the synthesized compound using the spectroscopic techniques outlined in this guide.
Spectroscopic Analysis
Caption: A general workflow for the spectroscopic analysis of the synthesized compound.
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
3.2.2. FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or clean ATR crystal and subtract it from the sample spectrum.
3.2.3. Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample solution into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
Conclusion
This technical guide provides a predictive spectroscopic profile and a generalized synthetic protocol for this compound. The data and methods presented herein are intended to facilitate further research and development involving this and related thiazole-containing compounds. Experimental verification of the predicted data is recommended to confirm the structural and spectroscopic properties of this molecule.
The 2-Amino-5-chloro-4-methylthiazole Scaffold: A Privileged Motif in Drug Discovery
An In-depth Technical Guide on its Potential Biological Activities
The 2-amino-5-chloro-4-methylthiazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic accessibility have positioned it as a "privileged" structure in the design of novel therapeutic agents. This technical guide delves into the diverse biological activities associated with this scaffold, presenting key quantitative data, detailed experimental protocols for cited assays, and visual representations of relevant biological pathways and experimental workflows. This document is intended for researchers, scientists, and professionals engaged in drug discovery and development.
Anticancer Activity
Derivatives of the 2-aminothiazole scaffold have demonstrated potent and selective antiproliferative activity against a wide array of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[1] The this compound moiety is a crucial component of the multi-kinase inhibitor Dasatinib, underscoring its importance in oncology.[2][3]
Quantitative Data for Anticancer Activity
| Compound/Derivative Class | Cell Line(s) | IC50 (µM) | Reference |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K563 (Leukemia) | Comparable to Dasatinib | [3] |
| MCF-7 (Breast) | 20.2 | [3] | |
| HT-29 (Colon) | 21.6 | [3] | |
| 2-amino-4-phenylthiazole analogs | H1299 (Lung), SHG-44 (Glioma) | 4.03 - 4.89 | [1] |
| N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamides | HeLa (Cervical) | 1.6 ± 0.8 | [1] |
| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives | A-549 (Lung), Bel7402 (Liver), HCT-8 (Intestine) | Moderate to high activity (up to 48% inhibition) | [4] |
| Ciminalum–thiazolidinone hybrids | 60 human tumor cell lines | GI50: 1.57 - 2.80 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds, including this compound derivatives, are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at varying concentrations. A vehicle control (solvent only) is also included.
-
Incubation: The plate is incubated for a period of 48-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Visualizing Experimental Workflow
Kinase Inhibitory Activity
The 2-aminothiazole scaffold is a well-established template for the design of kinase inhibitors.[2] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. As mentioned, Dasatinib, which contains the this compound core, is a potent inhibitor of multiple kinases, including BCR-ABL and Src family kinases.[2][6]
Quantitative Data for Kinase Inhibitory Activity
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| Dasatinib (BMS-354825) | Pan-Src family kinases | Subnanomolar to nanomolar | [2] |
| Dasatinib analog (12m) | Pan-Src family kinases | Nanomolar | [2] |
| Piperazinyl-thiazole acetamide scaffold | VEGFR-2 | 400 | [1] |
Signaling Pathway: General Kinase Inhibition
Antimicrobial Activity
Various derivatives of the 2-aminothiazole scaffold have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal pathogens.[7][8][9] These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.[7][8]
Quantitative Data for Antimicrobial Activity
| Compound/Derivative Class | Microorganism(s) | MIC (µg/mL) | Reference |
| Thiourea derivatives of 1,3-thiazole | Gram-positive cocci | 2 - 32 | [8] |
| 2-amino-5-alkylidene-thiazol-4-ones | Pseudomonas aeruginosa | 16 | [10] |
| 2-substituted aminothiazoles | S. aureus, S. epidermidis, E. coli, K. pneumoniae | Comparable to ampicillin | [11] |
| 2-aminothiazole derivatives | Bacillus subtilis, E. coli, C. albicans, A. niger | Mild to good activity | [7] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution of Compound: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity
The 2-aminothiazole scaffold has also been explored for its potential anti-inflammatory properties.[12][13] Certain derivatives have shown inhibitory activity against key enzymes involved in the inflammatory cascade, such as 5-lipoxygenase (5-LOX) and cyclooxygenase (COX).[12][13]
Quantitative Data for Anti-inflammatory Activity
| Compound/Derivative Class | Target | IC50 (µM) | Reference |
| 2-amino-4-aryl thiazole conjugates | 5-LOX | 0.9 ± 0.1 | [12] |
| 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one | COX-1 | Better than naproxen | [13] |
Signaling Pathway: Arachidonic Acid Metabolism
Conclusion
The this compound scaffold and its broader 2-aminothiazole family represent a versatile and highly valuable core in modern drug discovery. The extensive research into their anticancer, kinase inhibitory, antimicrobial, and anti-inflammatory properties highlights their potential for the development of novel therapeutics. The structure-activity relationship studies, facilitated by the synthetic tractability of this scaffold, continue to yield compounds with improved potency and selectivity. This technical guide provides a consolidated overview of the significant biological activities associated with this scaffold, offering a valuable resource for researchers in the field. Further exploration of this privileged motif is warranted to unlock its full therapeutic potential.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold [jstage.jst.go.jp]
- 9. jocpr.com [jocpr.com]
- 10. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 2-Amino-5-chloro-4-methylthiazole and its Analogues: Synthesis, Biological Activity, and Experimental Protocols
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and clinically approved drugs.[1][2][3] This versatile heterocyclic moiety forms the structural core of therapeutics ranging from anticancer agents like Dasatinib to antimicrobials and anti-inflammatory drugs.[2][4] This technical guide provides an in-depth literature review of 2-Amino-5-chloro-4-methylthiazole and its broader class of analogues, focusing on their synthesis, diverse biological activities, and detailed experimental protocols to aid researchers in drug discovery and development.
I. Synthesis of the 2-Aminothiazole Core
The most common and versatile method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis, first reported in 1887.[5][6] This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide, such as thiourea.[5][7][8]
For the synthesis of the parent 2-amino-4-methylthiazole, the α-haloketone used is chloroacetone.[9] Halogenation at the C5 position, a key step for creating analogues like this compound, can be achieved via electrophilic aromatic substitution.[10] Another synthetic route involves a diazotization reaction of the 2-amino group, followed by a Sandmeyer-type reaction to introduce a chlorine atom at the C2 position, which can then be further modified.[11] Biocatalytic halogenation using vanadium-dependent haloperoxidases also presents a modern, milder approach to creating halogenated derivatives.[12]
Caption: General synthetic workflow for 2-aminothiazole analogues.
II. Biological Activities and Therapeutic Potential
Analogues of 2-Amino-4-methylthiazole exhibit a remarkable breadth of pharmacological activities, with anticancer and antimicrobial effects being the most extensively studied.
A. Anticancer Activity
Derivatives of 2-aminothiazole have shown significant potential as anticancer agents, acting through diverse mechanisms of action, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[13]
Mechanism of Action: VEGFR-2 Inhibition A key target for many anticancer 2-aminothiazole derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[14] VEGFR-2 is a crucial mediator of angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[15][16][17] By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase, these compounds inhibit its downstream signaling cascade, leading to a reduction in tumor vascularization and growth.[15][18][19] This cascade involves critical pathways such as PI3K/AKT for cell survival and PLCγ/MAPK for cell proliferation.[15][17][18]
Caption: Inhibition of the VEGFR-2 signaling pathway by 2-aminothiazoles.
Quantitative Cytotoxicity Data The in vitro antiproliferative activity of these compounds is typically measured by their half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.
| Compound/Analogue | Cancer Cell Line | IC50 Value (µM) | Reference |
| 2,4-disubstituted thiazole amide (Cmpd 28) | HT29 (Colon) | 0.63 | [20] |
| 2,4-disubstituted thiazole amide (Cmpd 28) | HeLa (Cervical) | 6.05 | [20] |
| 2,4-disubstituted thiazole amide (Cmpd 28) | A549 (Lung) | 8.64 | [20] |
| 2-amino-4-phenylthiazole derivative (Cmpd 10) | HT29 (Colon) | 2.01 | [21] |
| 2-aminothiazole derivative (Cmpd 20) | SHG-44 (Glioma) | 4.03 | [20] |
| 2-aminothiazole derivative (Cmpd 20) | H1299 (Lung) | 4.89 | [20] |
| 2-phenylacetamido-thiazole (Cmpd 16) | E. coli (KAS III enzyme) | 5.3 | [22] |
| Thiazolyl-hydrazone (Cmpd 4c) | MCF-7 (Breast) | 2.57 | [14] |
| Thiazolyl-hydrazone (Cmpd 4c) | HepG2 (Liver) | 7.26 | [14] |
| Podophyllotoxin conjugate (Cmpd 46b) | HepG2 (Liver) | 0.13 | [20] |
| Podophyllotoxin conjugate (Cmpd 46b) | A549 (Lung) | 0.16 | [20] |
B. Antimicrobial and Antifungal Activity
2-aminothiazole derivatives have demonstrated promising activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2][23] Their efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.
Quantitative Antimicrobial Data
| Compound/Analogue | Microbial Strain | MIC Value (µg/mL) | Reference |
| Thiazolyl-thiourea derivatives | S. aureus / S. epidermidis | 4 - 16 | [1][2] |
| Piperazinyl naphthalimide aminothiazole | Methicillin-resistant S. aureus | 4 | [1] |
| Piperazinyl naphthalimide aminothiazole | E. coli | 8 | [1] |
| 2,5-dichloro thienyl-thiazole | E. coli / S. aureus | 6.25 - 12.5 | [22] |
| 2,5-dichloro thienyl-thiazole | A. fumigatus / A. flavus | 6.25 - 12.5 | [22] |
| 2-phenylacetamido-thiazole (Cmpd 16) | B. subtilis / S. aureus | 1.56 | [22] |
| 2-phenylacetamido-thiazole (Cmpd 16) | E. coli / P. aeruginosa | 6.25 | [22] |
| 2,5'-bisthiazole derivatives | M. tuberculosis H37Rv | 9.64 - 23.64 | [22] |
C. Antioxidant Activity
Certain 2-amino-5-methylthiazole derivatives have been evaluated for their ability to scavenge harmful free radicals, such as superoxide radicals. This antioxidant activity is crucial for combating oxidative stress, which is implicated in numerous diseases.[24] The antioxidant potential is often expressed as an IC50 value, representing the concentration required to scavenge 50% of the free radicals. For a series of 1,3,4-oxadiazole-2-thiol derivatives, IC50 values for superoxide radical scavenging were found to be in the range of 17.2–48.6 μg/mL.[24]
III. Key Experimental Protocols
Reproducible and standardized methodologies are critical for evaluating and comparing the biological activities of novel compounds.
A. Protocol for Synthesis of 2-Amino-4-methylthiazole
This procedure is a classic example of the Hantzsch thiazole synthesis.[9]
-
Reaction Setup : Suspend thiourea (76 g, 1 mole) in water (200 cc) in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.
-
Addition of Reactant : While stirring, add chloroacetone (92.5 g, 1 mole) dropwise over 30 minutes. The reaction is exothermic.
-
Reflux : After the addition is complete, reflux the yellow solution for two hours.
-
Basification and Extraction : Cool the mixture and, while stirring, add solid sodium hydroxide (200 g) with external cooling.
-
Isolation : Separate the upper oily layer. Extract the aqueous layer three times with ether (total 300 cc).
-
Drying and Purification : Combine the oil and ethereal extracts, dry over solid sodium hydroxide, and filter. Remove the ether by distillation.
-
Final Product : Distill the remaining oil under reduced pressure to collect 2-amino-4-methylthiazole at 130–133°C / 18 mm Hg. The expected yield is 70–75%.[9]
B. Protocol for Broth Microdilution MIC Assay
This is a standard method for determining the antimicrobial susceptibility of a compound.[25][26][27][28]
-
Prepare Antimicrobial Dilutions : Prepare a stock solution of the test compound. Perform serial two-fold dilutions in a suitable liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.[25][27]
-
Prepare Inoculum : Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard turbidity). Dilute this suspension to the final required concentration for inoculation.[28]
-
Inoculation : Inoculate each well of the microtiter plate with the standardized bacterial or fungal suspension. The final volume in each well is typically 100-200 µL.[28][29]
-
Controls : Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative/sterility control (broth only) to check for contamination.[25]
-
Incubation : Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[29]
-
Reading Results : After incubation, determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[25][26]
IV. Conclusion
The 2-aminothiazole scaffold, particularly with modifications at the C4 and C5 positions, remains a highly fertile ground for the discovery of new therapeutic agents.[1][2] The analogues of this compound demonstrate potent and varied biological activities, especially in the realms of oncology and infectious diseases. Future research should focus on optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles, potentially leading to the development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. jocpr.com [jocpr.com]
- 11. WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same - Google Patents [patents.google.com]
- 12. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. commerce.bio-rad.com [commerce.bio-rad.com]
- 17. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 18. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Broth Microdilution | MI [microbiology.mlsascp.com]
- 26. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 28. rr-asia.woah.org [rr-asia.woah.org]
- 29. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Technical Guide to the Solubility of 2-Amino-5-chloro-4-methylthiazole and Related Compounds in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 2-Amino-5-chloro-4-methylthiazole in common organic solvents. Extensive literature searches did not yield specific quantitative solubility data for this compound. However, to provide a valuable resource for researchers in this area, this document presents solubility data for the structurally related compound, 2-amino-5-methylthiazole . The experimental protocols and methodologies detailed herein are standard for determining the solubility of heterocyclic compounds and can be directly applied to this compound.
Solubility Data for 2-amino-5-methylthiazole (Analogue)
The following table summarizes the mole fraction solubility (x₁) of 2-amino-5-methylthiazole in eleven different organic solvents at temperatures ranging from 278.15 K to 313.15 K. This data is based on the isothermal saturation method and provides a useful reference for estimating the solubility behavior of similar thiazole derivatives.[1]
Table 1: Mole Fraction Solubility (x₁) of 2-amino-5-methylthiazole in Various Organic Solvents
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | Acetone | 2-Butanone |
| 278.15 | 0.0893 | 0.0416 | 0.0298 | 0.0245 | 0.0512 | 0.0301 |
| 283.15 | 0.1012 | 0.0478 | 0.0345 | 0.0287 | 0.0598 | 0.0353 |
| 288.15 | 0.1145 | 0.0549 | 0.0401 | 0.0336 | 0.0697 | 0.0414 |
| 293.15 | 0.1293 | 0.0629 | 0.0465 | 0.0393 | 0.0811 | 0.0485 |
| 298.15 | 0.1458 | 0.0721 | 0.0539 | 0.0458 | 0.0942 | 0.0567 |
| 303.15 | 0.1642 | 0.0825 | 0.0624 | 0.0533 | 0.1093 | 0.0661 |
| 308.15 | 0.1848 | 0.0943 | 0.0721 | 0.0619 | 0.1266 | 0.0769 |
| 313.15 | 0.2078 | 0.1077 | 0.0831 | 0.0718 | 0.1465 | 0.0893 |
| Temperature (K) | Acetonitrile | Ethyl Acetate | Toluene | 1,4-Dioxane | Cyclohexane |
| 278.15 | 0.0211 | 0.0615 | 0.0098 | 0.0365 | 0.0034 |
| 283.15 | 0.0248 | 0.0712 | 0.0119 | 0.0423 | 0.0042 |
| 288.15 | 0.0291 | 0.0823 | 0.0144 | 0.0491 | 0.0051 |
| 293.15 | 0.0342 | 0.0950 | 0.0174 | 0.0569 | 0.0062 |
| 298.15 | 0.0401 | 0.1095 | 0.0210 | 0.0660 | 0.0075 |
| 303.15 | 0.0469 | 0.1261 | 0.0253 | 0.0764 | 0.0090 |
| 308.15 | 0.0548 | 0.1450 | 0.0304 | 0.0883 | 0.0108 |
| 313.15 | 0.0639 | 0.1666 | 0.0364 | 0.1019 | 0.0129 |
Data extracted from "Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions".[1]
Experimental Protocol: Isothermal Saturation Method
The isothermal saturation method, also known as the shake-flask method, is a reliable and widely used technique for determining the thermodynamic solubility of a solid compound in a liquid solvent.[2][3][4] The protocol involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature and then determining the concentration of the solute in the saturated solution.
Materials and Equipment:
-
This compound (or other solid solute)
-
Selected organic solvents (analytical grade)
-
Jacketed glass vessel or stoppered flasks
-
Magnetic stirrer and stir bars
-
Constant temperature water bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for concentration measurement
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: a. Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a jacketed glass vessel or a series of stoppered flasks. The presence of undissolved solid is essential to ensure saturation.[3][5] b. Place the vessels in a constant temperature water bath set to the desired temperature.
-
Equilibration: a. Stir the mixtures vigorously using a magnetic stirrer to facilitate dissolution and reach equilibrium. b. Allow the mixture to equilibrate for a sufficient period. This can range from several hours to days, depending on the solute and solvent system. It is recommended to periodically analyze samples until a constant concentration is observed, confirming that equilibrium has been reached.[5][6]
-
Sampling and Phase Separation: a. Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle for a predetermined time (e.g., 2-4 hours) while maintaining the constant temperature. b. Carefully withdraw a sample from the clear supernatant using a pre-warmed or temperature-equilibrated syringe. c. Immediately filter the sample through a syringe filter into a pre-weighed vial to remove any undissolved solid particles. This step is critical to prevent artificially high solubility measurements.[7]
-
Analysis: a. Accurately weigh the collected filtrate. b. Dilute the sample with a suitable solvent to a concentration within the calibration range of the analytical instrument. c. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.
-
Calculation: a. Calculate the mole fraction solubility (x₁) using the following equation: x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)] Where:
- m₁ is the mass of the solute
- M₁ is the molar mass of the solute
- m₂ is the mass of the solvent
- M₂ is the molar mass of the solvent
Experimental Workflow Visualization
The following diagram illustrates the key steps in the isothermal saturation method for determining the solubility of a solid in a liquid.
Caption: Experimental workflow for the isothermal saturation method.
References
An In-depth Technical Guide to the Synthesis of 2-Amino-5-chloro-4-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-Amino-5-chloro-4-methylthiazole, a valuable heterocyclic building block in medicinal chemistry. This document outlines the key starting materials, detailed experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.
Introduction
This compound is a key intermediate in the synthesis of various biologically active compounds. The presence of a reactive amino group, a halogen, and a methyl group on the thiazole scaffold allows for diverse chemical modifications, making it an attractive starting point for the development of novel therapeutic agents. The synthesis of this compound is typically approached via a two-step process: the initial formation of the 2-amino-4-methylthiazole core, followed by regioselective chlorination at the 5-position.
Synthetic Pathways
The most common and efficient pathway to this compound involves two key transformations:
-
Step 1: Hantzsch Thiazole Synthesis of 2-amino-4-methylthiazole.
-
Step 2: Electrophilic Chlorination of the pre-formed thiazole ring at the C5 position.
An alternative strategy involves the protection of the 2-amino group prior to chlorination, followed by a final deprotection step. This can be advantageous in preventing potential side reactions and improving the regioselectivity of the chlorination.
Core Synthesis: Hantzsch Thiazole Synthesis
The foundational step is the synthesis of 2-amino-4-methylthiazole via the well-established Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea derivative.
Starting Materials:
-
Thiourea: The source of the nitrogen and sulfur atoms for the thiazole ring and the 2-amino group.
-
Chloroacetone: The α-haloketone that provides the C4, C5, and the 4-methyl group of the thiazole ring.
Reaction Scheme:
The 2-Aminothiazole Nucleus: A Technical Guide to its Reactivity and Electronic Properties for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its unique electronic properties and versatile reactivity have led to its incorporation into a wide array of clinically successful drugs, including kinase inhibitors, antibacterial agents, and anti-inflammatory molecules. This technical guide provides an in-depth exploration of the core reactivity and electronic characteristics of the 2-aminothiazole ring system, offering valuable insights for its strategic manipulation in the design of novel therapeutics.
Electronic Properties of the 2-Aminothiazole Ring System
The electronic nature of the 2-aminothiazole ring is characterized by a complex interplay of the electronegative nitrogen and sulfur heteroatoms and the exocyclic amino group. This arrangement results in a rich tautomeric and reactive landscape. The electron-donating amino group at the 2-position significantly influences the electron density distribution within the thiazole ring, impacting its reactivity towards electrophiles and its ability to engage in crucial interactions with biological targets.
Tautomerism
The 2-aminothiazole system can exist in two primary tautomeric forms: the amino form and the imino form. Spectroscopic and computational studies have shown that in solution, the amino tautomer is generally the predominant species. This equilibrium is crucial as it dictates the primary site of protonation and reaction.
Quantitative Electronic Descriptors
The electronic influence of substituents on the 2-aminothiazole ring can be quantified using parameters such as the acid dissociation constant (pKa) and Hammett substituent constants (σ). These values are critical for understanding and predicting how structural modifications will affect the molecule's properties, including its solubility, membrane permeability, and target binding affinity.
A study of 5-substituted 2-aminothiazoles revealed a linear relationship between their pKa values and the Hammett constants (σ_meta) of the substituents, indicating that the primary site of protonation is the endocyclic nitrogen atom.[1] This correlation is invaluable for the rational design of analogs with tailored basicity.
| Substituent (at C5) | pKa | Hammett Constant (σ_meta) |
| H | 5.38 | 0.00 |
| CH3 | 5.55 | -0.07 |
| Cl | 4.85 | 0.37 |
| Br | 4.80 | 0.39 |
| I | 4.88 | 0.35 |
| COCH3 | 4.40 | 0.38 |
| COOC2H5 | 4.35 | 0.37 |
| CN | 3.90 | 0.56 |
| NO2 | 3.55 | 0.71 |
Note: Hammett constants are general values and may vary slightly depending on the specific reaction series and conditions.
Reactivity of the 2-Aminothiazole Ring
The 2-aminothiazole ring exhibits a diverse range of reactivity, allowing for its functionalization at multiple positions. The primary sites of reaction are the exocyclic amino group, the endocyclic nitrogen, and the C5 position of the thiazole ring.
Reactions at the Exocyclic Amino Group
The exocyclic amino group behaves as a typical nucleophile and can readily undergo acylation, alkylation, and condensation reactions.
-
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acylated 2-aminothiazoles.
-
Schiff Base Formation: Condensation with aldehydes and ketones produces the corresponding imines (Schiff bases), which can serve as intermediates for further synthetic transformations.
Electrophilic Substitution at C5
The C5 position of the 2-aminothiazole ring is activated towards electrophilic substitution due to the electron-donating nature of the amino group.
-
Halogenation: Bromination and chlorination readily occur at the C5 position, often without the need for a strong Lewis acid catalyst. This reaction is a common strategy for introducing a handle for further functionalization, such as cross-coupling reactions.
Reactions at the Endocyclic Nitrogen
The endocyclic nitrogen is a primary site of protonation and can also react with electrophiles, particularly in the absence of steric hindrance at the C5 position.
Experimental Protocols
Hantzsch Synthesis of 2-Amino-4-phenylthiazole
The Hantzsch thiazole synthesis is a cornerstone for the construction of the 2-aminothiazole core.[2][3]
Materials:
-
Acetophenone (1.0 eq)
-
Thiourea (2.0 eq)
-
Iodine (1.0 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask, combine acetophenone, thiourea, and iodine in ethanol.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into an ice-cold solution of sodium thiosulfate to quench the excess iodine.
-
Basify the mixture with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-4-phenylthiazole.
Characterization:
-
¹H NMR (DMSO-d₆): δ 7.75 (d, 2H, Ar-H), 7.35 (t, 2H, Ar-H), 7.25 (t, 1H, Ar-H), 7.10 (s, 2H, NH₂), 6.80 (s, 1H, thiazole-H).
-
IR (KBr, cm⁻¹): 3420 (N-H stretch), 1620 (C=N stretch), 1540 (N-H bend).
-
Mass Spectrometry: Calculate the expected m/z for the product.
Electrophilic Bromination of 2-Amino-4-phenylthiazole at the C5-Position
This protocol describes the regioselective bromination of a 2-aminothiazole derivative.
Materials:
-
2-Amino-4-phenylthiazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile
Procedure:
-
Dissolve 2-amino-4-phenylthiazole in acetonitrile in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any remaining succinimide.
-
Dry the product under vacuum. The product can be further purified by recrystallization if necessary.
Characterization:
-
¹H NMR (DMSO-d₆): δ 7.80 (d, 2H, Ar-H), 7.40 (t, 2H, Ar-H), 7.30 (t, 1H, Ar-H), 7.25 (s, 2H, NH₂). Note the disappearance of the singlet at δ 6.80.
-
Mass Spectrometry: Observe the characteristic isotopic pattern for a monobrominated compound.
Visualization of Key Concepts
Experimental Workflows
Caption: A typical workflow for the synthesis and characterization of a 2-aminothiazole derivative.
Caption: A generalized workflow for the biological screening of a 2-aminothiazole compound library.
Signaling Pathway Inhibition by a 2-Aminothiazole Derivative: Dasatinib
Dasatinib is a potent oral tyrosine kinase inhibitor based on the 2-aminothiazole scaffold. It targets multiple kinases involved in cancer cell proliferation and survival, including BCR-ABL and Src family kinases.
Caption: Inhibition of key oncogenic signaling pathways by the 2-aminothiazole-based drug, Dasatinib.
Conclusion
The 2-aminothiazole ring system remains a highly valuable and versatile scaffold in modern drug discovery. A thorough understanding of its electronic properties and reactivity is paramount for the successful design and synthesis of novel drug candidates. The ability to predictably tune the pKa and reactivity through substitution, coupled with its proven success as a pharmacophore, ensures that the 2-aminothiazole core will continue to be a focal point of research and development in the pharmaceutical industry. This guide provides a foundational understanding to aid researchers in harnessing the full potential of this remarkable heterocyclic system.
References
- 1. Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
The Rise of a Privileged Scaffold: A Technical Guide to 2-Aminothiazole in Medicinal Chemistry
Introduction: The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space. Within this landscape, certain molecular frameworks, known as "privileged structures," have emerged as exceptionally fruitful starting points for drug discovery. These scaffolds exhibit the ability to bind to multiple biological targets with high affinity, offering a versatile platform for the development of drugs across various therapeutic areas. The 2-aminothiazole core stands out as a quintessential example of such a privileged structure. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This technical guide provides an in-depth exploration of the discovery and development of 2-aminothiazole as a cornerstone of modern medicinal chemistry, with a focus on its applications in oncology and infectious diseases. We will delve into the quantitative biological data, detailed experimental protocols, and the intricate signaling pathways modulated by this versatile scaffold.
A Versatile Pharmacophore: Diverse Biological Activities
The 2-aminothiazole moiety is a key component in a number of clinically successful drugs, a testament to its favorable pharmacological properties.[3] For instance, the multi-kinase inhibitor Dasatinib , used in the treatment of chronic myeloid leukemia, and Alpelisib , a PI3K inhibitor for breast cancer, both feature this core structure.[4] The inherent bioactivity of the 2-aminothiazole ring is attributed to its unique electronic and structural features, which allow for a multitude of interactions with biological macromolecules.
Anticancer Activity: Targeting the Engines of Cell Proliferation
A significant body of research has highlighted the potent anticancer effects of 2-aminothiazole derivatives against a wide range of human cancer cell lines.[5][6] The anti-proliferative activity is often quantified by the half-maximal inhibitory concentration (IC50), and the data from various studies are summarized in the table below.
Table 1: In Vitro Anticancer Activity of Selected 2-Aminothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | [6] |
| Compound 20 | SHG-44 (Glioma) | 4.03 µM | [6] |
| Compound 28 | HT29 (Colon Cancer) | 0.63 µM | [6] |
| Compound 28 | HeLa (Cervical Cancer) | 6.05 µM | [6] |
| Compound 28 | A549 (Lung Cancer) | 8.64 µM | [6] |
| SNS-032 (BMS-387032) | A2780 (Ovarian Cancer) | 95 nM | [6] |
| 2-Aminobenzothiazole Derivative 13 | HCT116 (Colon Cancer) | 6.43 ± 0.72 µM | [7] |
| 2-Aminobenzothiazole Derivative 13 | A549 (Lung Cancer) | 9.62 ± 1.14 µM | [7] |
| 2-Aminobenzothiazole Derivative 13 | A375 (Melanoma) | 8.07 ± 1.36 µM | [7] |
| 2-Aminobenzothiazole-TZD Derivative 20 | HepG2 (Liver Cancer) | 9.99 µM | [7] |
| 2-Aminobenzothiazole-TZD Derivative 20 | HCT-116 (Colon Cancer) | 7.44 µM | [7] |
| 2-Aminobenzothiazole-TZD Derivative 20 | MCF-7 (Breast Cancer) | 8.27 µM | [7] |
Antimicrobial Activity: Combating Bacterial Infections
The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. 2-Aminothiazole derivatives have shown considerable promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[8][9] The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency.
Table 2: In Vitro Antimicrobial Activity of Selected 2-Aminothiazole Derivatives
| Compound/Derivative | Bacterial Strain | MIC Value (µg/mL) | Reference |
| Thiazolyl-thiourea derivative (3,4-dichlorophenyl) | S. aureus | 4 - 16 | [10] |
| Thiazolyl-thiourea derivative (3,4-dichlorophenyl) | S. epidermidis | 4 - 16 | [10] |
| Piperazinyl derivative 121d | S. aureus 29213 | 2 - 128 (µM) | [10] |
| Piperazinyl derivative 121d | S. aureus 25923 | 2 - 128 (µM) | [10] |
| Piperazinyl derivative 121d | E. coli | 2 - 128 (µM) | [10] |
| Piperazinyl derivative 121d | P. aeruginosa | 2 - 128 (µM) | [10] |
| N-oxazolyl- and N-thiazolylcarboxamides | M. tuberculosis H37Ra | 3.13 | [11] |
| Indole derivative | Gram (+) and Gram (-) bacteria | 0.06 - 1.88 (mg/mL) | [12] |
Key Experimental Protocols
The synthesis and biological evaluation of 2-aminothiazole derivatives rely on a set of well-established experimental procedures. This section provides detailed protocols for the cornerstone synthesis of the 2-aminothiazole scaffold and the primary assays used to determine its anticancer and antimicrobial activities.
Synthesis of 2-Aminothiazoles: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first described in 1887, remains the most common and versatile method for the preparation of the 2-aminothiazole ring.[13][14] The reaction involves the condensation of an α-haloketone with a thioamide.
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis [14][15][16]
-
Reaction Setup: In a round-bottom flask, dissolve the α-haloketone (1 equivalent) and thiourea or a substituted thioamide (1.1-1.5 equivalents) in a suitable solvent such as methanol or ethanol.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 65-80°C) with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can range from 30 minutes to several hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the contents into a beaker containing a dilute solution of sodium carbonate (e.g., 5% Na₂CO₃) to neutralize the hydrohalic acid formed during the reaction and to precipitate the product.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jadpro.com [jadpro.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chemhelpasap.com [chemhelpasap.com]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Note and Protocol: A Proposed One-Pot Synthesis of 2-Amino-5-chloro-4-methylthiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Amino-5-chloro-4-methylthiazole is a substituted thiazole derivative of interest in medicinal chemistry and drug discovery due to the prevalence of the 2-aminothiazole scaffold in pharmacologically active compounds. One-pot synthesis protocols offer significant advantages in terms of efficiency, cost-effectiveness, and reduced waste generation by minimizing intermediate isolation and purification steps. This document outlines a proposed one-pot synthesis protocol for this compound based on the principles of the Hantzsch thiazole synthesis. The classical Hantzsch synthesis involves the condensation of an α-haloketone with a thiourea. This proposed one-pot adaptation involves the initial formation of 2-amino-4-methylthiazole from chloroacetone and thiourea, followed by an in-situ chlorination at the 5-position of the thiazole ring.
Proposed One-Pot Synthesis Protocol
This protocol is a proposed method and may require optimization for yield and purity.
Materials and Reagents:
-
Chloroacetone (1-chloro-2-propanone)
-
Thiourea
-
N-Chlorosuccinimide (NCS)
-
Ethanol (or other suitable solvent like DMF or Acetonitrile)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dropping funnel
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup (if required)
Experimental Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.0 eq.) in ethanol.
-
Thiazole Formation: To the stirred solution, add chloroacetone (1.0 eq.) dropwise at room temperature. A mild exotherm may be observed.
-
Reaction to Form 2-Amino-4-methylthiazole: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
-
In-situ Chlorination: After the formation of 2-amino-4-methylthiazole is complete, cool the reaction mixture to 0-5 °C using an ice bath.
-
Addition of Chlorinating Agent: Add N-Chlorosuccinimide (NCS) (1.1 eq.) portion-wise to the cooled reaction mixture, ensuring the temperature remains below 10 °C.
-
Chlorination Reaction: Allow the reaction mixture to stir at room temperature for an additional 4-6 hours, or until TLC analysis indicates the completion of the chlorination.
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Data Presentation
The following table summarizes the quantitative data for the proposed one-pot synthesis.
| Parameter | Value |
| Reactants & Reagents | |
| Chloroacetone | 1.0 eq. |
| Thiourea | 1.0 eq. |
| N-Chlorosuccinimide (NCS) | 1.1 eq. |
| Solvent | Ethanol |
| Reaction Conditions | |
| Temperature (Step 3) | Reflux (approx. 78 °C for Ethanol) |
| Reaction Time (Step 3) | 2-4 hours |
| Temperature (Step 5) | 0-5 °C |
| Reaction Time (Step 6) | 4-6 hours |
| Expected Outcome | |
| Expected Yield | Moderate to Good (based on similar one-pot aminothiazole syntheses) |
Experimental Workflow Diagram
Caption: Workflow for the proposed one-pot synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Chloroacetone is a lachrymator and is toxic. Handle with extreme care.
-
N-Chlorosuccinimide is an irritant. Avoid inhalation and contact with skin and eyes.
-
Thiourea is a suspected carcinogen. Avoid inhalation of dust and direct contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols: Leveraging 2-Amino-5-chloro-4-methylthiazole in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Its inherent biological activity and synthetic tractability make it a valuable starting point for the development of novel therapeutics. 2-Amino-5-chloro-4-methylthiazole, in particular, offers a versatile platform for drug discovery, with the chloro and amino functionalities providing orthogonal handles for chemical modification. This document provides detailed application notes and experimental protocols for utilizing this compound as a building block in the discovery of new anticancer and antimicrobial agents.
Synthetic Strategies and Key Reactions
The chemical versatility of this compound allows for a variety of synthetic transformations to generate diverse compound libraries. The primary reaction handles are the 2-amino group and the 5-chloro position.
-
Modification of the 2-Amino Group: The nucleophilic 2-amino group can be readily acylated, alkylated, or used in the formation of ureas, thioureas, and sulfonamides. These modifications are crucial for modulating the compound's pharmacokinetic properties and target engagement.
-
Functionalization of the 5-Position: The 5-chloro substituent is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions enable the introduction of a wide range of aryl, heteroaryl, and amino moieties, significantly expanding the chemical space for structure-activity relationship (SAR) studies.
A general workflow for the synthesis of derivatives from this compound is depicted below.
Caption: Synthetic workflow for generating a diverse library from this compound.
Applications in Anticancer Drug Discovery
Derivatives of the 2-aminothiazole scaffold have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for tumor growth and proliferation.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative 2-aminothiazole derivatives, highlighting the potential for discovering potent drug candidates.
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | N-acylation with substituted benzoyl group | K562 (Leukemia) | 16.3[1] | [1] |
| MCF-7 (Breast) | 20.2[1] | [1] | ||
| HT-29 (Colon) | 21.6[1] | [1] | ||
| Derivative B | 4-phenyl substitution | H1299 (Lung) | 4.89[1] | [1] |
| SHG-44 (Glioma) | 4.03[1] | [1] | ||
| Derivative C | 4β-(thiazol-2-yl)amino-4'-O-demethyl-4-deoxypodophyllotoxin | A549 (Lung) | 0.16[1] | [1] |
| HepG2 (Liver) | 0.13[1] | [1] |
Signaling Pathway Inhibition
Many 2-aminothiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell cycle progression and proliferation. A common target is the kinase family, where these compounds act as ATP-competitive inhibitors.
Caption: Inhibition of a generic kinase signaling pathway by 2-aminothiazole derivatives.
Experimental Protocols: Anticancer Applications
Protocol 1: General Procedure for N-Acylation of this compound
This protocol describes a general method for the acylation of the 2-amino group.
Materials:
-
This compound
-
Substituted benzoyl chloride (1.1 eq)
-
Anhydrous pyridine or triethylamine (2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (2.0 eq) to the solution.
-
Slowly add the substituted benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the C-C bond formation at the 5-position.
Materials:
-
N-acylated this compound derivative (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add the N-acylated this compound derivative (1.0 eq), arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add degassed 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 8-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
This protocol describes a common method for evaluating the cytotoxic effects of the synthesized compounds.[2]
Materials:
-
Human cancer cell lines (e.g., K562, MCF-7, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
Synthesized 2-aminothiazole derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in culture medium from a stock solution in DMSO.
-
Treat the cells with various concentrations of the compounds and a vehicle control (DMSO) and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Caption: Workflow for the MTT assay to determine the anticancer activity of synthesized derivatives.
Applications in Antimicrobial Drug Discovery
2-Aminothiazole derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative 2-aminothiazole derivatives against various microbial strains.
| Compound ID | Modification | Microbial Strain | MIC (µg/mL) | Reference |
| Derivative D | 2-amino-5-alkylidene-thiazol-4-one | Pseudomonas aeruginosa | 15.6 | |
| Derivative E | Thiazolyl-thiourea with 3,4-dichlorophenyl | Staphylococcus aureus | 4-16 | [3] |
| Derivative F | 2-amino-4-(2-pyridyl)thiazole derivative | Mycobacterium tuberculosis H37Rv | 0.008 | [4] |
Experimental Protocols: Antimicrobial Applications
Protocol 4: General Procedure for Synthesis of Thiazolyl-thioureas
Materials:
-
This compound
-
Substituted phenyl isothiocyanate (1.0 eq)
-
Anhydrous ethanol or DMF
-
Triethylamine (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous ethanol or DMF.
-
Add the substituted phenyl isothiocyanate (1.0 eq) and a catalytic amount of triethylamine.
-
Stir the reaction mixture at room temperature or gentle heating (40-60 °C) for 2-8 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. If a precipitate forms, filter and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Synthesized 2-aminothiazole derivatives
-
DMSO
-
Positive control antibiotic/antifungal
-
Resazurin or other viability indicator (optional)
Procedure:
-
Prepare a standardized inoculum of the microbial strain in the appropriate broth.
-
Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well plate.
-
Inoculate each well with the microbial suspension. Include a positive control (microbe + broth), negative control (broth only), and a drug control (compound + broth).
-
Incubate the plates at the appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The use of a viability indicator like resazurin can aid in the visual determination.
Conclusion
This compound is a highly valuable and versatile building block for the discovery of novel drug candidates. The synthetic accessibility and the potential for diverse chemical modifications at both the 2-amino and 5-chloro positions provide a robust platform for generating extensive compound libraries. The demonstrated anticancer and antimicrobial activities of 2-aminothiazole derivatives underscore the importance of this scaffold in medicinal chemistry. The protocols and data presented herein serve as a comprehensive guide for researchers to explore the full potential of this compound in their drug discovery endeavors.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Anticancer Agents from 2-Amino-5-chloro-4-methylthiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel anticancer agents derived from the starting material 2-Amino-5-chloro-4-methylthiazole. The protocols outlined below are based on established synthetic methodologies for the derivatization of the 2-aminothiazole scaffold, a core structure present in numerous clinically approved drugs. While specific examples detailing the synthesis and anticancer evaluation of derivatives starting directly from this compound are limited in publicly available literature, the following protocols for N-acylation, urea/thiourea formation, and Suzuki coupling represent robust and versatile strategies for generating libraries of novel compounds for anticancer screening.
Introduction
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities, including potent anticancer properties.[1][2] Several clinically approved anticancer drugs, such as Dasatinib, feature this heterocyclic core.[3] The starting material, this compound, offers multiple points for chemical modification, primarily at the 2-amino group and the 5-chloro position. Derivatization at these sites allows for the systematic exploration of the structure-activity relationship (SAR) to develop novel and effective anticancer agents.
Synthetic Strategies and Protocols
The primary strategies for modifying this compound to generate potential anticancer agents involve:
-
N-Acylation of the 2-Amino Group: Formation of an amide bond by reacting the 2-amino group with various carboxylic acids or their activated derivatives.
-
Urea and Thiourea Formation at the 2-Amino Group: Reaction of the 2-amino group with isocyanates or isothiocyanates to yield urea and thiourea derivatives, respectively. These moieties are known to be important for the anticancer activity of many compounds.[4][5]
-
Suzuki Cross-Coupling at the 5-Chloro Position: Palladium-catalyzed cross-coupling with a variety of boronic acids or esters to introduce diverse aryl or heteroaryl substituents at the C5 position of the thiazole ring.
The following sections provide detailed experimental protocols for each of these key transformations.
Protocol 1: Synthesis of N-(5-chloro-4-methylthiazol-2-yl)amide Derivatives
This protocol describes the synthesis of amide derivatives by coupling this compound with a representative carboxylic acid using a standard coupling agent.
Materials:
-
This compound
-
Substituted benzoic acid (or other carboxylic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the desired carboxylic acid (1.2 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add EDC (1.5 mmol), HOBt (1.5 mmol), and DIPEA (3.0 mmol).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with EtOAc (3 x 30 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-(5-chloro-4-methylthiazol-2-yl)amide derivative.
Data Presentation: Representative Amide Synthesis
| Starting Thiazole | Carboxylic Acid | Coupling Agents | Solvent | Reaction Time (h) | Yield (%) |
| 2-Amino-5-chlorothiazole | 4-Methoxybenzoic acid | EDC, HOBt, DIPEA | DMF | 18 | 75-85 |
| 2-Amino-5-chlorothiazole | 3-Chlorobenzoic acid | EDC, HOBt, DIPEA | DMF | 24 | 70-80 |
Note: Yields are estimates based on similar reported reactions and may vary depending on the specific carboxylic acid used.
Protocol 2: Synthesis of 1-(5-chloro-4-methylthiazol-2-yl)-3-arylurea Derivatives
This protocol details the synthesis of urea derivatives from this compound and an appropriate isocyanate.
Materials:
-
This compound
-
Aryl isocyanate
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Hexane
-
Diethyl ether
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous DCM or THF (15 mL) in a round-bottom flask under an inert atmosphere.
-
Add the aryl isocyanate (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
If a precipitate forms, collect the solid by filtration. Wash the solid with cold DCM or diethyl ether and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) or by flash column chromatography on silica gel to yield the desired 1-(5-chloro-4-methylthiazol-2-yl)-3-arylurea derivative.
Data Presentation: Representative Urea Synthesis
| Starting Thiazole | Isocyanate | Solvent | Reaction Time (h) | Yield (%) |
| 2-Aminothiazole | Phenyl isocyanate | THF | 6 | 85-95 |
| 2-Aminothiazole | 4-Chlorophenyl isocyanate | DCM | 8 | 80-90 |
Note: Yields are estimates based on similar reported reactions and may vary depending on the specific isocyanate used.
Protocol 3: Suzuki Cross-Coupling for the Synthesis of 2-Amino-5-aryl-4-methylthiazole Derivatives
This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling of this compound with arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, or a mixture with water)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the anhydrous solvent (e.g., 1,4-Dioxane/water 4:1, 5 mL) via syringe.
-
Stir the reaction mixture at 80-110 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with EtOAc (30 mL) and wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-Amino-5-aryl-4-methylthiazole derivative.
Data Presentation: Representative Suzuki Coupling Reactions
| Bromo-heterocycle | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Amino-5-bromothiazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 70-85 |
| 2-Amino-5-bromothiazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 8 | 80-90 |
Note: This data is based on reactions with the analogous 5-bromo-2-aminothiazole and serves as a guide for optimizing the reaction with the 5-chloro substrate.[6]
Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language)
Caption: General workflow for the synthesis and evaluation of novel anticancer agents from this compound.
Caption: A simplified signaling pathway often targeted by 2-aminothiazole-based anticancer agents, such as the PI3K/Akt/mTOR pathway.
Biological Evaluation
The newly synthesized compounds should be evaluated for their anticancer activity using standard in vitro assays.
Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized thiazole derivatives and a positive control (e.g., Doxorubicin) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.
Quantitative Data from Literature for Structurally Related Compounds
The following table summarizes the anticancer activity of some 2-aminothiazole derivatives from the literature to provide a reference for expected potency.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K562 (Leukemia) | < 1 | [3] |
| "" | MCF-7 (Breast) | 20.2 | [3] |
| "" | HT-29 (Colon) | 21.6 | [3] |
| Compound 6f (a thiazole-benzimidazole hybrid) | A549 (Lung) | 1.55 | [7][8] |
| Compound 6g (a thiazole-benzimidazole hybrid) | A549 (Lung) | 1.89 | [7][8] |
Conclusion
The synthetic protocols and evaluation methods described in these application notes provide a comprehensive framework for the discovery and development of novel anticancer agents derived from this compound. By systematically applying these derivatization strategies and biological assays, researchers can generate and screen libraries of new chemical entities with the potential for improved therapeutic efficacy. Further studies to elucidate the mechanism of action of the most potent compounds will be crucial for their advancement as clinical candidates.
References
- 1. AU766193B2 - 2-amino-thiazole derivatives, process for their preparation, and their use as antitumor agents - Google Patents [patents.google.com]
- 2. 1-Aryl-3-(2-chloroethyl) ureas: synthesis and in vitro assay as potential anticancer agents. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design and synthesis of novel ureido and thioureido conjugated hydrazone derivatives with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the N-Acylation of 2-Amino-5-chloro-4-methylthiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Modification of the 2-amino group, particularly through N-acylation, is a common strategy to modulate the pharmacological properties of these molecules. This document provides a detailed experimental protocol for the N-acylation of 2-amino-5-chloro-4-methylthiazole, a versatile intermediate in the synthesis of novel therapeutic agents. The protocol outlines two common methods utilizing either an acyl chloride or an acid anhydride as the acylating agent.
Experimental Protocols
Two primary methods for the N-acylation of this compound are presented below. Method A employs an acyl chloride in the presence of a tertiary amine base, while Method B utilizes an acid anhydride, which can sometimes be performed without an external base or with a milder one.
Method A: N-Acylation using Acyl Chloride
This protocol is suitable for a wide range of acyl chlorides.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et3N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM or THF (10 mL/mmol) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq) or pyridine (2.0 eq).[1]
-
Slowly add the acyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Method B: N-Acylation using Acid Anhydride
This method is particularly common for acetylation using acetic anhydride.
Materials:
-
This compound
-
Acid anhydride (e.g., acetic anhydride)
-
Pyridine (can act as both solvent and base) or a neutral solvent like Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve this compound (1.0 eq) in pyridine or DCM (10 mL/mmol).
-
Add the acid anhydride (1.2 eq) to the solution.[1] If using DCM as a solvent, add a base like triethylamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-24 hours. Heating may be required for less reactive anhydrides. Monitor the reaction by TLC.[2]
-
After completion, if pyridine was used as the solvent, remove it under reduced pressure. If DCM was used, proceed to the next step.
-
Dilute the residue with ethyl acetate and wash with water and then with saturated aqueous NaHCO₃ solution to remove any unreacted anhydride and acid byproduct.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure N-acylated thiazole.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Data Presentation
The following table summarizes representative reaction conditions and expected outcomes for the N-acylation of substituted 2-aminothiazoles, based on literature precedents.[1][2]
| Entry | Acylating Agent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Acetyl Chloride | Triethylamine | DCM | 0 to RT | 4 | 75-90 |
| 2 | Benzoyl Chloride | Pyridine | Pyridine | RT | 12 | 70-85 |
| 3 | Acetic Anhydride | Pyridine | Pyridine | RT | 6 | 80-95 |
| 4 | Chloroacetyl Chloride | Triethylamine | DMF | RT | 4 | ~76[2] |
Visualizations
Experimental Workflow for N-Acylation (Method A)
Caption: Workflow for N-acylation using an acyl chloride.
Reaction Scheme
Caption: General scheme for N-acylation of 2-aminothiazole.
References
HPLC method development for purity analysis of 2-Amino-5-chloro-4-methylthiazole
An HPLC Method for Purity Analysis of 2-Amino-5-chloro-4-methylthiazole: Application Note and Protocols
This document provides a comprehensive guide for the development and implementation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound. This application note is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Introduction
This compound is a substituted thiazole derivative that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final product. Therefore, a robust and reliable analytical method is essential for its quality control. This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound and the separation of its potential process-related impurities and degradation products.
The developed method is designed to be stability-indicating, meaning it can resolve the main compound from its degradation products formed under various stress conditions. This is crucial for assessing the intrinsic stability of the molecule and for monitoring its purity throughout the manufacturing process and during storage.
Physicochemical Properties of this compound (Predicted)
| Property | Predicted Value | Implication for HPLC Method Development |
| Molecular Formula | C₄H₅ClN₂S | - |
| Molecular Weight | 148.61 g/mol | - |
| pKa (most basic) | 3.5 - 4.5 | The amino group is basic. To ensure good peak shape and retention, the mobile phase pH should be kept below the pKa, ideally around pH 2.5-3.5, to keep the analyte in its protonated, more polar form. |
| LogP | 1.5 - 2.5 | Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography. |
| UV λmax | ~240 - 270 nm | The thiazole ring system is expected to have a significant UV absorbance in this range, allowing for sensitive detection using a UV detector. |
Experimental Protocols
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a photodiode array (PDA) or UV detector.
-
Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.
-
Chemicals and Reagents:
-
This compound reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Phosphoric acid (AR grade) or Formic acid (LC-MS grade)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrogen peroxide (30%, AR grade)
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid or formic acid in water. For example, add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well. Degas the solution before use.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Standard Working Solution (100 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the this compound sample, transfer it to a 25 mL volumetric flask, dissolve in and dilute to volume with the diluent. Further dilute 2.5 mL of this solution to 25 mL with the diluent.
Proposed HPLC Method
The following HPLC conditions are proposed as a starting point for the analysis. Optimization may be required based on the specific HPLC system and column used.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or the determined λmax) |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[1] The sample solutions are subjected to stress conditions to induce degradation.
-
Acid Hydrolysis: To 1 mL of the sample stock solution (1000 µg/mL), add 1 mL of 1N HCl. Heat at 60 °C for 4 hours. Cool and neutralize with 1N NaOH. Dilute to 10 mL with diluent.
-
Base Hydrolysis: To 1 mL of the sample stock solution, add 1 mL of 1N NaOH. Heat at 60 °C for 2 hours. Cool and neutralize with 1N HCl. Dilute to 10 mL with diluent.
-
Oxidative Degradation: To 1 mL of the sample stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with diluent.
-
Thermal Degradation: Expose the solid sample to 105 °C for 24 hours. Prepare a 100 µg/mL solution in the diluent.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for an appropriate duration. Prepare a 100 µg/mL solution in the diluent.
Method Development Workflow
The logical workflow for developing this HPLC method is illustrated in the following diagram.
References
Application of 2-Amino-5-chloro-4-methylthiazole Core in the Synthesis of Potent Kinase Inhibitors
Introduction: The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors. The specific substitution pattern on the thiazole ring plays a crucial role in modulating the potency and selectivity of these inhibitors. This application note focuses on the utility of the 2-Amino-5-chloro-4-methylthiazole moiety and its close structural analogs in the synthesis of kinase inhibitors, with a particular emphasis on the synthetic routes leading to Dasatinib, a potent multi-targeted kinase inhibitor used in cancer therapy.
Core Structure and Rationale: The 2-aminothiazole group often serves as a hinge-binding motif, forming key hydrogen bond interactions with the backbone of the kinase hinge region. The substituents at the 4 and 5 positions of the thiazole ring can be strategically modified to optimize binding affinity, selectivity, and pharmacokinetic properties. The chloro and methyl groups in this compound, for instance, can influence the electronic properties and steric interactions of the molecule within the ATP-binding pocket of the target kinase.
Quantitative Data Summary
The following table summarizes the inhibitory activity of Dasatinib, a prominent kinase inhibitor whose synthesis utilizes a 2-aminothiazole core, against a panel of clinically relevant kinases. This data highlights the multi-targeted nature of inhibitors derived from this scaffold.
| Kinase Target | IC50 (nM) | Reference Compound |
| BCR-ABL | <1 | Dasatinib |
| SRC | 0.5 | Dasatinib |
| LCK | 1.0 | Dasatinib |
| c-KIT | 5.0 | Dasatinib |
| PDGFRβ | 28 | Dasatinib |
| EphA2 | 16 | Dasatinib |
Note: The IC50 values are compiled from various literature sources and are intended for comparative purposes.
Signaling Pathway of Target Kinases
The following diagram illustrates a simplified signaling pathway involving BCR-ABL and SRC family kinases, which are key targets of Dasatinib. Downregulation of these kinases leads to the inhibition of cell proliferation and survival in cancer cells.
Caption: Simplified signaling pathways of BCR-ABL and SRC kinases targeted by Dasatinib.
Experimental Protocols
The synthesis of kinase inhibitors from a 2-aminothiazole core typically involves a multi-step sequence. The following protocols are generalized from the synthesis of Dasatinib and can be adapted for derivatives of this compound.
Protocol 1: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
This protocol describes the formation of the core aminothiazole carboxamide intermediate.
Materials:
-
(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Dioxane
-
Water
Procedure:
-
Dissolve (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide in a mixture of dioxane and water.
-
Add N-Bromosuccinimide (NBS) to the solution and stir to facilitate bromination.
-
Add thiourea to the reaction mixture.
-
Heat the mixture to effect the cyclization and formation of the 2-aminothiazole ring.
-
Upon completion of the reaction (monitored by TLC or LC-MS), cool the mixture and isolate the product by filtration.
-
Wash the solid product with water and dry under vacuum to yield 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[1]
Protocol 2: Coupling with the Pyrimidine Moiety
This protocol details the coupling of the aminothiazole core with the pyrimidine fragment.
Materials:
-
2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
-
4,6-dichloro-2-methylpyrimidine
-
Sodium tert-butoxide
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (2N)
Procedure:
-
Suspend 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 4,6-dichloro-2-methylpyrimidine in anhydrous THF.
-
Slowly add a solution of sodium tert-butoxide in THF to the mixture at a controlled temperature (e.g., 10-20°C).
-
Stir the reaction mixture at room temperature for 1.5 hours.
-
Cool the mixture to 0-5°C and slowly add 2N hydrochloric acid to quench the reaction and precipitate the product.
-
Stir the mixture at 0-5°C for approximately 1.75 hours.
-
Collect the solid product by vacuum filtration, wash with water, and dry to obtain 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[1]
Protocol 3: Final Coupling to Synthesize Dasatinib
This final step involves the nucleophilic substitution of the remaining chlorine on the pyrimidine ring.
Materials:
-
2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
-
1-(2-hydroxyethyl)piperazine
-
Dioxane
Procedure:
-
Dissolve 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide in dioxane.
-
Add 1-(2-hydroxyethyl)piperazine to the solution.
-
Heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction mixture and isolate the crude Dasatinib product.
-
Purify the product by recrystallization or column chromatography to obtain pure Dasatinib.[2]
Synthetic Workflow Visualization
The following diagram outlines the general synthetic workflow for the preparation of Dasatinib, starting from the 2-aminothiazole carboxamide core.
Caption: General synthetic workflow for Dasatinib.
Conclusion
The this compound scaffold and its analogs are valuable building blocks in the synthesis of potent kinase inhibitors. The synthetic routes, exemplified by the preparation of Dasatinib, are well-established and allow for the generation of a diverse range of analogs for structure-activity relationship studies. The provided protocols offer a foundational methodology for researchers engaged in the discovery and development of novel kinase inhibitors based on the 2-aminothiazole core.
References
Anwendungsbeispiele und Protokolle für die Derivatisierung von 2-Amino-5-chlor-4-methylthiazol für Struktur-Wirkungs-Beziehungsstudien
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einführung: Struktur-Wirkungs-Beziehungsstudien (SAR) sind ein Eckpfeiler der modernen Wirkstoffentdeckung. Das Grundprinzip von SAR ist, dass die biologische Aktivität eines Moleküls in direktem Zusammenhang mit seiner chemischen Struktur steht. Durch die systematische Modifizierung der chemischen Struktur einer Verbindung und die Beobachtung der entsprechenden Veränderungen ihrer biologischen Aktivität können Forscher die wichtigsten chemischen Merkmale identifizieren, die für ihre therapeutische Wirkung verantwortlich sind. Dieser iterative Prozess aus Design, Synthese und Testung ist entscheidend für die Optimierung von Leitverbindungen zu sicheren und wirksamen Arzneimittelkandidaten.
Der 2-Amino-5-chlor-4-methylthiazol-Kern ist ein attraktives Grundgerüst für die medizinische Chemie, da Thiazol-Derivate eine breite Palette biologischer Aktivitäten aufweisen, darunter antikanzerogene, antioxidative und Kinase-inhibierende Eigenschaften.[1][2][3] Die Derivatisierung der 2-Aminogruppe, beispielsweise durch N-Acylierung, ermöglicht die systematische Untersuchung des Einflusses verschiedener Substituenten auf die biologische Aktivität und damit die Aufklärung von Struktur-Wirkungs-Beziehungen.
Dieses Dokument beschreibt detaillierte Protokolle für die Synthese einer Reihe von N-acylierten Derivaten von 2-Amino-5-chlor-4-methylthiazol und für die Bewertung ihrer biologischen Aktivität zur Erstellung einer SAR-Studie.
I. Synthese von N-acylierten 2-Amino-5-chlor-4-methylthiazol-Derivaten
Die Derivatisierung am 2-Amino-Stickstoff ist eine gängige Strategie zur Erzeugung einer Bibliothek von Analoga für SAR-Studien. Die N-Acylierung ist eine robuste und vielseitige Reaktion für diesen Zweck.
Allgemeines Syntheseschema
Abbildung 1: Allgemeines Reaktionsschema für die N-Acylierung.
Detailliertes Versuchsprotokoll: N-Acylierung von 2-Amino-5-chlor-4-methylthiazol
Dieses Protokoll beschreibt die allgemeine Vorgehensweise zur Synthese von N-acylierten Derivaten unter Verwendung von Säurechloriden.
Materialien:
-
2-Amino-5-chlor-4-methylthiazol
-
Verschiedene Säurechloride (z.B. Acetylchlorid, Benzoylchlorid, substituierte Benzoylchloride)
-
Wasserfreies Pyridin oder Triethylamin (Base)
-
Wasserfreies Dichlormethan (DCM) oder Tetrahydrofuran (THF) (Lösungsmittel)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Standard-Laborglasgeräte (Rundkolben, Magnetrührer, Tropftrichter, etc.)
-
Dünnschichtchromatographie (DC)-Platten
-
Apparatur zur Säulenchromatographie (Kieselgel)
Vorgehensweise:
-
Reaktionsansatz: In einem trockenen Rundkolben werden 2-Amino-5-chlor-4-methylthiazol (1,0 Äquiv.) und wasserfreies DCM gelöst.
-
Zugabe der Base: Wasserfreies Pyridin (1,2 Äquiv.) wird zu der Lösung gegeben und die Mischung wird bei Raumtemperatur gerührt.
-
Zugabe des Acylierungsmittels: Das entsprechende Säurechlorid (1,1 Äquiv.), gelöst in einer kleinen Menge wasserfreiem DCM, wird langsam über einen Tropftrichter zu der gerührten Lösung gegeben.
-
Reaktionsüberwachung: Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) verfolgt. Die Reaktion ist in der Regel nach 2-4 Stunden bei Raumtemperatur abgeschlossen.
-
Aufarbeitung: Nach Abschluss der Reaktion wird die Reaktionsmischung mit gesättigter NaHCO₃-Lösung gewaschen, um überschüssige Säure und Pyridin zu entfernen. Die organische Phase wird abgetrennt, über wasserfreiem MgSO₄ getrocknet und das Lösungsmittel unter reduziertem Druck entfernt.
-
Reinigung: Der Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte N-acylierte Derivat zu erhalten.
-
Charakterisierung: Die Struktur und Reinheit des Endprodukts werden durch analytische Techniken wie ¹H-NMR, ¹³C-NMR und Massenspektrometrie bestätigt.
II. Protokolle für biologische Assays
Um die Struktur-Wirkungs-Beziehungen zu untersuchen, werden die synthetisierten Derivate in verschiedenen biologischen Assays getestet. Die Auswahl der Assays hängt von der therapeutischen Zielsetzung ab. Im Folgenden werden Protokolle für antikanzerogene und antioxidative Tests beschrieben, da Thiazol-Derivate in diesen Bereichen häufig Aktivität zeigen.
Protokoll 1: MTT-Assay zur Bestimmung der Zytotoxizität (Antikrebs-Aktivität)
Der MTT-Assay ist ein kolorimetrischer Test zur Messung der zellulären metabolischen Aktivität und dient als Indikator für die Zellviabilität, Proliferation und Zytotoxizität.[4]
Materialien:
-
Humane Krebszelllinien (z.B. MCF-7 für Brustkrebs, A549 für Lungenkrebs)
-
Zellkulturmedium (z.B. DMEM) mit 10% fötalem Kälberserum (FCS)
-
Testverbindungen (gelöst in DMSO)
-
MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid), 5 mg/ml in PBS
-
DMSO
-
96-Well-Platten
-
ELISA-Reader
Vorgehensweise:
-
Zellaussaat: Die Zellen werden in einer Dichte von 5x10³ bis 1x10⁴ Zellen pro Well in 100 µl Medium in einer 96-Well-Platte ausgesät und für 24 Stunden bei 37°C und 5% CO₂ inkubiert.
-
Behandlung mit Verbindungen: Die Testverbindungen werden in verschiedenen Konzentrationen (typischerweise im Bereich von 0,1 bis 100 µM) zu den Zellen gegeben. Eine Negativkontrolle (nur mit DMSO-Vehikel behandelt) und eine Positivkontrolle (z.B. Doxorubicin) werden mitgeführt.
-
Inkubation: Die Platten werden für weitere 48-72 Stunden bei 37°C und 5% CO₂ inkubiert.
-
MTT-Zugabe: 10 µl der MTT-Lösung werden zu jedem Well gegeben und die Platte wird für 4 Stunden inkubiert. Während dieser Zeit metabolisieren lebensfähige Zellen das gelbe MTT zu violetten Formazan-Kristallen.
-
Solubilisierung: Das Medium wird vorsichtig entfernt und 100 µl DMSO werden zu jedem Well gegeben, um die Formazan-Kristalle aufzulösen.
-
Messung: Die Extinktion wird bei einer Wellenlänge von 570 nm mit einem ELISA-Reader gemessen.
-
Datenanalyse: Die prozentuale Zellviabilität wird im Vergleich zur Negativkontrolle berechnet. Die IC₅₀-Werte (die Konzentration einer Verbindung, die das Zellwachstum um 50% hemmt) werden aus den Dosis-Wirkungs-Kurven ermittelt.
Protokoll 2: DPPH-Radikalfänger-Assay (Antioxidative Aktivität)
Dieser Assay bewertet die Fähigkeit einer Verbindung, das stabile freie Radikal 2,2-Diphenyl-1-picrylhydrazyl (DPPH) zu neutralisieren.[5][6]
Materialien:
-
Testverbindungen (gelöst in Methanol oder Ethanol)
-
DPPH-Lösung (0,1 mM in Methanol)
-
Ascorbinsäure oder Trolox (Standard-Antioxidans)
-
Methanol
-
96-Well-Platten
-
Spektralphotometer
Vorgehensweise:
-
Reaktionsansatz: 100 µl der Testverbindung in verschiedenen Konzentrationen werden in die Wells einer 96-Well-Platte gegeben.
-
Zugabe der DPPH-Lösung: 100 µl der DPPH-Lösung werden zu jedem Well gegeben.
-
Inkubation: Die Platte wird für 30 Minuten bei Raumtemperatur im Dunkeln inkubiert.
-
Messung: Die Extinktion wird bei 517 nm gemessen. Die Abnahme der Extinktion korreliert mit der Radikalfänger-Aktivität.
-
Datenanalyse: Die prozentuale Inhibition der DPPH-Radikale wird berechnet. Der IC₅₀-Wert (die Konzentration, die 50% der DPPH-Radikale abfängt) wird für jede Verbindung bestimmt.
III. Datenpräsentation für SAR-Studien
Die quantitative Zusammenfassung der Ergebnisse ist entscheidend für die Interpretation der SAR. Die Daten sollten in einer übersichtlichen Tabelle dargestellt werden, die die chemische Struktur (insbesondere den variablen Substituenten R), die Syntheseausbeute und die biologischen Aktivitätsdaten (z.B. IC₅₀-Werte) enthält.
Beispielhafte SAR-Tabelle (Hypothetische Daten)
| Verbindung | Substituent (R) | Ausbeute (%) | Zytotoxizität IC₅₀ (µM) [MCF-7] | Antioxidative Aktivität IC₅₀ (µM) [DPPH] |
| 1 | -CH₃ | 75 | 45,2 | > 100 |
| 2 | -C₆H₅ | 82 | 22,8 | 85,3 |
| 3 | -4-OCH₃-C₆H₄ | 85 | 15,5 | 55,1 |
| 4 | -4-Cl-C₆H₄ | 78 | 18,9 | 78,9 |
| 5 | -4-NO₂-C₆H₄ | 72 | 35,1 | > 100 |
Interpretation der hypothetischen Daten:
-
Die Einführung einer Phenylgruppe (Verbindung 2) anstelle einer Methylgruppe (Verbindung 1) am Acylrest erhöht die zytotoxische Aktivität.
-
Eine elektronenschiebende Gruppe (-OCH₃) am Phenylring (Verbindung 3) verbessert sowohl die zytotoxische als auch die antioxidative Aktivität im Vergleich zum unsubstituierten Phenylring (Verbindung 2).
-
Eine elektronenziehende Gruppe wie Chlor (Verbindung 4) führt zu einer leichten Abnahme der zytotoxischen Aktivität, während eine stark elektronenziehende Nitrogruppe (Verbindung 5) die Aktivität deutlich verringert. Dies deutet darauf hin, dass eine erhöhte Elektronendichte am Phenylring für die biologische Aktivität vorteilhaft sein könnte.
IV. Visualisierung von Arbeitsabläufen und Signalwegen
Workflow der SAR-Studie
Abbildung 2: Iterativer Arbeitsablauf einer SAR-Studie.
Beispielhafter Signalweg: PI3K/Akt-Signalweg
Thiazol-Derivate sind bekannte Inhibitoren von Kinasen, die in wichtigen zellulären Signalwegen wie dem PI3K/Akt-Weg eine Rolle spielen.[1][7] Die Hemmung dieses Weges ist eine wichtige Strategie in der Krebstherapie.
Abbildung 3: Hemmung des PI3K/Akt-Signalwegs durch Thiazol-Derivate.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ro.uow.edu.au [ro.uow.edu.au]
- 5. Antioxidant Activity and Cytotoxicity Evaluation of New Catechol Hydrazinyl-Thiazole Derivatives as Potential Protectors in Retinal Degenerative Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Application Note: A Scalable, Two-Step Laboratory Synthesis of 2-Amino-5-chloro-4-methylthiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Amino-5-chloro-4-methylthiazole is a key heterocyclic building block in medicinal chemistry and drug discovery, serving as a precursor for the synthesis of various biologically active compounds. This application note provides a detailed, scalable two-step protocol for its synthesis in a laboratory setting. The procedure first involves the classic Hantzsch thiazole synthesis to form the 2-amino-4-methylthiazole core, followed by a regioselective chlorination at the C5 position.
Synthesis Workflow:
Caption: Overall workflow for the two-step synthesis of the target compound.
Experimental Protocols
Step 1: Large-Scale Synthesis of 2-Amino-4-methylthiazole
This protocol is adapted from the well-established Hantzsch thiazole synthesis, optimized for a larger laboratory scale. The reaction involves the cyclocondensation of 3-chloro-2-butanone with thiourea.
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount (moles) | Mass/Volume |
| 3-Chloro-2-butanone | C₄H₇ClO | 106.55 | 1.0 | 106.6 g |
| Thiourea | CH₄N₂S | 76.12 | 1.05 | 79.9 g |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | 500 mL |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | As needed |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~1 L |
| Brine | NaCl (aq) | - | - | ~200 mL |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed |
Procedure:
-
Reaction Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Reagent Addition: Add thiourea (79.9 g, 1.05 mol) and 500 mL of 95% ethanol to the flask. Stir the suspension.
-
Ketone Addition: Dissolve 3-chloro-2-butanone (106.6 g, 1.0 mol) in 100 mL of ethanol and add it to the dropping funnel. Add the solution dropwise to the stirred thiourea suspension over 30-45 minutes. An exotherm is typically observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. A precipitate of the product hydrochloride salt may form.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until the pH of the mixture is neutral to slightly basic (pH 7-8). This will neutralize the HCl byproduct and deprotonate the product.
-
Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous slurry, add 500 mL of ethyl acetate and stir for 15 minutes. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with 250 mL portions of ethyl acetate.
-
Drying and Filtration: Combine the organic extracts, wash with 200 mL of brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent.
-
Product Isolation: Remove the ethyl acetate under reduced pressure to yield crude 2-amino-4-methylthiazole as a solid. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).
Safety Precautions:
-
3-Chloro-2-butanone is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction is exothermic; control the addition rate to manage the temperature.
Step 2: Regioselective Chlorination to this compound
This protocol describes the electrophilic chlorination of the 2-amino-4-methylthiazole intermediate at the electron-rich C5 position using sulfuryl chloride.
Reagents and Materials:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount (moles) | Mass/Volume |
| 2-Amino-4-methylthiazole | C₄H₆N₂S | 114.17 | 0.8 | 91.3 g |
| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | 0.88 | 118.8 g (70.3 mL) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 1 L |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | - | ~500 mL |
| Brine | NaCl (aq) | - | - | ~200 mL |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed |
Procedure:
-
Reaction Setup: In a 2 L three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve the 2-amino-4-methylthiazole (91.3 g, 0.8 mol) in 1 L of anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add sulfuryl chloride (118.8 g, 0.88 mol, 1.1 equivalents) to the dropping funnel. Add the sulfuryl chloride dropwise to the cooled, stirred solution over a period of 1 hour, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction to completion by TLC.
-
Quenching: Carefully and slowly pour the reaction mixture into 1 L of a vigorously stirred, ice-cold saturated aqueous solution of sodium bicarbonate to quench the reaction and neutralize the acidic byproducts (HCl, H₂SO₄). Caution: This process generates gas (CO₂) and should be done slowly in an open or well-vented vessel.
-
Extraction: Transfer the quenched mixture to a large separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 200 mL portions of DCM.
-
Drying and Filtration: Combine all organic layers, wash with 200 mL of brine, and dry over anhydrous MgSO₄. Filter to remove the drying agent.
-
Product Isolation: Remove the DCM under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent like ethanol or isopropanol to afford pure this compound.
Safety Precautions:
-
Sulfuryl chloride is highly corrosive, toxic, and reacts violently with water.[1] It must be handled in a fume hood with extreme care, using appropriate PPE (gloves, face shield, lab coat).
-
The quenching step is highly exothermic and releases gas. Perform it slowly with efficient cooling and stirring.
Quantitative Data Summary
| Step | Product | Starting Material | Theoretical Yield (g) | Expected Actual Yield (g) | Expected Yield (%) | Purity (Typical) |
| 1 | 2-Amino-4-methylthiazole | 106.6 g 3-Chloro-2-butanone | 114.2 | 91-97 | 80-85% | >95% (after recrystallization) |
| 2 | This compound | 91.3 g Intermediate | 118.9 | 95-107 | 80-90% | >98% (after recrystallization) |
References
Application Notes and Protocols for the Purification of 2-Amino-5-chloro-4-methylthiazole via Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-chloro-4-methylthiazole is a crucial heterocyclic building block in the synthesis of various pharmacologically active molecules. The purity of this intermediate is paramount for the successful synthesis of downstream targets and for ensuring the safety and efficacy of potential drug candidates. The Hantzsch thiazole synthesis, a common route for its preparation, can lead to the formation of several impurities. Therefore, an effective purification method is essential. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This document provides a detailed protocol for the recrystallization of crude this compound, based on established principles for analogous compounds.
Potential Impurities from Synthesis
The Hantzsch thiazole synthesis, which typically involves the condensation of an α-haloketone with a thiourea derivative, can generate various impurities. Understanding these potential byproducts is key to designing an effective purification strategy. Common impurities may include:
-
Unreacted Starting Materials: Residual α-haloketone and thiourea.
-
Side Products: Formation of isomeric thiazole derivatives or products from self-condensation of the starting materials.
-
Polymers: Acidic or basic conditions can sometimes lead to the polymerization of reactants or the product.
-
Salts: If the reaction is performed under acidic or basic conditions, the final product may be contaminated with inorganic salts after workup.
The selection of an appropriate recrystallization solvent is critical to effectively remove these impurities, as their solubilities will differ from that of the desired product.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of crude this compound by recrystallization. Ethanol is often a suitable solvent for the recrystallization of aminothiazole derivatives.[1][2][3][4] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be very soluble or insoluble at all temperatures.
Materials and Equipment:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Activated Charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water or oil bath
-
Reflux condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass rod
-
Ice bath
-
Vacuum oven or desiccator
Procedure:
-
Solvent Selection and Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask.
-
Gently heat the mixture with stirring using a heating mantle or hot plate.
-
Continue to add small portions of ethanol until the solid completely dissolves at the boiling point of the solvent. Avoid adding an excess of solvent to ensure a good recovery yield.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
-
Hot Filtration (if charcoal was used):
-
If activated charcoal was used, perform a hot filtration to remove it. This step should be done quickly to prevent premature crystallization.
-
Preheat a clean Erlenmeyer flask and a funnel with a fluted filter paper.
-
Pour the hot solution through the fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize the precipitation of the product.
-
-
Isolation and Washing of Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a suitable temperature or in a desiccator under vacuum to remove any residual solvent.
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
-
Further purity analysis can be performed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantitative Data
| Solvent | Mole Fraction Solubility (x1) at 278.15 K (5°C) | Mole Fraction Solubility (x1) at 313.15 K (40°C) |
| Methanol | 0.1356 | 0.3552 |
| Ethanol | 0.0489 | 0.1601 |
| n-Propanol | 0.0315 | 0.1132 |
| Isopropanol | 0.0245 | 0.0911 |
| Acetone | 0.0632 | 0.2011 |
| Ethyl Acetate | 0.0711 | 0.2235 |
| Acetonitrile | 0.0211 | 0.0812 |
| Toluene | 0.0045 | 0.0211 |
| Cyclohexane | 0.0003 | 0.0015 |
Data adapted from a study on 2-amino-5-methylthiazole and should be considered as a predictive guide.[5]
Experimental Workflow
Caption: Workflow for the recrystallization of this compound.
Logical Relationship of Purification Steps
Caption: Logical steps for purification by recrystallization.
References
Application Notes and Protocols for the Use of 2-Amino-5-chloro-4-methylthiazole in Developing Anti-inflammatory Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-amino-5-chloro-4-methylthiazole as a promising scaffold for the development of novel anti-inflammatory agents. The following sections detail the rationale, synthesis strategies, biological evaluation protocols, and key signaling pathways involved in the anti-inflammatory effects of compounds derived from this heterocyclic core.
Application Notes
This compound is a versatile heterocyclic building block in medicinal chemistry.[1] The 2-aminothiazole core is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. The presence of a chloro group at the 5-position and a methyl group at the 4-position of the thiazole ring offers unique electronic and steric properties that can be exploited for designing potent and selective inhibitors of key inflammatory targets.
The development of novel anti-inflammatory drugs remains a critical area of research, with a continuous need for compounds offering improved efficacy and better safety profiles than existing non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of 2-aminothiazole have shown promise as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the inflammatory cascade. Furthermore, some derivatives have been found to modulate key signaling pathways such as the nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase (ERK) pathways, which are pivotal in the production of pro-inflammatory cytokines.
This document outlines protocols for the synthesis of derivatives from this compound and their subsequent evaluation in established in vitro and in vivo models of inflammation.
Data Presentation
The following table summarizes the anti-inflammatory activity of various thiazole derivatives, demonstrating the potential of this scaffold. While specific data for derivatives of this compound is limited in publicly available literature, the data for structurally related compounds highlight the promise of this chemical class.
| Compound Class | Specific Derivative Example | Assay Type | Target | Activity | Reference |
| Thiazole Carboxamides | Methoxyphenyl thiazole carboxamide derivative 2h | In vitro | COX-2 | 81.5% inhibition at 5 µM | |
| Thiazole Carboxamides | Methoxyphenyl thiazole carboxamide derivative 2f | In vitro | COX-2 | Selective (SR = 3.67) | |
| 5-Methylthiazole-Thiazolidinones | 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one | In vivo | Inflammation | Moderate to good | |
| 2-Amino Benzothiazoles | Bt2 (5-chloro-1,3-benzothiazole-2-amine) | In vivo | Carrageenan-induced paw edema | Active | |
| Thiazole Derivatives | 6l | In vitro | COX-1 | IC50 = 5.55 µM | |
| Thiazole Derivatives | 6l | In vitro | COX-2 | IC50 = 0.09 µM | |
| Thiazole Derivatives | 6l | In vitro | 5-LOX | IC50 = 0.38 µM |
Experimental Protocols
Protocol 1: General Synthesis of Schiff Base Derivatives from this compound
This protocol describes a general method for the synthesis of Schiff bases, which are common derivatives of 2-aminothiazoles with demonstrated biological activity.
Materials:
-
This compound
-
Substituted aromatic aldehydes
-
Methanol or Ethanol
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
Procedure:
-
Dissolve 0.1 mol of this compound in 20 volumes of methanol in a round-bottom flask.
-
Add 0.1 mol of the desired substituted aromatic aldehyde to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Attach a condenser and reflux the mixture for 10-12 hours at 70-75°C.
-
Monitor the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid (Schiff base) is collected by filtration.
-
Wash the product with cold methanol to remove unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Dry the purified crystals and characterize them using spectroscopic methods (IR, NMR, Mass Spectrometry).
Protocol 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
This is a widely used and reliable model for screening acute anti-inflammatory activity.[1]
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in sterile 0.9% saline)
-
Test compounds (derivatives of this compound)
-
Reference drug (e.g., Indomethacin or Diclofenac Sodium)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Plethysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the rats into groups (n=6 per group): Vehicle control, Reference drug, and Test compound groups (at various doses).
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the vehicle, reference drug, or test compound orally via gavage.
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One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat to induce edema.[1]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
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Calculate the percentage inhibition of edema for each group compared to the control group using the following formula:
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% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Protocol 3: In Vitro Anti-inflammatory Activity - COX-2 Inhibition Assay
This assay determines the ability of the test compounds to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key enzyme in the inflammatory pathway.
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction buffer (e.g., Tris-HCl buffer)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compounds
-
Reference inhibitor (e.g., Celecoxib)
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Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and the reference inhibitor at various concentrations.
-
In a microplate, add the reaction buffer, heme, and the COX-2 enzyme.
-
Add the test compound or reference inhibitor to the respective wells. For the control (100% activity), add the vehicle.
-
Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for exactly two minutes at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., a weak acid).
-
Quantify the amount of PGE2 produced using a specific EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
Signaling Pathways in Inflammation
The following diagram illustrates the key signaling pathways involved in inflammation that can be targeted by anti-inflammatory compounds derived from this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-chloro-4-methylthiazole
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to improve the reaction yield and purity of 2-Amino-5-chloro-4-methylthiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most reliable and widely used method is a two-step process. First, 2-amino-4-methylthiazole is synthesized via the Hantzsch thiazole synthesis by reacting chloroacetone with thiourea.[1][2] The resulting intermediate is then selectively chlorinated at the 5-position using an electrophilic chlorinating agent like N-Chlorosuccinimide (NCS) or sulfuryl chloride.[3][4]
Q2: Why is a two-step synthesis preferred over a one-pot reaction with chlorinated precursors?
A2: A two-step synthesis offers superior control over the reaction. The initial Hantzsch synthesis of the thiazole ring is high-yielding and well-established.[1] Subsequent, controlled chlorination of the electron-rich thiazole ring at the 5-position prevents the formation of multiple chlorinated side products and simplifies purification, ultimately leading to a higher yield of the desired product.[5]
Q3: Which chlorinating agent is recommended for the second step?
A3: N-Chlorosuccinimide (NCS) is highly recommended. It is a solid, easy-to-handle reagent that acts as an effective source of electrophilic chlorine ("Cl+") for electron-rich aromatic systems.[6][7] It is generally considered milder and safer for this type of transformation compared to gaseous chlorine or sulfuryl chloride.
Q4: What are the critical safety precautions for this synthesis?
A4: Chloroacetone is a lachrymator and is toxic; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[1] N-Chlorosuccinimide (NCS) is an oxidizing agent and an irritant; avoid contact with skin and eyes.[6] The initial Hantzsch reaction can be exothermic and may become violent without a solvent to moderate the temperature.[1]
Q5: How can I monitor the progress of the reactions?
A5: Thin-Layer Chromatography (TLC) is the most effective method. For the chlorination step, you can spot the reaction mixture alongside a spot of the starting material (2-amino-4-methylthiazole). The reaction is complete when the starting material spot is no longer visible and a new, typically lower Rf spot corresponding to the chlorinated product is dominant.
Troubleshooting Guide
Problem 1: Low yield in the initial synthesis of 2-amino-4-methylthiazole (Step 1).
-
Potential Cause A: Impure Chloroacetone. Commercial chloroacetone can contain impurities that inhibit the reaction.
-
Solution: Distill the chloroacetone before use. A clean fraction should be collected for the reaction.[1]
-
-
Potential Cause B: Uncontrolled Exotherm. The reaction is exothermic. If the temperature rises too quickly, side reactions and decomposition can occur.
-
Solution: Add the chloroacetone dropwise to the thiourea suspension with efficient stirring. Using a diluent like water is crucial to help control the reaction temperature.[1]
-
-
Potential Cause C: Inefficient Extraction. The product may not be fully extracted from the aqueous layer during workup.
-
Solution: Perform multiple extractions (at least three) with a suitable organic solvent like ether or ethyl acetate. If an emulsion forms, adding ice and water can help break it.[1]
-
Problem 2: The chlorination reaction (Step 2) is incomplete or shows no conversion.
-
Potential Cause A: Inactive NCS. N-Chlorosuccinimide can degrade over time, especially if exposed to moisture.
-
Solution: Use a fresh bottle of NCS or recrystallize the old reagent. Store NCS in a desiccator.
-
-
Potential Cause B: Inappropriate Solvent. The polarity of the solvent can significantly affect the reaction rate.
-
Solution: Acetonitrile or dichloromethane are effective solvents for this reaction. Polar aprotic solvents generally work well. Avoid protic solvents like alcohols unless specified, as they can react with NCS.
-
Problem 3: Formation of multiple products during the chlorination step.
-
Potential Cause A: Over-chlorination. Using a large excess of NCS or running the reaction for too long can lead to dichlorination or other side products.
-
Solution: Use a slight excess (1.05-1.1 equivalents) of NCS. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.
-
-
Potential Cause B: Reaction Temperature is Too High. High temperatures can reduce the selectivity of the electrophilic substitution.
-
Solution: Run the reaction at room temperature or slightly below (0 °C to RT). Maintain a consistent temperature throughout the addition of the chlorinating agent.
-
Problem 4: The final product is a dark oil or tar, making purification difficult.
-
Potential Cause A: Product Degradation. 2-aminothiazole derivatives can be sensitive to strong acid or base and prolonged heating.
-
Solution: Neutralize the reaction mixture carefully during workup. Avoid excessively high temperatures during solvent evaporation. Purify the product promptly after synthesis.
-
-
Potential Cause B: Residual Impurities. Tarry byproducts from the Hantzsch reaction may carry over.
-
Solution: Ensure the 2-amino-4-methylthiazole intermediate is reasonably pure before proceeding to the chlorination step. Filtration through a short plug of silica gel can remove baseline impurities. For the final product, column chromatography is often necessary to remove colored impurities.
-
Data Presentation
The following tables present illustrative data on how reaction conditions can impact the yield and purity of this compound during the chlorination of 2-amino-4-methylthiazole.
Table 1: Effect of Solvent on Reaction Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (by NMR, %) |
| 1 | Acetonitrile | 25 | 3 | 88 | >95 |
| 2 | Dichloromethane | 25 | 4 | 85 | >95 |
| 3 | Tetrahydrofuran | 25 | 5 | 75 | 92 |
| 4 | Ethanol | 25 | 6 | 60 | 85 |
*Illustrative data based on typical outcomes for electrophilic chlorination.
Table 2: Effect of Temperature on Reaction Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (by NMR, %) |
| 1 | Acetonitrile | 0 | 5 | 82 | >98 |
| 2 | Acetonitrile | 25 (RT) | 3 | 88 | >95 |
| 3 | Acetonitrile | 50 | 1 | 70 | 88 (side products observed) |
*Illustrative data based on typical outcomes for electrophilic chlorination.
Experimental Protocols & Workflow
The synthesis is performed in two main stages, as illustrated in the workflow diagram below.
Caption: Experimental workflow for the two-step synthesis of the target compound.
Protocol 1: Synthesis of 2-Amino-4-methylthiazole
This protocol is adapted from Organic Syntheses procedure.[1]
-
Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, suspend thiourea (76 g, 1 mol) in water (200 mL).
-
Addition: Begin stirring and add chloroacetone (92.5 g, 1 mol) dropwise over 30 minutes. The temperature will rise as the thiourea dissolves.
-
Reaction: After the addition is complete, heat the yellow solution to reflux and maintain for 2 hours.
-
Workup: Cool the reaction mixture in an ice bath. While stirring, slowly add solid sodium hydroxide (approx. 200 g) portion-wise, ensuring the temperature does not rise excessively. An oily layer will separate.
-
Extraction: Transfer the mixture to a separatory funnel and separate the upper oily layer. Extract the aqueous layer three times with diethyl ether (100 mL portions).
-
Isolation: Combine the initial oily layer with the ether extracts. Dry the solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. This intermediate is often pure enough for the next step, but can be distilled under vacuum for higher purity.
Protocol 2: Synthesis of this compound
-
Setup: In a 250 mL round-bottom flask, dissolve 2-amino-4-methylthiazole (11.4 g, 0.1 mol) in acetonitrile (100 mL). Cool the flask in an ice-water bath.
-
Addition: In a separate beaker, dissolve N-Chlorosuccinimide (NCS) (14.0 g, 0.105 mol, 1.05 eq) in acetonitrile (50 mL). Add this solution dropwise to the stirred thiazole solution over 20 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC (eluent: 30% Ethyl Acetate in Hexane) until the starting material is consumed (typically 2-4 hours).
-
Workup: Remove the acetonitrile under reduced pressure. To the residue, add water (100 mL) and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent to yield the crude product. Purify the crude solid by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to obtain the pure white to off-white solid product.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting low yield in the chlorination step.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. Chlorination - Common Conditions [commonorganicchemistry.com]
- 5. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Common side reactions in the Hantzsch synthesis of substituted thiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the Hantzsch synthesis of substituted thiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in the Hantzsch thiazole synthesis?
A1: The Hantzsch synthesis is a robust method for preparing thiazoles, but several side reactions can occur, leading to impurities and reduced yields. The most frequently encountered side reactions include:
-
Formation of 3-substituted 2-imino-2,3-dihydrothiazoles: This is a common isomeric byproduct, especially when using N-substituted thioureas under acidic conditions.[1]
-
Formation of Oxazoles: If the thioamide starting material is contaminated with its corresponding amide, the analogous oxazole can be formed as a byproduct.[2]
-
Dimerization or Polymerization: Under certain conditions, the reactants or reactive intermediates can undergo self-condensation, leading to the formation of dimers or polymeric materials.[2]
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Unreacted Starting Materials: Incomplete reactions can leave residual α-haloketone and thioamide, complicating purification.[2]
Q2: My reaction yield is low. What are the potential causes and how can I improve it?
A2: Low yields in the Hantzsch synthesis can be attributed to several factors:
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Purity of Starting Materials: The α-haloketone can be unstable and should be freshly prepared or purified. Thioamides can also degrade over time. Impurities in either reactant can lead to unwanted side reactions.[2]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly influence the reaction outcome. These parameters should be optimized for each specific substrate combination.[2]
-
Incomplete Reaction: The reaction may not have reached completion. Progress can be monitored using Thin Layer Chromatography (TLC) to ensure the disappearance of starting materials.[2]
-
Side Reactions: The formation of byproducts consumes the reactants and can make purification of the desired product challenging.[2]
Q3: I am observing multiple spots on my TLC plate. How can I identify the side products?
A3: Multiple spots on a TLC plate indicate the presence of impurities. Here are some likely identities of the additional spots:
-
Starting Materials: Spots corresponding to the α-haloketone and thioamide will be present if the reaction is incomplete.[2]
-
Isomeric Byproducts: In the case of N-substituted thioureas, a spot with a similar polarity to the desired product might be the 3-substituted 2-imino-2,3-dihydrothiazole isomer.
-
Oxazole Byproduct: If an oxazole has formed, it will appear as a distinct spot.
-
Polar Impurities: Dimerization or polymerization products often appear as more polar spots that may streak or remain at the baseline.
To confirm the identity of these byproducts, it is recommended to isolate them using column chromatography and characterize them using spectroscopic methods such as NMR and mass spectrometry.
Q4: How can I minimize the formation of the 2-imino-2,3-dihydrothiazole isomer?
A4: The formation of the 2-imino-2,3-dihydrothiazole isomer is favored under acidic conditions. To selectively synthesize the 2-(N-substituted amino)thiazole, it is crucial to run the reaction in a neutral or basic medium.[1] The use of a mild base or ensuring the absence of strong acids in the reaction mixture can significantly suppress the formation of this isomer.
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes the impact of different reaction conditions on the yield of substituted thiazoles, based on literature data. This information can guide the optimization of your experimental setup.
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| None | Ethanol/Water (50/50) | Reflux (65°C) | 2-3.5 h | 50-87 | [3] |
| Silica Supported Tungstosilisic Acid (15 mol%) | Ethanol/Water (50/50) | Reflux (65°C) | 2-3.5 h | 79-90 | [3] |
| Silica Supported Tungstosilisic Acid (15 mol%) | Ethanol/Water (50/50) | Room Temperature (Ultrasonic Irradiation) | 1.5-2 h | 82-90 | [4] |
| None | Solvent-free | Melting Point of α-haloketone | Seconds | 42-93 | [5] |
Experimental Protocols
Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a standard procedure for the synthesis of a 2-aminothiazole derivative.[6]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% aqueous Sodium Carbonate solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a magnetic stir bar to the vial.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing the 5% aqueous sodium carbonate solution and swirl to mix.
-
Filter the resulting precipitate through a Buchner funnel and wash the filter cake with water.
-
Dry the collected solid to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of 3-Substituted 2-Imino-2,3-dihydrothiazoles under Acidic Conditions
This protocol is optimized for the selective synthesis of the 2-imino-2,3-dihydrothiazole isomer.[1]
Materials:
-
α-Haloketone (e.g., chloroacetone)
-
N-monosubstituted thiourea (e.g., N-methylthiourea)
-
10M Hydrochloric Acid
-
Ethanol
Procedure:
-
Prepare a 1:2 (v/v) mixture of 10M HCl and ethanol.
-
Dissolve the α-haloketone and the N-monosubstituted thiourea in the acidic ethanol solution.
-
Heat the reaction mixture at 80°C for 20 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize it carefully with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Competing Reaction Pathways in Hantzsch Thiazole Synthesis
Caption: Competing pathways in Hantzsch synthesis.
Troubleshooting Workflow for Low Yield in Hantzsch Synthesis
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles [organic-chemistry.org]
- 6. chemhelpasap.com [chemhelpasap.com]
Troubleshooting low reactivity of the amino group on 2-Amino-5-chloro-4-methylthiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low reactivity with the amino group of 2-Amino-5-chloro-4-methylthiazole during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the amino group on my this compound showing low reactivity in acylation/alkylation reactions?
A1: The reduced reactivity of the 2-amino group is primarily due to the electronic effects of the substituents on the thiazole ring. The chlorine atom at the 5-position is strongly electron-withdrawing, which decreases the electron density on the thiazole ring and, consequently, reduces the nucleophilicity of the exocyclic amino group. While the methyl group at the 4-position has a weak electron-donating effect, it is generally not sufficient to counteract the deactivating effect of the chloro group.
Q2: Can steric hindrance be a factor in the low reactivity?
A2: Yes, while electronic effects are dominant, steric hindrance from the adjacent methyl group at the 4-position can also play a role, particularly when using bulky acylating or alkylating agents.
Q3: What are the typical pKa values for 2-aminothiazoles, and how does this affect reactivity?
A3: 2-Aminothiazoles are weakly basic, with pKa values for the conjugate acid typically in the range of 5-6. The presence of the electron-withdrawing chloro group in this compound is expected to lower this pKa, making the amino group less basic and a weaker nucleophile.
Q4: Are there any known side reactions to be aware of when attempting to functionalize the amino group?
A4: Under forcing reaction conditions (e.g., high temperatures, very strong bases), side reactions such as ring-opening or decomposition of the thiazole ring can occur. In diazotization reactions, incomplete reaction or decomposition of the diazonium salt are common side reactions.
Troubleshooting Guides
Issue 1: Low Yield in Acylation Reactions
Q: I am attempting to acylate the 2-amino group with an acyl chloride/anhydride and getting low to no product. What can I do?
A: This is a common issue due to the reduced nucleophilicity of the amino group. Here are several strategies to improve your yield:
-
Increase the reactivity of the acylating agent:
-
Switch from an anhydride to a more reactive acyl chloride.
-
If using a carboxylic acid, use a more potent coupling agent. Standard reagents like DCC or EDC may be insufficient. Consider using HATU, HBTU, or PyBOP, which are more effective for deactivated amines.
-
-
Optimize Reaction Conditions:
-
Solvent: Use an anhydrous, polar aprotic solvent such as DMF, DMAc, or NMP to ensure all reactants are well-solvated.
-
Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the acid byproduct. If the reaction is still sluggish, a stronger, non-nucleophilic base like DBU or a phosphazene base may be necessary.
-
Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can help overcome the activation energy barrier. However, monitor the reaction closely for any signs of decomposition.
-
Catalyst: The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the acylation, especially with less reactive anhydrides.
-
-
Increase Reactant Concentration: Increasing the concentration of the acylating agent (e-g., using 1.5-2.0 equivalents) can help drive the reaction to completion.
Troubleshooting Logic for Low Acylation Yield
Caption: Troubleshooting logic for low acylation yield.
Issue 2: Failure in Diazotization-Sandmeyer Reaction
Q: My attempt to replace the 2-amino group with a halogen via a Sandmeyer reaction is failing. What are the critical parameters?
A: Diazotization of the weakly basic 2-amino group on this electron-deficient thiazole can be challenging. Success hinges on careful control of several factors:
-
Acid and Nitrosating Agent:
-
Use a strong, non-nucleophilic acid like sulfuric acid or tetrafluoroboric acid. This helps to fully protonate the amino group, facilitating the reaction with the nitrosating agent.
-
For the nitrosating agent, instead of aqueous sodium nitrite, consider using nitrosylsulfuric acid or an organic nitrite like tert-butyl nitrite, which can be more effective in non-aqueous or strongly acidic media.
-
-
Temperature Control:
-
Diazotization must be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt. Exceeding this temperature can lead to rapid decomposition.
-
-
Sandmeyer Reaction:
-
Ensure your copper(I) salt catalyst is fresh and active.
-
The counter-ion of the copper salt should match the desired halide to be introduced (e.g., CuCl for chlorination, CuBr for bromination).
-
Experimental Workflow for Diazotization-Sandmeyer Reaction
Caption: Experimental workflow for a Diazotization-Sandmeyer reaction.
Data Presentation
Table 1: Recommended Starting Conditions for Acylation
| Parameter | Condition | Notes |
| Acylating Agent | Acyl Chloride (1.2 equiv.) | More reactive than anhydrides. |
| Base | Triethylamine (1.5 equiv.) | Use DIPEA for sterically hindered substrates. |
| Catalyst | DMAP (0.1 equiv.) | Especially useful for less reactive acylating agents. |
| Solvent | Anhydrous DMF | Ensures good solubility. |
| Temperature | 0 °C to RT, then heat to 40-50°C if no reaction | Monitor for decomposition at higher temperatures. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS. |
Table 2: Troubleshooting Diazotization Reaction Parameters
| Issue | Potential Cause | Recommended Solution |
| No reaction | Insufficiently acidic medium | Use concentrated H2SO4 or HBF4. |
| Low reactivity of amine | Use nitrosylsulfuric acid instead of NaNO2. | |
| Low yield/decomposition | Temperature too high | Maintain strict temperature control (0-5 °C). |
| Unstable diazonium salt | Use the diazonium salt solution immediately in the next step. | |
| Formation of byproducts | Incomplete diazotization | Ensure slow, controlled addition of the nitrosating agent. |
Experimental Protocols
Protocol 1: General Procedure for Acylation (Acetylation)
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.).
-
Solvent and Base Addition: Add anhydrous DMF (approx. 0.1 M concentration of the amine) followed by triethylamine (1.5 equiv.). Cool the mixture to 0 °C in an ice bath.
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Acylating Agent Addition: Slowly add acetyl chloride (1.2 equiv.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gently heat to 40-50 °C.
-
Work-up: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for Diazotization and Sandmeyer Reaction (Chlorination)
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Diazotization:
-
In a flask, suspend this compound (1.0 equiv.) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv.) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 equiv.) in concentrated hydrochloric acid and cool to 0 °C.
-
Slowly add the freshly prepared diazonium salt solution to the copper(I) chloride solution, keeping the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Isolation and Purification:
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or distillation.
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Optimization of reaction conditions for derivatizing 2-Amino-5-chloro-4-methylthiazole
Welcome to the technical support center for the derivatization of 2-Amino-5-chloro-4-methylthiazole. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in their synthetic endeavors.
Troubleshooting and Optimization Guide
This section addresses common issues encountered during the derivatization of this compound, offering potential causes and solutions in a question-and-answer format.
Question: Why is my acylation/sulfonylation reaction yield consistently low?
Answer: Low yields can stem from several factors, from reagent quality to suboptimal reaction conditions.
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Purity of Starting Material: this compound can be unstable upon storage. Ensure the starting material is pure and used promptly after any purification.
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Reaction Conditions: Anhydrous conditions are often crucial, especially for acylations using acyl chlorides. The presence of water can hydrolyze the acylating agent and lead to side reactions.
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Base Selection: The choice and amount of base are critical. A weak or insufficient base may not deprotonate the amino group effectively for nucleophilic attack. For acylations, tertiary amines like triethylamine (Et₃N) are common.[1] For sulfonamides, sodium acetate in water can be an effective system.[2]
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Side Reactions: A significant issue with 2-aminothiazoles is the formation of bis-acylated byproducts, which can drastically reduce the yield of the desired mono-acylated product.[1]
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Product Decomposition: Some acylated 2-aminothiazoles can be unstable, potentially reverting to starting materials or decomposing under mild hydrolysis or harsh work-up conditions.[1]
Question: I am observing a significant amount of a non-polar, higher molecular weight byproduct in my acylation reaction. What is it and how can I prevent it?
Answer: This is likely a bis-acylated derivative, a common byproduct when acylating 2-aminothiazoles.[1] The initial N-acylated product can be acylated again.
Prevention Strategies:
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Control Stoichiometry: Use a strict 1:1 molar ratio of the aminothiazole to the acylating agent. Adding the acylating agent dropwise to the reaction mixture can help maintain this balance.
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Boc-Protection Strategy: A highly effective method involves first protecting the 2-amino group with a Boc-group. This protected intermediate can then be acylated, followed by a mild deprotection step (e.g., using TFA in CH₂Cl₂) to yield the desired mono-acylated product cleanly and in good yields.[1]
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Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can slow down the rate of the second acylation more than the first, improving selectivity.
Question: My sulfonylation reaction is sluggish and does not go to completion. What can I do?
Answer: Incomplete sulfonylation can be addressed by optimizing the reaction environment.
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Temperature: Heating the reaction mixture is often necessary. For example, reacting 2-aminothiazole with a sulfonyl chloride in a water/sodium acetate system can be effectively carried out at 80-85 °C.[2]
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Solvent: While aqueous systems can work well[2], exploring polar aprotic solvents like DMF or acetonitrile might improve solubility and reaction rates in some cases.
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Catalyst: Although not always necessary, the use of a catalyst like DMAP (4-Dimethylaminopyridine) in small amounts can sometimes accelerate sluggish sulfonylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for derivatizing the amino group of this compound? A1: The most common derivatization methods target the nucleophilic 2-amino group and include N-acylation (to form amides), N-sulfonylation (to form sulfonamides), and N-alkylation.
Q2: How should I monitor the progress of my reaction? A2: Thin-layer chromatography (TLC) is the most common method. Use a suitable solvent system (e.g., n-hexane/ethyl acetate mixtures) to resolve the starting material from the product and any byproducts.[2] Staining with potassium permanganate or viewing under UV light can help visualize the spots.
Q3: What are the best practices for purifying the final derivatized product? A3: Purification strategies depend on the properties of the product.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) is an effective method for achieving high purity.[3][4]
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Column Chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is the preferred method.[1][5]
Q4: Can the chlorine at the 5-position be displaced? A4: Yes, the 5-halo position on a 2-aminothiazole ring can undergo nucleophilic substitution, allowing for the introduction of other functional groups. This typically involves a two-step process of halogenation followed by displacement with a strong nucleophile.[3]
Experimental Workflows and Troubleshooting
The following diagrams illustrate a general workflow for derivatization and a logical tree for troubleshooting common experimental issues.
Caption: General workflow for derivatizing this compound.
Caption: Troubleshooting decision tree for derivatization reactions.
Data on Reaction Conditions
The selection of appropriate reaction conditions is paramount for success. The tables below summarize typical conditions for common derivatization reactions based on literature for 2-aminothiazoles.
Table 1: Optimized Conditions for N-Sulfonylation
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Reagents | 2-Aminothiazole, Sulfonyl Chloride | Formation of sulfonamide | [2] |
| Base | Sodium Acetate | To neutralize HCl byproduct | [2] |
| Solvent | Water | Reaction medium | [2] |
| Temperature | 80-85 °C | To increase reaction rate | [2] |
| Time | ~6 hours | To ensure reaction completion | [2] |
| Typical Yield | ~80% | |[2] |
Table 2: Comparative Conditions for N-Acylation
| Parameter | Anhydrous Acylation | Boc-Protected Strategy | Reference |
|---|---|---|---|
| Acylating Agent | O-acetylsalicyloyl chloride | Di-tert-butyl dicarbonate, then Acyl Chloride | [1] |
| Base | Triethylamine (Et₃N) | Et₃N, then TFA for deprotection | [1] |
| Solvent | Tetrahydrofuran (THF) | Dichloromethane (CH₂Cl₂) | [1] |
| Temperature | 0 °C to 20 °C | Room Temperature | [1] |
| Key Issue | Slow, complex reaction with bis-acylation | Requires extra protection/deprotection steps | [1] |
| Typical Yield | Low (~19% for desired product) | Good to High |[1] |
Detailed Experimental Protocols
Protocol 1: General Procedure for N-Sulfonylation [2]
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Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium acetate (1.5 equiv.) in distilled water.
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Addition of Reagents: To the solution, add this compound (1.0 equiv.) followed by the desired sulfonyl chloride (1.1 equiv.).
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Reaction: Heat the reaction mixture to 80-85 °C and stir vigorously. The reaction progress can be monitored by TLC (n-hexane:ethyl acetate, 2:1). The reaction is typically complete within 6 hours.
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Work-up: Upon completion, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.
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Purification: Wash the isolated solid with cold water and dry. If necessary, further purify the product by recrystallization from a suitable solvent like ethanol.
Protocol 2: N-Acylation via Boc-Protection Strategy [1]
This protocol is adapted from a method shown to be effective for challenging 2-amino-4-halothiazoles and is recommended to avoid bis-acylation.
Step A: Boc-Protection
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Setup: Dissolve this compound (1.0 equiv.) in a suitable solvent such as dichloromethane (CH₂Cl₂).
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Reaction: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and a base like triethylamine (1.2 equiv.). Stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting material.
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Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected intermediate.
Step B: Acylation and Deprotection
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Acylation: Dissolve the Boc-protected intermediate in an anhydrous solvent like THF or CH₂Cl₂ under an inert atmosphere (e.g., Nitrogen or Argon). Cool the solution to 0 °C.
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Add a base (e.g., triethylamine, 1.2 equiv.) followed by the dropwise addition of the acyl chloride (1.1 equiv.). Allow the reaction to warm to room temperature and stir until completion.
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Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers and concentrate in vacuo.
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Deprotection: Dissolve the crude acylated intermediate in CH₂Cl₂. Add trifluoroacetic acid (TFA) and stir at room temperature.
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Final Isolation: Once deprotection is complete, carefully neutralize the mixture with a base (e.g., saturated NaHCO₃ solution) and extract the final product. Purify as needed by column chromatography or recrystallization.
References
- 1. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. ijcmas.com [ijcmas.com]
- 5. derpharmachemica.com [derpharmachemica.com]
How to remove unreacted starting materials from 2-Amino-5-chloro-4-methylthiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-chloro-4-methylthiazole. This guide focuses on the removal of unreacted starting materials and other common impurities.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the purification of this compound.
Question 1: What are the most likely unreacted starting materials I need to remove?
Answer: The synthesis of this compound typically involves the chlorination of 2-amino-4-methylthiazole. Therefore, the primary unreacted starting material to remove is 2-amino-4-methylthiazole . Depending on the chlorinating agent used, you may also have residual chlorinating agents or their byproducts, such as sulfuryl chloride or N-chlorosuccinimide (NCS) and succinimide.
Question 2: My crude product is a dark oil/discolored solid. What causes this and how can I fix it?
Answer: Discoloration often arises from side reactions or the presence of polymeric impurities.
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Troubleshooting:
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Ensure the reaction temperature during chlorination was controlled, as excessive heat can lead to degradation.
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Consider using a milder chlorinating agent like N-chlorosuccinimide (NCS) if you are using a harsher one like sulfuryl chloride.
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Purification Strategy:
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Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.
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Column Chromatography: This is very effective at separating the desired product from colored and polymeric materials.
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Question 3: I'm having trouble getting my compound to crystallize during recrystallization. It's "oiling out." What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the melting point of your compound is lower than the boiling point of the solvent, or if there are significant impurities.
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Troubleshooting:
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Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to provide a surface for crystal nucleation.
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Seed crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
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Solvent choice: Your solvent may be too good. Try a solvent system where the product is less soluble at room temperature. A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, can be effective.
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Question 4: After column chromatography, I have multiple fractions that seem to contain my product according to TLC. How do I choose which ones to combine?
Answer: It is crucial to combine only the fractions containing the pure product to maximize yield without sacrificing purity.
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Procedure:
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Analyze each fraction by Thin Layer Chromatography (TLC) against a reference spot of your starting material (2-amino-4-methylthiazole) and, if possible, a pure sample of the product.
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The product, being more polar than the starting material due to the chloro and amino groups, should have a lower Rf value.
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Combine only the fractions that show a single spot corresponding to the pure product and are free from spots corresponding to starting materials or other impurities.
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Data Presentation: Physical Properties of Reactants and Product
The following table summarizes the physical properties of this compound and its likely starting materials. This data is essential for developing an effective purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | C₄H₅ClN₂S | 148.61 | 118-120 (as HCl salt) | Not available | Soluble in methanol, ethanol. |
| 2-Amino-4-methylthiazole | C₄H₆N₂S | 114.17 | 44-47 | 231-232 | Soluble in water, alcohol, ether.[1] |
| Sulfuryl Chloride | SO₂Cl₂ | 134.97 | -54.1 | 69.1 | Reacts with water. Soluble in acetic acid, benzene, toluene. |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | 148-150 | Not available | Soluble in acetone, alcohols; slightly soluble in water. |
Experimental Protocols
Below are detailed methodologies for common purification techniques applicable to this compound.
Protocol 1: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds based on differences in solubility.
1. Solvent Selection:
- Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexane).
- A good solvent will dissolve the compound when hot but sparingly when cold.
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot solvent until the solid just dissolves.
3. Decolorization (Optional):
- If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
- Perform a hot filtration to remove the charcoal.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold solvent.
- Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.
1. Stationary Phase and Eluent Selection:
- Stationary Phase: Silica gel (60-120 mesh) is commonly used.
- Eluent System: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typical. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.
2. Column Packing:
- Prepare a slurry of silica gel in the initial eluent.
- Pour the slurry into a chromatography column and allow it to pack evenly.
3. Sample Loading:
- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
- Carefully load the sample onto the top of the silica gel bed.
4. Elution and Fraction Collection:
- Begin eluting the column with the chosen solvent system.
- Collect fractions in separate test tubes.
- Gradually increase the polarity of the eluent to elute more polar compounds.
5. Analysis and Product Isolation:
- Analyze the collected fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purification by Acid-Base Extraction
This method is useful for separating acidic, basic, and neutral compounds. Since this compound has a basic amino group, it can be separated from neutral impurities.
1. Dissolution:
- Dissolve the crude product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).
2. Acidic Extraction:
- Transfer the organic solution to a separatory funnel.
- Add an aqueous acid solution (e.g., 1M HCl) and shake the funnel vigorously, venting frequently.
- The basic this compound will be protonated and move into the aqueous layer as its hydrochloride salt.
3. Separation:
- Allow the layers to separate and drain the lower aqueous layer into a clean flask. The organic layer now contains neutral impurities.
4. Basification and Re-extraction:
- Cool the acidic aqueous layer in an ice bath.
- Slowly add a base (e.g., 1M NaOH or saturated sodium bicarbonate solution) until the solution is basic (check with pH paper). The neutral this compound will precipitate out.
- Extract the product back into an organic solvent (e.g., dichloromethane or ethyl acetate) by repeating the separatory funnel procedure.
5. Drying and Isolation:
- Dry the organic layer containing the purified product over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
- Filter to remove the drying agent and remove the solvent by rotary evaporation to yield the pure product.
Visualizations
Synthesis and Purification Workflow
References
Technical Support Center: Troubleshooting Byproduct Formation in 2-Aminothiazole Cyclization Reactions
Welcome to the technical support center for 2-aminothiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of byproducts during 2-aminothiazole cyclization reactions, primarily focusing on the widely used Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-aminothiazoles and what are the main challenges?
A1: The Hantzsch thiazole synthesis is the most prevalent method for preparing 2-aminothiazoles. It involves the condensation reaction between an α-haloketone and a thioamide, such as thiourea.[1] While it can be a high-yielding reaction, common challenges include the formation of byproducts, low yields, and difficulties in product purification.[2]
Q2: What are the primary types of byproducts observed in 2-aminothiazole cyclization reactions?
A2: The main byproducts encountered during 2-aminothiazole synthesis include:
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Isomeric Impurities: Formation of 2-imino-2,3-dihydrothiazole isomers, particularly under acidic reaction conditions.[1][3]
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Dimeric Byproducts: Self-condensation of the 2-aminothiazole product can lead to the formation of dimers.[3]
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α-Haloketone Self-Condensation Products: The α-haloketone starting material can undergo self-condensation, especially under basic conditions.[4][5]
Q3: How can I minimize the formation of isomeric impurities?
A3: The formation of 2-imino-2,3-dihydrothiazole isomers is favored under acidic conditions. To minimize their formation, it is recommended to carry out the reaction in a neutral or slightly basic medium. Careful control of pH is crucial for regioselectivity.[1][3]
Q4: What conditions favor the formation of dimeric byproducts and how can I prevent it?
A4: Dimerization of 2-aminothiazole can occur when the product reacts with its hydrochloride salt, which can form during the reaction.[3] To prevent this, it is advisable to neutralize the reaction mixture promptly upon completion to avoid the accumulation of the hydrochloride salt.
Q5: How can I prevent the self-condensation of the α-haloketone?
A5: The self-condensation of α-haloketones is a common side reaction in aldol condensations and can be problematic in Hantzsch synthesis.[4][5] To mitigate this, you can:
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Use a non-enolizable α-haloketone if the structure of your target molecule permits.
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Slowly add the α-haloketone to the reaction mixture containing thiourea to maintain a low concentration of the ketone, thereby favoring the reaction with thiourea over self-condensation.
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Optimize the reaction temperature; lower temperatures can sometimes disfavor the self-condensation reaction.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to byproduct formation during 2-aminothiazole synthesis.
Issue 1: Presence of an Isomeric Impurity Detected by NMR or LC-MS
Symptoms:
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NMR spectrum shows unexpected signals, particularly in the aromatic or vinyl region.
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LC-MS analysis reveals a peak with the same mass as the desired product but a different retention time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing isomeric impurities.
Detailed Steps:
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Verify Reaction pH: Use pH paper or a pH meter to check the pH of your reaction mixture. Acidic conditions are known to promote the formation of the 2-imino-2,3-dihydrothiazole isomer.[1][3]
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Neutralization: If the reaction medium is acidic, carefully add a mild base such as sodium bicarbonate solution to neutralize it.
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Monitoring: After neutralization, continue to monitor the reaction by TLC or LC-MS to observe if the isomeric impurity is consumed or its formation is suppressed.
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Re-optimization: If neutralization alone is not sufficient, consider modifying the reaction protocol. This may involve switching to a non-acidic solvent or exploring alternative catalysts that operate under neutral conditions.
Issue 2: Formation of a High Molecular Weight Byproduct (Dimer)
Symptoms:
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Mass spectrometry shows a peak at approximately double the mass of the expected product.
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The reaction mixture becomes viscous or a precipitate forms that is not the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for preventing dimer formation.
Detailed Steps:
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Review Work-up: Examine your experimental procedure, specifically the timing of the neutralization step. The formation of the dimeric byproduct, 2-amino-5-(2-imino-4-thiazolidinyl)-thiazole, is known to occur from the reaction of 2-aminothiazole with its hydrochloride salt.[3]
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Prompt Neutralization: Ensure that the reaction mixture is neutralized with a base (e.g., sodium carbonate solution) immediately after the reaction is complete to prevent the accumulation of the 2-aminothiazole hydrochloride.[1]
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Temperature Optimization: If prompt neutralization does not resolve the issue, consider lowering the reaction temperature. Higher temperatures can sometimes accelerate side reactions.
Issue 3: Byproducts from α-Haloketone Self-Condensation
Symptoms:
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TLC analysis shows multiple spots, some of which may correspond to known self-condensation products of the α-haloketone.
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The yield of the desired 2-aminothiazole is significantly lower than expected.
Troubleshooting Workflow:
Caption: Troubleshooting workflow to minimize α-haloketone self-condensation.
Detailed Steps:
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Reagent Addition: The order and rate of reagent addition can significantly impact the reaction outcome. Adding the α-haloketone to a solution of thiourea helps to keep the concentration of the ketone low, thus favoring the desired reaction pathway.
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Slow Addition: Use a dropping funnel or a syringe pump to add the α-haloketone solution to the thiourea solution over a period of time.
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Further Optimization: If self-condensation is still a problem, consider lowering the reaction temperature and ensuring the reaction is not overly basic, as basic conditions can promote aldol-type reactions.[5]
Data Presentation
Table 1: Effect of Reaction Conditions on Product Distribution in the Hantzsch Synthesis of 2-Amino-4-phenylthiazole
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield of 2-Amino-4-phenylthiazole (%) | Yield of 2-Imino-3-phenyl-2,3-dihydrothiazole (%) | Reference |
| 1 | Ethanol | None | Reflux | 2 | 85 | Not reported | [6] |
| 2 | Ethanol | HCl | 80 | 0.33 | Mixture of isomers | 73 (as 2-imino-3,4-dimethyl isomer) | [1][3] |
| 3 | Water | None | 80 | 1 | 92 | Not reported | [7] |
| 4 | PEG-400/Water | None | 80 | 1 | 90 | Not reported | [7] |
Note: The yield of the isomeric byproduct in entry 2 is for a related dimethylated analog, illustrating the potential for high isomer formation under acidic conditions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-4-arylthiazoles with Minimized Byproduct Formation
This protocol is adapted from environmentally benign procedures and aims to minimize byproduct formation by using neutral conditions and a green solvent system.[7]
Materials:
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Substituted acetophenone (1 mmol)
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N-Bromosuccinimide (NBS) (1 mmol)
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Thiourea (1.2 mmol)
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Polyethylene glycol (PEG-400) (3 mL)
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Water (2 mL)
Procedure:
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To a stirred solution of the substituted acetophenone (1 mmol) in PEG-400 (3 mL) and water (2 mL), add NBS (1 mmol).
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Stir the mixture at room temperature for 30-45 minutes to facilitate the in-situ formation of the α-bromoacetophenone.
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Add thiourea (1.2 mmol) to the reaction mixture.
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Heat the reaction mixture to 80 °C and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (20 mL).
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Neutralize the solution with a saturated sodium bicarbonate solution.
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The solid product that precipitates is collected by vacuum filtration, washed with cold water, and dried.
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The crude product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Procedure to Avoid Isomeric Impurity Formation in the Synthesis of N-Substituted 2-Aminothiazoles
This protocol is based on carrying out the Hantzsch synthesis under neutral conditions to favor the formation of the 2-(N-substituted amino)thiazole over the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[1]
Materials:
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α-Haloketone (1 mmol)
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N-substituted thiourea (1 mmol)
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Ethanol (10 mL)
Procedure:
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Dissolve the N-substituted thiourea (1 mmol) in ethanol (5 mL) in a round-bottom flask.
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In a separate flask, dissolve the α-haloketone (1 mmol) in ethanol (5 mL).
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Slowly add the α-haloketone solution to the stirred solution of the N-substituted thiourea at room temperature.
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Heat the reaction mixture to reflux and monitor its progress by TLC.
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Upon completion, cool the reaction mixture to room temperature.
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If a precipitate (the hydrohalide salt of the product) has formed, filter the solid. If no precipitate forms, slowly add water to induce precipitation.
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Neutralize the product by dissolving it in water and adding a mild base like sodium bicarbonate until the solution is neutral to slightly basic.
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Collect the solid product by filtration, wash with water, and dry.
Reaction Mechanisms and Workflows
Caption: Simplified mechanism of Hantzsch 2-aminothiazole synthesis showing the pathway to the desired product and the isomeric byproduct.
References
- 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scispace.com [scispace.com]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-condensation - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Stability issues of 2-Amino-5-chloro-4-methylthiazole in acidic or basic media
Welcome to the technical support center for 2-Amino-5-chloro-4-methylthiazole. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the stability of this compound, particularly in acidic and basic media.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in experimental settings?
A1: The main stability concerns for this compound revolve around its susceptibility to hydrolysis in both acidic and basic aqueous solutions. The 2-aminothiazole ring system can be prone to cleavage under these conditions, potentially leading to the formation of degradation products that may interfere with experimental results or possess different biological activities.
Q2: What are the likely degradation pathways for this compound in acidic and basic media?
A2: While specific degradation kinetics for this exact molecule are not extensively published, based on the known chemistry of 2-aminothiazole derivatives, the following pathways are plausible:
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Acidic Hydrolysis: Protonation of the ring nitrogen atoms can make the thiazole ring susceptible to nucleophilic attack by water. This can lead to ring-opening, potentially yielding intermediates that could further degrade.
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Basic Hydrolysis: Under basic conditions, the thiazole ring may also undergo nucleophilic attack, leading to cleavage of the ring. The specific degradation products would depend on the reaction conditions.
Q3: How can I assess the stability of this compound in my specific experimental conditions?
A3: A forced degradation study is the recommended approach to evaluate the stability of this compound.[1][2] This involves subjecting a solution of the compound to various stress conditions, including acidic and basic environments, and monitoring the degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[1]
Q4: What is a stability-indicating analytical method?
A4: A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the intact active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[3] For this compound, a reverse-phase HPLC method with UV or mass spectrometric detection is commonly employed.
Troubleshooting Guides
Issue: Unexpected or inconsistent results in biological assays.
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Possible Cause: Degradation of this compound in the assay medium.
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Troubleshooting Steps:
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pH Check: Determine the pH of your assay buffer. If it is acidic or basic, consider the possibility of compound degradation.
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Fresh Stock Solutions: Always prepare fresh stock solutions of this compound before each experiment.
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Time-Course Experiment: Analyze the concentration of the compound in your assay medium at different time points (e.g., 0, 2, 4, 8, and 24 hours) using a stability-indicating HPLC method to determine its stability over the duration of the experiment.
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Control Experiments: Include a control group where the compound is incubated in the assay medium without cells or other reactive components to isolate the effect of the medium on stability.
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Issue: Appearance of unknown peaks in HPLC analysis of stressed samples.
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Possible Cause: Formation of degradation products.
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Troubleshooting Steps:
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main compound peak. Co-elution of degradation products can lead to inaccurate quantification.
-
Mass Spectrometry (MS) Analysis: Employ LC-MS to identify the mass of the unknown peaks. This information is crucial for the structural elucidation of degradation products.
-
Systematic Degradation Studies: Conduct forced degradation studies under various conditions (acid, base, oxidation, heat, light) to systematically generate and identify potential degradation products.
-
Experimental Protocols
Forced degradation studies are essential for understanding the stability of this compound. Below are generalized protocols for assessing its stability in acidic and basic media.
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent | Concentration | Temperature | Duration |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M - 1 M | Room Temperature to 80°C | Up to 7 days |
| Base Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M - 1 M | Room Temperature to 80°C | Up to 7 days |
Protocol 1: Acidic Hydrolysis Stability Study
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Condition: In a clean vial, mix a known volume of the stock solution with 0.1 M hydrochloric acid to achieve a final compound concentration of approximately 100 µg/mL.
-
Incubation: Store the vial at a controlled temperature (e.g., 60°C).
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M sodium hydroxide.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.
Protocol 2: Basic Hydrolysis Stability Study
-
Sample Preparation: Prepare a stock solution of this compound as described in the acidic hydrolysis protocol.
-
Stress Condition: In a clean vial, mix a known volume of the stock solution with 0.1 M sodium hydroxide to achieve a final compound concentration of approximately 100 µg/mL.
-
Incubation: Store the vial at a controlled temperature (e.g., 60°C).
-
Time Points: Withdraw aliquots at the same time intervals as the acidic hydrolysis study.
-
Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M hydrochloric acid.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Plausible degradation pathways under acidic and basic conditions.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 3. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
Alternative catalysts for efficient 2-Amino-5-chloro-4-methylthiazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of 2-Amino-5-chloro-4-methylthiazole.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically a two-step process: the initial synthesis of 2-Amino-4-methylthiazole followed by its selective chlorination at the 5-position.
Issue 1: Low Yield in 2-Amino-4-methylthiazole Synthesis
Question: We are experiencing low yields in the initial Hantzsch synthesis of 2-Amino-4-methylthiazole from chloroacetone and thiourea. What are the potential causes and solutions?
Answer:
Low yields in this reaction are common and can often be attributed to several factors. Here is a systematic guide to troubleshooting this issue:
-
Purity of Reactants:
-
Chloroacetone: Impure chloroacetone can contain acetone, which does not participate in the desired reaction, effectively reducing the concentration of your starting material. It is recommended to use freshly distilled chloroacetone.[1]
-
Thiourea: Ensure the thiourea is dry and of high purity.
-
-
Reaction Conditions:
-
Temperature Control: The initial reaction of chloroacetone and thiourea is exothermic. If the temperature rises too quickly, it can lead to the formation of side products. The addition of chloroacetone should be controlled to maintain a manageable reaction temperature.[1]
-
Reaction Time: The reaction mixture should be refluxed for a sufficient amount of time, typically around two hours, to ensure the completion of the cyclization.[1]
-
Solvent: While the reaction can be run without a diluent, this can lead to a violent reaction. Using water as a solvent helps to control the exotherm.[1]
-
-
Work-up Procedure:
-
Basification: The addition of a strong base like sodium hydroxide is crucial for the isolation of the free base of 2-amino-4-methylthiazole. This step should be done with cooling to prevent degradation of the product.
-
Extraction: Inefficient extraction can lead to significant product loss. Ensure thorough extraction with a suitable organic solvent like ether. Emulsion formation can be an issue; adding ice and water can help to break up emulsions.[1]
-
Issue 2: Poor Selectivity in the Chlorination of 2-Amino-4-methylthiazole
Question: We are attempting to chlorinate 2-Amino-4-methylthiazole at the 5-position but are observing a mixture of chlorinated products and starting material. How can we improve the regioselectivity?
Answer:
Achieving high regioselectivity for the 5-position on the 2-aminothiazole ring can be challenging due to the activating nature of the amino group. Here are some strategies to improve selectivity:
-
Protecting the Amino Group: The strong activating and ortho-, para-directing effect of the amino group can lead to chlorination at other positions or over-chlorination. Protecting the amino group as an acetamide can deactivate it slightly and improve the selectivity for the 5-position. The acetyl group can be removed later by hydrolysis.
-
Choice of Chlorinating Agent:
-
N-Chlorosuccinimide (NCS): NCS is a mild and effective chlorinating agent for electron-rich heterocycles and is a good first choice for this reaction.
-
Sulfuryl Chloride (SO₂Cl₂): This is a more reactive chlorinating agent and might lead to over-chlorination or side reactions if not used carefully. The reactivity can be tuned by using organocatalysts.[2][3]
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can influence the selectivity. Acetonitrile is a common solvent for chlorination reactions with NCS.
-
Temperature: Running the reaction at lower temperatures can often improve selectivity by favoring the kinetically controlled product.
-
Catalyst: The use of a catalyst can significantly influence the regioselectivity. For example, with sulfuryl chloride, different organocatalysts can direct the chlorination to specific positions on phenolic compounds, and similar principles may apply to heteroaromatics.[2][3]
-
Issue 3: Formation of Side Products
Question: During the synthesis of this compound, we are observing significant side product formation. What are the likely side products and how can we minimize them?
Answer:
Side product formation can occur during both the thiazole synthesis and the chlorination step.
-
During 2-Amino-4-methylthiazole Synthesis:
-
Dimerization/Polymerization: Under harsh conditions (e.g., high temperatures, strong acids), the starting materials or the product can undergo polymerization.
-
Hydrolysis of Chloroacetone: In aqueous media, chloroacetone can hydrolyze to hydroxyacetone, which will not participate in the thiazole formation.
-
-
During Chlorination:
-
Over-chlorination: The formation of di- or tri-chlorinated products is a common issue, especially with highly reactive chlorinating agents. Using a milder agent like NCS and carefully controlling the stoichiometry can mitigate this.
-
Ring Opening: Under strongly acidic or basic conditions, the thiazole ring can be susceptible to opening. Maintaining a neutral or mildly acidic pH during the reaction and work-up is important.
-
Oxidation: The electron-rich thiazole ring can be oxidized by some chlorinating agents.
-
To minimize side products, it is crucial to carefully control the reaction conditions (temperature, stoichiometry, reaction time) and to purify the intermediates at each step.
Frequently Asked Questions (FAQs)
Q1: What are some alternative catalysts for the synthesis of the 2-aminothiazole core?
A1: While the traditional Hantzsch synthesis is often performed without a catalyst, several alternative and more efficient methods have been developed. One-pot syntheses are particularly attractive. Some promising catalytic systems include:
-
Copper(II) Bromide (CuBr₂): This reagent can act as both a catalyst and a bromine source for the in-situ α-bromination of a ketone, followed by cyclization with thiourea.
-
Trichloroisocyanuric Acid (TCCA) with a Nanocatalyst: A novel method uses TCCA as a green source of halogen in the presence of a multifunctional, magnetically recoverable nanocatalyst (e.g., Ca/4-MePy-IL@ZY-Fe₃O₄).[4][5] This system allows for a one-pot synthesis of 2-aminothiazoles with high yields.[4][5]
-
Visible-Light Photocatalysis: This green chemistry approach allows for the one-pot synthesis of functionalized 2-aminothiazoles from active methylene ketones and thioureas at room temperature.
Q2: What is a reliable method for the selective chlorination of 2-Amino-4-methylthiazole at the 5-position?
A2: A robust method involves a three-step sequence:
-
Protection of the amino group: React 2-Amino-4-methylthiazole with acetic anhydride to form 2-Acetamido-4-methylthiazole. This moderates the activating effect of the amino group.
-
Chlorination: Treat the protected compound with N-chlorosuccinimide (NCS) in a suitable solvent like acetonitrile. This will selectively chlorinate the 5-position.
-
Deprotection: Hydrolyze the acetyl group under acidic or basic conditions to yield the desired this compound.
Q3: Are there any safety precautions to consider during this synthesis?
A3: Yes, several safety precautions are essential:
-
Chloroacetone: Is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Thiourea: Is a suspected carcinogen. Avoid inhalation of dust and skin contact.
-
Chlorinating agents (NCS, SO₂Cl₂): Are corrosive and can react violently with water. They should be handled with care in a fume hood.
-
Exothermic Reactions: The initial thiazole synthesis is exothermic. Proper cooling and controlled addition of reagents are necessary to prevent the reaction from becoming violent.[1]
Data Presentation
Table 1: Comparison of Catalytic Systems for 2-Aminothiazole Synthesis
| Catalyst/Reagent | Substrates | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None (Hantzsch) | Chloroacetone, Thiourea | Water | Reflux | 2 h | 70-75 | [1] |
| Copper(II) Bromide | Aromatic methyl ketones, Thiourea | Ethanol | Reflux | 4-6 h | 78-90 | |
| Ca/4-MePy-IL@ZY-Fe₃O₄ / TCCA | Acetophenone, Thiourea | Ethanol | 80 | 25 min (halogenation), then cyclization | High | [4][5] |
| Visible Light / Photocatalyst | Active methylene ketones, Thioureas | Acetonitrile | Room Temp. | 12-24 h | High |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-methylthiazole (Hantzsch Synthesis)[1]
-
Suspend thiourea (1 mole) in water (200 cc) in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.
-
Start stirring and add chloroacetone (1 mole) dropwise over 30 minutes. The temperature of the reaction will rise.
-
After the addition is complete, reflux the yellow solution for two hours.
-
Cool the mixture and, while stirring continuously, add solid sodium hydroxide (200 g) with cooling.
-
Separate the upper oily layer and extract the aqueous layer three times with ether.
-
Combine the organic layers, dry over solid sodium hydroxide, and filter.
-
Remove the ether by distillation and distill the residual oil under reduced pressure to obtain 2-amino-4-methylthiazole.
Protocol 2: Synthesis of this compound (via Protection-Chlorination-Deprotection)
Step 1: Synthesis of 2-Acetamido-4-methylthiazole
-
Dissolve 2-Amino-4-methylthiazole in a suitable solvent such as tetrahydrofuran (THF).
-
Add a base, for example, pyridine or triethylamine.
-
Cool the mixture in an ice bath and slowly add acetic anhydride.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by adding water and extracting the product with an organic solvent. Purify by recrystallization or column chromatography.
Step 2: Synthesis of 2-Acetamido-5-chloro-4-methylthiazole
-
Dissolve 2-Acetamido-4-methylthiazole in acetonitrile.
-
Add N-chlorosuccinimide (NCS) in one portion.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry, and concentrate to obtain the crude product. Purify by column chromatography.
Step 3: Synthesis of this compound (Deprotection)
-
Dissolve 2-Acetamido-5-chloro-4-methylthiazole in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain this compound.
Visualizations
Caption: A typical multi-step synthesis workflow for producing this compound.
Caption: A decision tree for troubleshooting poor regioselectivity during the chlorination step.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Catalyst-Tuned Electrophilic Chlorination of Diverse Aromatic Compounds with Sulfuryl Chloride and Regioselective Chlorination of Phenols with Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 5. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 2-Amino-5-chloro-4-methylthiazole Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Amino-5-chloro-4-methylthiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The synthesis is typically a two-step process. The first step is the formation of the 2-amino-4-methylthiazole core via the Hantzsch thiazole synthesis. This involves the condensation of an α-haloketone (like chloroacetone) with thiourea.[1][2] The second step is the regioselective chlorination of the 2-amino-4-methylthiazole at the 5-position to yield the final product.
Q2: What are the primary challenges when scaling up the Hantzsch thiazole synthesis?
A2: The Hantzsch synthesis of 2-amino-4-methylthiazole is an exothermic reaction. A key challenge during scale-up is managing the heat generated to prevent thermal runaway, which can lead to side reactions and safety hazards.[2] Ensuring adequate mixing to maintain a homogenous reaction mixture and control the reaction rate is also critical. The order of reagent addition can be crucial in optimizing yield and controlling impurity levels at a larger scale.[3]
Q3: What methods are suitable for the C5-chlorination of 2-amino-4-methylthiazole?
A3: Direct and regioselective chlorination of the electron-rich thiazole ring at the 5-position is the desired transformation. Common chlorinating agents for such heteroaromatic systems include N-chlorosuccinimide (NCS) and sulfuryl chloride (SOCl₂).[4][5] The choice of reagent and optimization of reaction conditions are crucial to achieve high regioselectivity and avoid over-chlorination or side reactions.
Q4: What are the major safety concerns during the production of this compound?
A4: Key safety concerns include:
-
Thermal Runaway: The initial Hantzsch synthesis is exothermic and requires careful temperature control.[2]
-
Hazardous Reagents: Handling of reagents like chloroacetone (toxic and lachrymatory), sulfuryl chloride (corrosive and reacts violently with water), and N-chlorosuccinimide requires appropriate personal protective equipment (PPE) and engineering controls.
-
Gas Evolution: The chlorination step may evolve hazardous gases like HCl or SO₂, necessitating a well-ventilated area or a closed system with a scrubber.
Q5: How can I purify the final product at a larger scale?
A5: Purification at scale can be challenging. Common methods include:
-
Recrystallization: If the product is a solid with suitable solubility properties, recrystallization is often a cost-effective method for achieving high purity.
-
Distillation: For liquid products or to remove volatile impurities, vacuum distillation can be employed.[2]
-
Chromatography: While effective at the lab scale, column chromatography can be expensive and complex to scale up. It is typically reserved for high-value products or when other methods fail.
Troubleshooting Guides
Step 1: Hantzsch Synthesis of 2-Amino-4-methylthiazole
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction due to low temperature. | Optimize reaction temperature; refluxing in an appropriate solvent is common.[2] |
| Poor quality of starting materials (e.g., impure chloroacetone). | Use freshly distilled chloroacetone.[2] | |
| Incorrect stoichiometry. | Verify the molar ratios of reactants. | |
| Formation of Dark Tars/Byproducts | Reaction temperature is too high, leading to polymerization or degradation. | Implement controlled addition of reagents to manage the exotherm. Ensure efficient cooling and stirring. |
| Reaction conducted without a diluent, leading to a violent reaction. | Use a suitable solvent like water or ethanol to moderate the reaction.[2] | |
| Difficult Product Isolation (Emulsion Formation) | Formation of insoluble byproducts or salts during workup. | During basification with NaOH, stir vigorously but not so fast as to create a stable emulsion. If a precipitate causes an emulsion, add ice and water to dissolve it.[2] |
| Inconsistent Yields at Scale | Poor heat transfer and mixing in larger reactors. | Use a reactor with appropriate stirring and cooling capacity. Consider a semi-batch process with controlled addition of one reactant. |
| Atmospheric moisture affecting reactants. | Conduct the reaction under an inert atmosphere (e.g., nitrogen) if reactants are moisture-sensitive. |
Step 2: C5-Chlorination of 2-Amino-4-methylthiazole
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired 5-chloro Isomer | Lack of regioselectivity in the chlorination reaction. | Screen different chlorinating agents (NCS, SOCl₂). Optimize reaction temperature, solvent, and reaction time. The use of a catalyst might be necessary to direct the chlorination to the C5 position. |
| Over-chlorination leading to di- or tri-chlorinated byproducts. | Use a stoichiometric amount of the chlorinating agent. Add the chlorinating agent portion-wise and monitor the reaction progress closely using techniques like TLC, GC, or HPLC. | |
| Formation of Impurities | Decomposition of the starting material or product under harsh reaction conditions. | Use milder chlorinating agents and reaction conditions. Consider protecting the amino group if it interferes with the reaction, followed by deprotection. |
| Reaction with the amino group. | The amino group can react with some chlorinating agents. Running the reaction under acidic conditions might protonate the amino group and reduce its reactivity. | |
| Difficult Purification | Close boiling points or similar polarities of isomers and byproducts. | Optimize the reaction for higher selectivity to simplify purification. If isomers are formed, fractional distillation or preparative chromatography might be necessary. |
| Safety Hazard (e.g., uncontrolled gas evolution) | Rapid addition of the chlorinating agent at scale. | Add the chlorinating agent slowly and with adequate cooling. Ensure the reactor is equipped with a proper venting and scrubbing system for any evolved gases. |
Experimental Protocols
Key Experiment 1: Synthesis of 2-Amino-4-methylthiazole (Lab Scale)
This protocol is adapted from a procedure in Organic Syntheses.[2]
-
Reaction Setup: In a 500-mL flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, suspend 76 g (1 mole) of thiourea in 200 cc of water.
-
Reagent Addition: Start the stirrer and add 92.5 g (1 mole) of chloroacetone dropwise over 30 minutes. The reaction is exothermic, and the temperature will rise as the thiourea dissolves.
-
Reflux: After the addition is complete, heat the yellow solution to reflux and maintain for two hours.
-
Work-up: Cool the reaction mixture. While stirring, add 200 g of solid sodium hydroxide in portions, ensuring the temperature is controlled with external cooling. An oily upper layer will form.
-
Extraction: Separate the oily layer. Extract the aqueous layer three times with 100 cc portions of ether.
-
Drying and Purification: Combine the oily layer and the ethereal extracts. Dry the solution over 30 g of solid sodium hydroxide and then filter. Remove the ether by distillation. The crude product is then purified by vacuum distillation. The fraction collected at 130-133°C/18 mm Hg is 2-amino-4-methylthiazole.
Key Experiment 2: General Protocol for C5-Chlorination using N-Chlorosuccinimide (NCS)
This is a general protocol and requires optimization for the specific substrate.
-
Reaction Setup: In a suitable reactor, dissolve 2-amino-4-methylthiazole (1 equivalent) in a suitable solvent (e.g., acetonitrile, dichloromethane, or acetic acid).
-
Reagent Addition: Cool the solution to a desired temperature (e.g., 0-5°C). Add N-chlorosuccinimide (1.0-1.2 equivalents) portion-wise over a period of time, monitoring the internal temperature.
-
Reaction: Stir the reaction mixture at the chosen temperature until the starting material is consumed (monitor by TLC or HPLC).
-
Work-up: Quench the reaction by adding a solution of sodium bisulfite or sodium thiosulfate.
-
Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄). After solvent removal, the crude product can be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Hantzsch Synthesis of 2-Amino-4-methylthiazole - Reaction Parameters
| Parameter | Lab Scale (1 mole) [2] | Potential Scale-Up Considerations |
| Thiourea | 76 g | Ensure good solid suspension and dissolution. |
| Chloroacetone | 92.5 g | Controlled addition rate is critical to manage exotherm. |
| Solvent | 200 cc Water | Solvent volume may need to be adjusted to ensure efficient stirring and heat transfer. |
| Reaction Temperature | Reflux | Monitor internal temperature closely; avoid localized overheating. |
| Reaction Time | 2 hours | May need to be adjusted based on scale and mixing efficiency. |
| Typical Yield | 70-75% | Yield may decrease on scale-up without process optimization. |
Table 2: C5-Chlorination - Reagent and Condition Comparison (Illustrative)
| Chlorinating Agent | Typical Solvent | Temperature Range | Potential Advantages | Potential Disadvantages |
| N-Chlorosuccinimide (NCS) | Acetonitrile, DMF, Acetic Acid | 0°C to room temp. | Milder, easier to handle solid. | Can be less reactive, may require longer reaction times or a catalyst. |
| Sulfuryl Chloride (SOCl₂) | Dichloromethane, Chloroform | -10°C to room temp. | Highly reactive, often faster reactions. | Corrosive liquid, reacts violently with water, evolves SO₂ and HCl gas. |
Visualizations
Logical Workflow for Synthesis and Scale-Up
Caption: Synthetic workflow for this compound production.
Troubleshooting Decision Tree for Low Yield in C5-Chlorination
Caption: Decision tree for troubleshooting low yield in C5-chlorination.
References
- 1. [PDF] Scale-Up and Safety Evaluation of a Sandmeyer Reaction | Semantic Scholar [semanticscholar.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparative study of synthesis methods for substituted 2-aminothiazoles
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmaceuticals. The efficient synthesis of its substituted derivatives is therefore a topic of significant interest for researchers in drug discovery and development. This guide provides a comparative analysis of three prominent methods for synthesizing substituted 2-aminothiazoles: the classical Hantzsch synthesis, modern microwave-assisted synthesis, and efficient one-pot multicomponent reactions. We will delve into the experimental protocols, compare their performance based on quantitative data, and visualize the underlying chemical pathways and workflows.
Method 1: The Enduring Legacy of Hantzsch Thiazole Synthesis
First reported in 1887, the Hantzsch thiazole synthesis remains a cornerstone for the construction of the thiazole ring.[1] This method typically involves the cyclocondensation of an α-haloketone with a thioamide.[1] Its enduring popularity is a testament to its reliability and generally high yields.[2]
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from a standard laboratory procedure for the synthesis of 2-amino-4-phenylthiazole.[2]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[2]
-
Add methanol (5 mL) and a stir bar to the vial.[2]
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[2]
-
Remove the reaction from the heat and allow the solution to cool to room temperature.[2]
-
Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. The product will precipitate.[2]
-
Filter the mixture through a Buchner funnel.[2]
-
Wash the collected solid with water.[2]
-
Spread the solid on a watch glass and allow it to air dry to obtain the final product.[2]
Method 2: The Green and Rapid Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful technique, often dramatically reducing reaction times from hours to minutes.[3] This method is considered a green chemistry approach due to its efficiency and often solvent-free conditions.[4][5] For the synthesis of 2-aminothiazoles, microwave irradiation provides a rapid and efficient alternative to conventional heating.[3][4][6]
Experimental Protocol: Microwave-Assisted Synthesis of Substituted 2-Aminothiazoles
This generalized protocol is based on several reported microwave-assisted syntheses of 2-aminothiazole derivatives.[5][7]
Materials:
-
Substituted acetophenone (0.01 mol)
-
Thiourea (0.02 mol)
-
Iodine (0.01 mol) or a heterogeneous catalyst like NaHSO₄-SiO₂
-
Ethanol (for recrystallization)
Procedure:
-
In a microwave-safe flask, combine the substituted acetophenone (0.01 mol), thiourea (0.02 mol), and iodine (0.01 mol).[5] Alternatively, a solid-supported catalyst like NaHSO₄-SiO₂ can be used.[7]
-
Subject the mixture to microwave irradiation at a power of 170-320 W for 5-15 minutes.[5][7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[5][7]
-
After completion, allow the reaction mixture to cool to room temperature.[5]
-
Pour the mixture into ice water to precipitate the product.[5]
-
Filter the solid, dry it, and recrystallize from ethanol to obtain the pure 2-aminothiazole derivative.[5][7]
Method 3: The Efficiency of One-Pot Synthesis
One-pot syntheses are highly desirable as they reduce the need for isolating intermediates, thereby saving time, reagents, and minimizing waste.[8] Several one-pot methods for 2-aminothiazole synthesis have been developed, often employing catalysts to facilitate the reaction cascade.[9][10]
Experimental Protocol: One-Pot Synthesis using a Magnetically Separable Nanocatalyst
This protocol utilizes a modern, reusable catalyst for a one-pot synthesis of 2-aminothiazoles from acetophenone derivatives.
Materials:
-
Acetophenone derivative (1.5 mmol)
-
Thiourea (1.0 mmol)
-
Trichloroisocyanuric acid (TCCA) (0.5 mmol)
-
Ca/4-MePy-IL@ZY-Fe₃O₄ nanocatalyst (0.01 g)
-
Ethanol (3.0 mL)
-
10% Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
In a reaction vessel, stir a mixture of the acetophenone derivative (1.5 mmol), TCCA (0.5 mmol), and the Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst (0.01 g) in ethanol (3.0 mL) at 80°C for 25 minutes.
-
Monitor the formation of the intermediate α-haloketone by TLC.
-
Once the first step is complete, add thiourea (1.0 mmol) to the reaction mixture.
-
Continue stirring at 80°C and monitor the reaction by TLC.
-
After the reaction is complete, separate the nanocatalyst from the solution using an external magnet.
-
Neutralize the mixture with a 10% sodium bicarbonate solution.
-
Filter the resulting solid product, wash with water, and dry.
Comparative Performance Data
The following table summarizes the quantitative data for the different synthesis methods, highlighting key performance indicators such as reaction time and yield.
| Synthesis Method | Key Reactants & Conditions | Reaction Time | Yield (%) | Key Advantages |
| Hantzsch Synthesis | α-haloketone, Thioamide, Conventional Heating | 30 min - 10 hrs | 75-99% | High yielding, well-established, simple procedure.[2][7] |
| Microwave-Assisted | Ketone, Thiourea, Iodine/Catalyst, Microwave Irradiation | 5-15 min | 85-95% | Rapid, efficient, eco-friendly, high yields.[3][5][7] |
| One-Pot Synthesis | Ketone, Thiourea, TCCA, Nanocatalyst, 80°C | ~25 min (total) | ~90% | Magnetically separable and reusable catalyst, avoids toxic iodine. |
Visualizing the Synthesis Pathways
The following diagrams illustrate the general reaction scheme and a comparative workflow for the synthesis of substituted 2-aminothiazoles.
Caption: General reaction scheme for Hantzsch thiazole synthesis.
Caption: Comparative workflow of 2-aminothiazole synthesis methods.
Conclusion
The choice of synthesis method for substituted 2-aminothiazoles depends on the specific requirements of the researcher. The Hantzsch synthesis, while traditional, remains a robust and high-yielding method. For rapid synthesis and alignment with green chemistry principles, microwave-assisted methods offer a significant advantage. One-pot procedures, particularly those employing modern catalytic systems, provide an elegant and efficient route that minimizes operational steps and waste. By understanding the protocols, performance metrics, and workflows of these different approaches, researchers can select the most suitable method for their drug discovery and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
- 4. medmedchem.com [medmedchem.com]
- 5. jusst.org [jusst.org]
- 6. jusst.org [jusst.org]
- 7. rjpbcs.com [rjpbcs.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Validating the Structure of 2-Amino-5-chloro-4-methylthiazole: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural confirmation of synthesized compounds is a cornerstone of chemical and pharmaceutical research. While one-dimensional (1D) ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational information, two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular puzzle, especially for substituted heterocyclic systems like 2-Amino-5-chloro-4-methylthiazole.
This guide provides an objective comparison of key 2D NMR techniques—COSY, HSQC, and HMBC—for the structural validation of this compound. It includes detailed experimental protocols and predicted data to support the structural assignment.
Introduction to 2D NMR Techniques for Structural Elucidation
2D NMR spectroscopy provides a powerful advantage over its 1D counterpart by spreading spectral information across two frequency axes, resolving overlapping signals and revealing correlations between different nuclei.[1][2] For a molecule like this compound, where 1D spectra might be simple, 2D NMR is crucial for unambiguously confirming the substitution pattern and connectivity of atoms.
The primary techniques discussed are:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other (typically through 2-3 bonds).[3]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond correlations).[4][5]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds), which is essential for connecting molecular fragments and identifying quaternary (non-protonated) carbons.[4][6]
Alternative Methodologies: While NMR is the primary method for determining the structure of novel compounds in solution, X-ray crystallography is considered the gold standard for obtaining the solid-state structure. However, crystallography requires a suitable single crystal, which can be challenging to grow. NMR offers the advantage of characterizing molecules in a more biologically relevant solution state.
Predicted NMR Data for this compound
To validate the structure, we must first predict the expected signals and correlations based on the proposed structure. The numbering scheme used is shown below.
Caption: Structure and atom numbering for this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the predicted chemical shifts based on data from similar 2-aminothiazole derivatives.[7][8][9][10] Actual values may vary depending on the solvent and experimental conditions.
| Atom Name | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | Quaternary C | - | ~169 |
| C4 | Quaternary C | - | ~148 |
| C5 | Quaternary C | - | ~115 |
| C6 (CH₃) | CH₃ | ~2.3 | ~17 |
| H6 (CH₃) | Proton | ~2.3 | - |
| H7 (NH₂) | Proton | ~7.0 (broad singlet) | - |
Table 2: Key Predicted 2D NMR Correlations
| Experiment | Correlating Nuclei (¹H → ¹³C or ¹H) | Type of Correlation | Expected Outcome |
| COSY | H6 ↔ H7 | Long-range coupling (⁴J) | A very weak or no cross-peak is expected. Its absence helps confirm the lack of vicinal protons. |
| HSQC | H6 → C6 | Direct one-bond (¹JCH) | A strong cross-peak confirming the direct attachment of the methyl protons to the methyl carbon.[4][5] |
| HMBC | H6 → C4 | Two-bond (²JCH) | Critical Correlation: A strong cross-peak confirming the methyl group is attached to C4.[6] |
| HMBC | H6 → C5 | Three-bond (³JCH) | Critical Correlation: A cross-peak confirming the proximity of the methyl group to the chloro-substituted C5. |
| HMBC | H7 → C2 | Two-bond (²JCH) | A cross-peak confirming the amino group is attached to C2. This correlation may be weak or absent. |
Visualization of Experimental Workflow and Key Correlations
Diagram 1: Logical Workflow for Structure Validation
This diagram illustrates the systematic process of using different NMR experiments to elucidate the molecular structure.
Caption: Workflow for validating molecular structure using 1D and 2D NMR techniques.
Diagram 2: Key HMBC Correlations
This diagram visualizes the crucial long-range correlations expected in the HMBC spectrum that connect the methyl protons to the thiazole ring carbons.
Caption: Predicted key HMBC correlations for this compound.
Experimental Protocols
The following are generalized protocols for acquiring 2D NMR data for a small molecule like this compound on a modern NMR spectrometer (e.g., 400-600 MHz).
A. Sample Preparation
-
Dissolve the Sample: Dissolve 5-20 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[11]
-
Filtration: Ensure the solution is free of any particulate matter by filtering it through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Homogenization: Gently shake the NMR tube to ensure a homogeneous solution.
B. COSY (Correlation Spectroscopy) Protocol
-
Pulse Program: cosygpmf (or equivalent gradient-selected sequence).
-
Key Parameters:
-
Spectral Width (SW): ~12 ppm in both F2 (direct) and F1 (indirect) dimensions.
-
Number of Scans (NS): 2 to 8.
-
Acquisition Time (AQ): ~0.2-0.3 s.
-
Relaxation Delay (D1): 1.5-2.0 s.
-
TD (F2): 2048 points.
-
TD (F1): 256 to 512 points.[13]
-
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation. Symmetrize the final spectrum if necessary.
C. HSQC (Heteronuclear Single Quantum Coherence) Protocol
-
Purpose: To correlate protons with their directly attached carbons.[4][14]
-
Pulse Program: hsqcedetgpsisp (or equivalent edited, gradient-selected sequence).
-
Key Parameters:
-
Spectral Width (SW) ¹H (F2): ~12 ppm.
-
Spectral Width (SW) ¹³C (F1): ~180 ppm.[10]
-
Number of Scans (NS): 4 to 16.
-
Relaxation Delay (D1): 1.5-2.0 s.
-
¹JCH Coupling Constant: Set to an average value of 145 Hz for one-bond correlations.
-
TD (F2): 1024 points.
-
TD (F1): 128 to 256 points.
-
-
Processing: Apply a squared sine-bell window function in F2 and a sine-bell in F1. The use of an edited HSQC allows for the differentiation of CH/CH₃ (positive phase) and CH₂ (negative phase) signals, which aids in assignment.[15]
D. HMBC (Heteronuclear Multiple Bond Correlation) Protocol
-
Purpose: To identify long-range (2-4 bond) ¹H-¹³C correlations.[6][16]
-
Pulse Program: hmbcgplpndqf (or equivalent gradient-selected sequence).
-
Key Parameters:
-
Spectral Width (SW) ¹H (F2): ~12 ppm.
-
Spectral Width (SW) ¹³C (F1): ~180 ppm.
-
Number of Scans (NS): 8 to 32 (HMBC is less sensitive than HSQC).
-
Relaxation Delay (D1): 1.5-2.0 s.
-
Long-Range Coupling Constant (ⁿJCH): Optimized for an average value of 8 Hz. This value can be adjusted to enhance either two-bond or three-bond correlations.[4]
-
TD (F2): 2048 points.
-
TD (F1): 256 to 512 points.
-
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
By systematically applying these 2D NMR techniques and comparing the observed correlations with the predicted data, researchers can achieve unambiguous validation of the structure of this compound, ensuring data integrity for publications, patents, and further drug development efforts.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 6. nmr.ceitec.cz [nmr.ceitec.cz]
- 7. rsc.org [rsc.org]
- 8. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. youtube.com [youtube.com]
- 12. nmr.ceitec.cz [nmr.ceitec.cz]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nmr.oxinst.com [nmr.oxinst.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the In-Vitro Anticancer Activity of Chloro-Substituted 2-Aminothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1] Derivatives of this heterocyclic core have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Structure-activity relationship (SAR) studies frequently indicate that the introduction of halogen substituents, particularly chlorine, onto aryl moieties attached to the thiazole core can significantly enhance cytotoxic potency against cancer cell lines.[1]
Data Presentation: Comparative In-Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various chloro-substituted 2-aminothiazole derivatives against several human cancer cell lines. Lower IC₅₀ values are indicative of greater cytotoxic potency.
| Compound ID / Name | Key Structural Features | Cancer Cell Line | IC₅₀ (µM) |
| Compound 6d [5] | N-(2-chloro -6-methylphenyl) acetamido thiazole | MCF-7 (Breast) | 20.2[5] |
| HT-29 (Colon) | 21.6[5] | ||
| Compound 58 [2] | Tetrahydrobenzo[d]thiazole with 2,4-dichloro phenyl group | K562 (Leukemia) | 11[2] |
| Reh (Leukemia) | 20[2] | ||
| Compound 10 [2] | 2-amino-4-phenylthiazole derivative with 3,4-dichloro phenyl group | HT-29 (Colon) | 2.01[2] |
| Compound 28 [2] | 2,4-disubstituted thiazole amide with 3-chloro phenyl group | HT-29 (Colon) | 0.63[2] |
| HeLa (Cervical) | 6.05[2] | ||
| A549 (Lung) | 8.64[2] |
Experimental Protocols
A detailed methodology for the most commonly cited experiment, the MTT cytotoxicity assay, is provided below.
MTT Assay for In-Vitro Cytotoxicity Assessment
The MTT assay is a quantitative colorimetric method used to measure the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[4] The quantity of formazan produced is directly proportional to the number of viable cells.[4]
Materials:
-
Human cancer cell lines
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
96-well sterile microplates
-
2-Aminothiazole derivative compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS)
-
Solubilization agent (e.g., Dimethyl sulfoxide (DMSO) or acidified isopropanol)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader (spectrophotometer)
Procedure:
-
Cell Culture & Seeding:
-
Human cancer cells are cultured in a humidified incubator at 37°C with 5% CO₂.[3]
-
Cells are harvested from culture flasks, counted, and assessed for viability (typically >90%).
-
A cell suspension is prepared at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL).[6]
-
100 µL of the cell suspension is seeded into each well of a 96-well plate and incubated overnight to allow for cell attachment.[3]
-
-
Compound Treatment:
-
Stock solutions of the test compounds are prepared, typically in DMSO.
-
Serial dilutions of the compounds are made in the culture medium to achieve the desired final concentrations.
-
The medium from the wells is aspirated, and 100 µL of the medium containing the various compound concentrations is added.
-
Control wells are included: untreated cells (negative control) and cells treated with a known anticancer drug (positive control).[3]
-
The plates are incubated for a specified period, typically 48 or 72 hours.[3]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
The culture medium containing MTT is carefully removed without disturbing the formazan crystals.
-
150 µL of a solubilization solvent (e.g., DMSO) is added to each well to dissolve the crystals.[7]
-
The plate is placed on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan, resulting in a colored solution.
-
-
Data Acquisition and Analysis:
-
The absorbance (Optical Density, OD) of the solution in each well is measured using a microplate reader at a wavelength of approximately 570-590 nm.[4]
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC₅₀ value is determined by plotting a dose-response curve of cell viability against compound concentration.[3]
-
Visualizations
The following diagrams illustrate key workflows and concepts relevant to the in-vitro analysis of these compounds.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Caption: Logic of chloro-substitutions enhancing anticancer activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. benchchem.com [benchchem.com]
Halogen Substituents on the 2-Aminothiazole Core: A Comparative Guide to Structure-Activity Relationships
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic placement of halogen atoms on this core or its appended moieties can significantly modulate the compound's biological activity, offering a powerful tool for drug design and optimization. This guide provides a comparative analysis of the structure-activity relationship (SAR) of halogen substituents on the 2-aminothiazole core, with a focus on anticancer and antimicrobial activities, supported by experimental data and detailed protocols.
Anticancer Activity: A Tale of Position and Electron Withdrawal
Halogenation of 2-aminothiazole derivatives has been shown to be a viable strategy for enhancing anticancer potency. The nature of the halogen, its position on the aromatic rings, and the overall molecular framework collectively dictate the cytotoxic efficacy.
In a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, the position of chloro substitution on the phenyl ring was found to be critical for activity against various cancer cell lines. The activity order was determined to be meta > 3,4-dichloro > 2,4-dichloro, highlighting the importance of the substituent's location.[1] Another study on 2-aminothiazole derivatives revealed that a bromo group at the C5-position of the thiazole ring led to IC50 values in the micromolar range against human lung cancer (H1299) and human glioma (SHG-44) cell lines.[1]
The following table summarizes the in vitro anticancer activity of representative halogenated 2-aminothiazole derivatives against various cancer cell lines.
| Compound ID | Halogen Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | m-Chloro (on phenyl ring) | HT29 | 0.63 | [1] |
| 2 | m-Chloro (on phenyl ring) | HeLa | 6.05 | [1] |
| 3 | m-Chloro (on phenyl ring) | A549 | 8.64 | [1] |
| 4 | 3,4-Dichloro (on phenyl ring) | - | - | [1] |
| 5 | 2,4-Dichloro (on phenyl ring) | - | - | [1] |
| 6 | Bromo (at C5 of thiazole) | H1299 | 6.61 - 9.34 | [1] |
| 7 | Bromo (at C5 of thiazole) | SHG-44 | 6.61 - 9.34 | [1] |
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Halogenated 2-aminothiazole derivatives have also demonstrated significant potential as antimicrobial agents. The introduction of halogens can enhance the lipophilicity of the compounds, potentially facilitating their passage through microbial cell membranes.
For instance, a series of thiazolyl-thiourea derivatives were synthesized and evaluated for their in vitro antimicrobial activity. Derivatives bearing 3,4-dichlorophenyl and 3-chloro-4-fluorophenyl groups showed promising efficacy against staphylococcal species, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 16 µg/mL.[2]
The table below presents the in vitro antimicrobial activity of selected halogenated 2-aminothiazole derivatives.
| Compound ID | Halogen Substituent | Microorganism | MIC (µg/mL) | Reference |
| 8 | 3,4-Dichlorophenyl | S. aureus | 4 - 16 | [2] |
| 9 | 3,4-Dichlorophenyl | S. epidermidis | 4 - 16 | [2] |
| 10 | 3-Chloro-4-fluorophenyl | S. aureus | 4 - 16 | [2] |
| 11 | 3-Chloro-4-fluorophenyl | S. epidermidis | 4 - 16 | [2] |
| 12 | 4-Bromophenyl | E. coli | - | [2] |
| 13 | 4-Chlorophenyl | E. coli | - | [2] |
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The cytotoxic activity of the 2-aminothiazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Visualizing the Mechanism of Action
A common mechanism by which 2-aminothiazole derivatives exert their anticancer effects is through the induction of apoptosis (programmed cell death). The following diagram illustrates a simplified intrinsic apoptosis signaling pathway that can be modulated by these compounds.
Caption: Intrinsic apoptosis pathway induced by halogenated 2-aminothiazole derivatives.
The following diagram illustrates a typical experimental workflow for evaluating the anticancer activity of 2-aminothiazole derivatives.
Caption: Workflow for anticancer activity screening of 2-aminothiazole derivatives.
References
A Comparative Analysis of Thiazole and Oxazole Isosteres: Unveiling Nuances in Biological Activity
For researchers, scientists, and professionals in drug development, the choice between isosteric replacements can significantly impact a compound's biological activity and pharmacokinetic profile. This guide provides an objective comparison of thiazole and oxazole isosteres, supported by experimental data, to inform rational drug design and lead optimization efforts.
The thiazole and oxazole rings are five-membered aromatic heterocycles that are considered classical bioisosteres, often substituted for one another to modulate a compound's physicochemical properties and biological activity. While structurally similar, the replacement of the sulfur atom in thiazole with an oxygen atom in oxazole can lead to significant differences in potency, selectivity, and metabolic stability. This guide delves into these differences across various therapeutic areas, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.
Anticancer Activity: A Case Study in VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. The inhibition of this receptor is a well-established strategy in cancer therapy. Comparative studies of thiazole and oxazole isosteres as VEGFR-2 inhibitors have revealed a consistent trend favoring the thiazole moiety.
A notable study directly comparing a series of thiazole and oxazole isosteres demonstrated that the thiazole-containing compounds consistently exhibited superior VEGFR-2 inhibitory activity. This difference in potency is attributed to the ability of the sulfur atom in the thiazole ring to form a stabilizing interaction with the protein, an interaction that the oxygen atom of the oxazole ring cannot replicate as effectively.[1]
| Compound ID | Heterocycle | R Group | VEGFR-2 IC50 (nM)[1] |
| 1a | Thiazole | 4-fluoro-phenyl | 8.9 |
| 1b | Oxazole | 4-fluoro-phenyl | 78.2 |
| 2a | Thiazole | 2,4-dichloro-phenyl | 12.5 |
| 2b | Oxazole | 2,4-dichloro-phenyl | 150.6 |
| 3a | Thiazole | 4-chloro-phenyl | 10.2 |
| 3b | Oxazole | 4-chloro-phenyl | 112.8 |
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.
Anti-inflammatory Activity: Targeting COX and LOX Enzymes
The anti-inflammatory properties of thiazole and oxazole derivatives have been explored through their inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the arachidonic acid cascade leading to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
While direct head-to-head comparisons of thiazole and oxazole isosteres in COX/LOX inhibition are less common in the literature, studies on series of derivatives of each scaffold provide valuable insights. Thiazole-containing compounds have been identified as potent inhibitors of both COX and 5-LOX enzymes. For instance, certain 4,5-diarylthiazoles have shown potent COX-1 inhibitory activity with IC50 values in the sub-micromolar range.[2] Similarly, N-aryl-4-aryl-1,3-thiazole-2-amines have emerged as potent 5-LOX inhibitors with IC50 values as low as 25 nM.[2]
In contrast, research on oxazole-based anti-inflammatory agents has also yielded promising results. For example, a series of 2,5-disubstituted oxazoles have been reported to exhibit selective COX-2 inhibition. The specific substitution patterns on both the thiazole and oxazole rings are crucial in determining their potency and selectivity towards COX-1/COX-2 and LOX enzymes.
| Compound Class | Heterocycle | Target | Representative IC50 (nM) |
| 4,5-Diarylthiazoles[2] | Thiazole | COX-1 | 320 |
| 4-Substituted thiazole analogues of indomethacin[2] | Thiazole | COX-2 | 0.3 |
| N-aryl-4-aryl-1,3-thiazole-2-amines[2] | Thiazole | 5-LOX | 25 |
| 2,5-Disubstituted oxazoles | Oxazole | COX-2 | Varies with substitution |
Arachidonic Acid Pathway and Inflammation
Caption: The arachidonic acid pathway and points of inhibition by COX/LOX inhibitors.
Antimicrobial Activity: A Battle Against Bacteria and Fungi
The thiazole and oxazole scaffolds are present in numerous natural and synthetic compounds with a wide spectrum of antimicrobial activities. Comparative studies in this area often reveal that the choice between sulfur and oxygen can significantly influence the potency and spectrum of activity.
In a study comparing 2,4-disubstituted oxazoles and their thiazole bioisosteres, it was observed that the thiazole derivatives generally exhibited more significant antibacterial activity.[3] The nature of the substituents at the 2 and 4 positions of the heterocyclic ring also played a crucial role in modulating the antimicrobial potency. For instance, compounds with a 2-alkyl or heteroaryl substituent and a chloro or bromo group on the 4-aryl moiety in the thiazole series showed enhanced activity compared to their oxazole counterparts.[3]
| Compound Series | Heterocycle | General Observation on Antibacterial Activity[3] |
| 2,4-Disubstituted | Thiazole | Generally more active than oxazole counterparts. |
| 2,4-Disubstituted | Oxazole | Generally less active than thiazole counterparts. |
Bacterial Cell Wall Synthesis Inhibition
Caption: General mechanism of action for antimicrobials targeting cell wall synthesis.
Experimental Protocols
VEGFR-2 Kinase Assay (Biochemical Assay)
This assay measures the ability of a compound to directly inhibit the enzymatic activity of the VEGFR-2 kinase domain.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (thiazole and oxazole isosteres)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP and the substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to allow for the conversion of ADP to ATP.
-
Add the Kinase Detection Reagent to convert ATP to a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the viability and proliferation of cancer cells.
Materials:
-
Human cancer cell line (e.g., HUVEC for anti-angiogenesis studies)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear plates
-
Microplate reader capable of absorbance measurement at 570 nm
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its susceptibility to Phase I metabolism.
Materials:
-
Liver microsomes (human or other species)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compounds
-
Acetonitrile (ACN) or methanol (for reaction termination)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a working solution of the test compound in a suitable solvent.
-
In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold ACN with an internal standard to stop the reaction and precipitate proteins.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.
Conclusion
The choice between thiazole and oxazole isosteres is a critical decision in drug design that can significantly influence a compound's biological profile. The evidence presented in this guide suggests that thiazoles may offer an advantage in certain contexts, such as VEGFR-2 inhibition, due to the unique properties of the sulfur atom. However, the optimal choice is highly dependent on the specific biological target and the desired pharmacological profile. The provided data and experimental protocols serve as a valuable resource for researchers to make informed decisions in the development of novel therapeutics. Further head-to-head comparative studies across a broader range of biological targets are warranted to fully elucidate the nuanced differences between these two important heterocyclic scaffolds.
References
Confirming the Molecular Weight of 2-Amino-5-chloro-4-methylthiazole: A Comparative Guide to HRMS and Elemental Analysis
For researchers and professionals in drug development, accurate determination of a compound's molecular weight is a critical first step in structural elucidation and confirmation. This guide provides a comparative overview of High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis for confirming the molecular weight of 2-Amino-5-chloro-4-methylthiazole, a key intermediate in pharmaceutical synthesis.
Data Presentation: Performance Comparison
The following table summarizes the quantitative data obtained from HRMS and Elemental Analysis for the confirmation of the molecular formula of this compound (C₄H₅ClN₂S).
| Parameter | High-Resolution Mass Spectrometry (HRMS) | Elemental Analysis (CHN+S) |
| Theoretical Monoisotopic Mass | 147.98621 Da (for C₄H₅³⁵ClN₂S) | Not Directly Measured |
| Hypothetical Observed Mass | 147.98615 Da | Not Applicable |
| Mass Accuracy | < 5 ppm | Not Applicable |
| Information Provided | Exact mass of the molecular ion, supporting the molecular formula. | Percentage composition of elements (C, H, N, S). |
| Hypothetical Experimental Result | Mass Error: -0.41 ppm | C: 32.54% H: 3.41% N: 18.98% S: 21.71% |
| Theoretical Composition | Not Applicable | C: 32.55% H: 3.41% N: 18.98% S: 21.71% |
| Primary Utility | Direct confirmation of molecular formula through high-accuracy mass measurement. | Determination of empirical formula; requires additional data for molecular formula. |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS) Protocol
Objective: To determine the accurate mass of this compound and confirm its elemental composition.
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) equipped with an electrospray ionization (ESI) source.
Materials:
-
This compound sample
-
HPLC-grade methanol or acetonitrile
-
Formic acid (for enhancing ionization)
-
Calibrant solution appropriate for the mass range
Procedure:
-
Sample Preparation: A stock solution of this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of methanol. This stock solution is then further diluted to a final concentration of 1-10 µg/mL with a 50:50 methanol/water solution containing 0.1% formic acid.
-
Instrument Calibration: The mass spectrometer is calibrated according to the manufacturer's guidelines using a standard calibrant solution to ensure high mass accuracy.
-
Sample Infusion: The prepared sample solution is infused into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.
-
Data Acquisition: Mass spectra are acquired in positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular ion (e.g., m/z 50-500). The instrument is operated at a high resolution (e.g., >60,000).
-
Data Analysis: The acquired spectrum is analyzed to identify the monoisotopic mass of the protonated molecule [M+H]⁺. The measured mass is then compared to the theoretical exact mass calculated for the proposed molecular formula (C₄H₅ClN₂S). The mass error is calculated in parts per million (ppm) to confirm the elemental composition.
Alternative Method: Elemental Analysis Protocol
Objective: To determine the percentage composition of Carbon, Hydrogen, and Nitrogen in this compound to derive its empirical formula.
Instrumentation:
-
CHN/S Elemental Analyzer
Procedure:
-
Sample Preparation: A small amount of the dried, pure sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule.
-
Combustion: The capsule containing the sample is dropped into a high-temperature combustion furnace (around 900-1000 °C) in the presence of a precise amount of oxygen.
-
Gas Separation and Detection: The combustion products (CO₂, H₂O, N₂, and SO₂) are carried by a stream of helium gas through a series of columns that separate the individual gases. The concentration of each gas is then measured by a thermal conductivity detector.
-
Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight. The resulting percentages are used to determine the empirical formula of the compound.
Visualizations
Experimental Workflow for Molecular Weight Confirmation
Navigating the Synthesis of 2-Amino-5-chloro-4-methylthiazole: A Comparative Guide to Reproducibility
For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a foundational step. Among these, 2-Amino-5-chloro-4-methylthiazole stands as a valuable building block. However, the reproducibility of published synthesis protocols can often be a significant hurdle. This guide provides an objective comparison of plausible synthetic routes to this compound, offering detailed experimental protocols and supporting data to aid in the selection of a robust and reliable method.
Unveiling the Synthetic Pathway: From Precursor to Product
The synthesis of this compound is typically approached as a two-step process. The initial and well-documented step is the synthesis of the precursor, 2-amino-4-methylthiazole. Subsequently, this precursor undergoes electrophilic chlorination to yield the final product. The choice of chlorinating agent in the second step is critical and is the primary focus of this comparative analysis. Two common and effective reagents for this transformation are N-Chlorosuccinimide (NCS) and Sulfuryl Chloride (SO₂Cl₂).
Green Chemistry Triumphs in 2-Aminothiazole Synthesis: A Comparative Guide
A shift towards sustainable practices in the synthesis of 2-aminothiazoles, crucial scaffolds in drug discovery, reveals significant advantages over traditional methods. Green chemistry approaches, including microwave and ultrasound-assisted reactions, and the use of eco-friendly catalysts and solvents, offer dramatically reduced reaction times, improved yields, and milder, safer experimental conditions.
The conventional method for synthesizing 2-aminothiazoles, the Hantzsch synthesis, has long been a reliable workhorse in medicinal chemistry.[1][2][3] However, this classical approach is often plagued by drawbacks that are increasingly misaligned with modern principles of green chemistry. These include the use of hazardous reagents like α-haloketones, which are strong lachrymators, toxic solvents, and often require long reaction times at elevated temperatures, leading to significant energy consumption and waste generation.[4][5]
In response to these limitations, a variety of green chemistry alternatives have emerged, demonstrating superior performance across several key metrics. These innovative methods not only mitigate the environmental impact but also enhance the efficiency and cost-effectiveness of 2-aminothiazole synthesis.
Quantitative Comparison of Synthesis Methods
The data presented below clearly illustrates the advantages of green chemistry approaches over traditional methods for the synthesis of 2-aminothiazoles. Significant improvements in reaction time and yield are consistently observed.
| Method | Catalyst/Medium | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Traditional Methods | |||||
| Hantzsch Synthesis | Methanol | Reflux (65) | 30 min - 8 hrs | 55-93 | [2][6] |
| Hantzsch Synthesis | 1-Propanol | Reflux (97) | 5 hrs | Moderate | [6] |
| Hantzsch Synthesis | Water bath | Not specified | 8 hrs | Moderate | [6] |
| Green Chemistry Approaches | |||||
| Microwave-Assisted | Solvent-free (basic alumina support) | Microwave | 1-5 min | 90-95 | [7] |
| Microwave-Assisted | Iodine (catalyst) | 170 W | 5-15 min | 70-85 | [8] |
| Ultrasound-Assisted | N-bromosuccinimide, [bmim]HSO₄ | Not specified | 35-115 min | 20-78 | [9] |
| Ultrasound-Assisted | Triethylamine in THF | 50 | 30-90 min | High | [10] |
| Green Catalyst | Ca/4-MePy-IL@ZY-Fe₃O₄ in Ethanol | 80 | 15-30 min | 90-98 | [11] |
| Green Catalyst | Silica Chloride | Reflux | 10-30 min | 85-95 | [12] |
| Green Solvent | PEG-400 | Room Temperature | 1 hr | 85-95 | [7] |
| Visible Light-Induced | Eosin Y in EtOH/H₂O | Room Temperature | 12 hrs | 94 | [4] |
Detailed Experimental Protocols
Traditional Hantzsch Synthesis of 2-amino-4-phenylthiazole
This protocol is based on the classical Hantzsch reaction.[2]
Materials:
-
2-bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a stir bar.
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.
-
Remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.
-
Filter the mixture through a Buchner funnel.
-
Wash the collected solid with water.
-
Air dry the solid on a watch glass to obtain the 2-amino-4-phenylthiazole product.
Green Synthesis: Microwave-Assisted, Solvent-Free Synthesis of 2-Aminothiazoles
This protocol exemplifies a rapid and efficient green synthesis approach.[7]
Materials:
-
Phenacyl bromide (or other α-halocarbonyl compound)
-
N-substituted thiourea
-
Basic alumina
Procedure:
-
Dissolve phenacyl bromide and N-substituted thiourea in a minimal amount of dichloromethane at room temperature.
-
Add basic alumina to the solution and mix thoroughly.
-
Evaporate the solvent under reduced pressure to obtain a solid mixture.
-
Place the solid mixture in a microwave reactor and irradiate for 1-5 minutes.
-
After the reaction is complete, the product can be isolated by simple extraction and purification.
Green Synthesis: Ultrasound-Assisted Synthesis of Thiazolo-diazaphosphole Derivatives
This protocol demonstrates the use of ultrasound irradiation to accelerate the reaction.[10]
Materials:
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate (2.5 mmol)
-
Aromatic aldehyde (2.5 mmol)
-
Tetrahydrofuran (THF, 25 mL)
-
Ethyl dichlorophosphite (2.5 mmol)
-
Triethylamine (2.5 mmol)
Procedure:
-
Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate and the aromatic aldehyde in 20 mL of THF.
-
Expose the reaction mixture to ultrasound irradiation for 30 minutes.
-
Gradually add a solution of ethyl dichlorophosphite in 5 mL of THF, along with triethylamine, to the reaction mixture.
-
Subject the resulting mixture to further ultrasound irradiation at 50°C for an additional 30–90 minutes to yield the desired product.
Workflow Comparison: Traditional vs. Green Synthesis
The following diagrams illustrate the streamlined workflow of a green chemistry approach compared to a traditional synthesis.
Caption: A comparison of traditional and green synthesis workflows.
Advantages of Green Chemistry Approaches
The adoption of green chemistry principles in 2-aminothiazole synthesis offers a multitude of benefits for researchers, drug development professionals, and the environment:
-
Increased Efficiency: As evidenced by the data, green methods like microwave and ultrasound-assisted synthesis drastically reduce reaction times from hours to mere minutes, while often providing higher product yields.[7][8][13]
-
Enhanced Safety: By eliminating or reducing the use of hazardous reagents and volatile organic solvents, these methods create a safer working environment.[4][11] The use of solid supports or green solvents like polyethylene glycol (PEG) and deep eutectic solvents further minimizes risks.[7][14]
-
Environmental Responsibility: Green approaches significantly reduce the generation of hazardous waste and lower energy consumption, aligning with the principles of sustainable chemistry.[15] The use of recyclable catalysts further contributes to a circular economy in chemical synthesis.[11]
-
Economic Viability: Shorter reaction times, reduced energy input, and the potential for catalyst recycling can lead to significant cost savings in the long run, making the drug development process more economical.
References
- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. synarchive.com [synarchive.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. An Eco-friendly, Hantzsch-Based, Solvent-Free Approach to 2-Aminothiazoles and 2-Aminoselenazoles [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]
- 8. jusst.org [jusst.org]
- 9. researchgate.net [researchgate.net]
- 10. Ultrasound-assisted synthesis of novel 2-aryl-3-ethoxy-5-methyl-3-oxido-2H-thiazolo[2,3-e][1,4,2]diazaphosphole-6-carboxylates and their anticancer efficacy in inducing apoptosis and autophagy and targeting cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates [medmedchem.com]
- 14. mdpi.com [mdpi.com]
- 15. bepls.com [bepls.com]
Unveiling the Target Landscape: A Comparative Guide to the Cross-Reactivity of 2-Amino-5-chloro-4-methylthiazole Based Kinase Inhibitors
For Immediate Release
Princeton, NJ – December 28, 2025 – In the intricate world of kinase inhibitor development, understanding the complete target profile of a compound is paramount to predicting its efficacy and potential off-target effects. This guide provides a comprehensive analysis of the cross-reactivity of kinase inhibitors built upon the 2-amino-5-chloro-4-methylthiazole scaffold. As a prime exemplar of this structural class, we present a detailed examination of Dasatinib (BMS-354825), a potent inhibitor of the Bcr-Abl and Src family kinases. This document is intended for researchers, scientists, and drug development professionals, offering a comparative look at its performance against a wide array of kinases, supported by experimental data and detailed methodologies.
Executive Summary
Kinase inhibitors featuring the 2-aminothiazole core have emerged as a significant class of therapeutics, with Dasatinib being a prominent member. While highly effective against its primary targets, the Bcr-Abl fusion protein in Chronic Myeloid Leukemia (CML) and Src family kinases, Dasatinib exhibits a broad cross-reactivity profile, engaging with multiple other kinases. This polypharmacology can contribute to its therapeutic efficacy in various contexts but also presents potential for off-target liabilities. This guide dissects this cross-reactivity through quantitative data, outlines the experimental procedures for such an assessment, and visualizes the key signaling pathways impacted.
Data Presentation: Kinase Selectivity Profiles
The following tables summarize the dissociation constants (Kd) and IC50 values for Dasatinib against a panel of on- and off-target kinases. Lower values are indicative of higher binding affinity and inhibitory potency, respectively. This data has been compiled from various publicly available kinome-wide screening databases and literature sources.
Table 1: Dasatinib Dissociation Constants (Kd) for Selected Kinase Targets
| Kinase Target | Kinase Family | Dissociation Constant (Kd) in nM |
| ABL1 | Tyrosine Kinase | 0.2 |
| SRC | Tyrosine Kinase | 0.3 |
| LCK | Tyrosine Kinase | 0.4 |
| YES1 | Tyrosine Kinase | 0.4 |
| FYN | Tyrosine Kinase | 0.5 |
| KIT | Tyrosine Kinase | 4.0 |
| PDGFRB | Tyrosine Kinase | 7.0 |
| EPHA2 | Tyrosine Kinase | 16 |
| BTK | Tyrosine Kinase | 25 |
| c-RAF | Serine/Threonine Kinase | >10,000 |
| MEK1 | Serine/Threonine Kinase | >10,000 |
Data sourced from KINOMEscan® profiling studies.
Table 2: Dasatinib IC50 Values for Key Kinase Targets
| Kinase Target | IC50 (nM) |
| LCK | 1.0 |
| SRC | 1.1 |
| ABL | 1.2 |
| YES | 1.3 |
| FYN | 1.6 |
| HCK | 2.4 |
| FGR | 2.7 |
| KIT | 12 |
| PDGFRβ | 28 |
| c-RAF | >10,000 |
IC50 values are representative and can vary based on assay conditions.
Experimental Protocols
The determination of a kinase inhibitor's cross-reactivity profile is crucial for its development. Below is a detailed methodology for a competitive binding assay, such as the KINOMEscan® platform, which is a widely used method for generating comprehensive selectivity data.
KINOMEscan® Competition Binding Assay Protocol
1. Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged recombinant human kinases. The amount of kinase captured on the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of captured kinase in the presence of the test compound indicates stronger binding.
2. Reagents and Materials:
-
Test Compound (e.g., Dasatinib) dissolved in DMSO.
-
DNA-tagged recombinant human kinases.
-
Immobilized, broad-spectrum kinase inhibitor (ligand) on a solid support (e.g., beads).
-
Binding buffer.
-
Wash buffer.
-
qPCR reagents.
3. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Assay Plate Preparation: Add the diluted test compound to the wells of a microplate. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Kinase Addition: Add the DNA-tagged kinase to each well.
-
Competition Binding: Add the immobilized ligand to each well to initiate the competition reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Washing: Wash the plate to remove unbound kinase and test compound.
-
Elution and Quantification: Elute the bound kinase from the solid support and quantify the amount of DNA tag using qPCR.
4. Data Analysis:
-
The amount of kinase bound to the solid support is inversely proportional to the binding affinity of the test compound.
-
Results are typically expressed as a percentage of the DMSO control, where a lower percentage indicates a stronger interaction.
-
For quantitative analysis, dissociation constants (Kd) are determined by fitting the competition binding data to a dose-response curve.
Mandatory Visualizations
To visually represent the complex biological processes and experimental workflows discussed, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Experimental workflow for KINOMEscan® assay.
Caption: Simplified Bcr-Abl signaling pathway.
Caption: Overview of Src family kinase signaling.
Safety Operating Guide
Proper Disposal of 2-Amino-5-chloro-4-methylthiazole: A Step-by-Step Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling 2-Amino-5-chloro-4-methylthiazole (CAS No. 5316-76-7) must adhere to strict safety and disposal protocols to mitigate risks and ensure environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, reinforcing our commitment to laboratory safety and responsible chemical management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. This compound is classified as harmful if swallowed and causes serious eye damage. It is also recognized as being toxic to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: In cases of dust generation, a NIOSH-approved respirator is necessary.
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Quantitative Data Summary
For quick reference, the following table summarizes key hazard information for this compound.
| Parameter | Value | Reference |
| CAS Number | 5316-76-7 | [1][2][3][4] |
| GHS Hazard Statements | H302: Harmful if swallowedH318: Causes serious eye damage | [2] |
| GHS Precautionary Statements | P264, P270, P280, P330, P501 | [2] |
| Aquatic Toxicity | Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment. | [5][6][7] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, contaminated lab supplies (e.g., weigh boats, contaminated gloves), or spill cleanup materials in a designated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: If the compound is in a solution, it must be collected in a compatible, leak-proof hazardous waste container. Do not mix with other incompatible waste streams.
2. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate concentration and quantity of the waste.
-
Indicate the date of waste accumulation.
3. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for hazardous waste manifest and transportation. Disposal should be carried out at an approved waste disposal plant.[7][8]
5. Decontamination of Empty Containers:
-
Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate from the first rinse must be collected and disposed of as hazardous waste.
-
Subsequent rinsate may also need to be collected as hazardous waste depending on local regulations.
-
After thorough cleaning and drying, the container can be disposed of as non-hazardous waste, or recycled, in accordance with institutional policies.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. 2-AMINO-5-CHLORO-4-METHYLTHIAZOLEHCL | 5316-76-7 [m.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 2-Amino-5-chloro-4-methyl-1,3-thiazole | 5316-76-7 | FAA31676 [biosynth.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Safe Handling and Disposal of 2-Amino-5-chloro-4-methylthiazole: A Guide for Laboratory Professionals
This document provides essential safety protocols and logistical information for handling 2-Amino-5-chloro-4-methylthiazole in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe operational and disposal practices.
Disclaimer: A comprehensive Safety Data Sheet (SDS) for this compound was not available in the public domain at the time of this writing. The information herein is synthesized from SDS documentation for structurally similar compounds, including 2-Amino-5-methylthiazole and 2-Amino-5-chlorothiazole hydrochloride.[1][2][3] A thorough risk assessment should be conducted by qualified personnel before commencing any work with this substance.
Hazard Identification and Classification
This compound is considered a hazardous substance.[1] Based on data for similar compounds, it is harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[3] It is also very toxic to aquatic life with long-lasting effects.[1][3]
Primary Hazards:
-
Acute Oral Toxicity[3]
-
Specific Target Organ Toxicity (Repeated Exposure)[3]
-
Skin and Eye Irritation[4]
-
Potential for Allergic Skin Reaction[5]
-
Environmental Hazard[1]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.[1] All PPE should be selected based on a thorough risk assessment of the specific procedures to be performed.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face | Chemical safety goggles or a full-face shield.[2][3][6] | Protects against dust, splashes, and vapors.[2] |
| Skin and Body | Chemical-resistant gloves (e.g., Neoprene, Nitrile rubber) and a lab coat or chemical-resistant coveralls.[6][7] | Prevents direct skin contact, which can cause irritation or toxic effects.[1][5] |
| Respiratory | A NIOSH-approved air-purifying respirator with particulate filters is recommended, especially when handling the powder form or if dust generation is likely.[1][6][7] | Minimizes the inhalation of harmful dust particles.[1] |
Operational Plan: Safe Handling Procedures
Adherence to the following step-by-step procedures is crucial for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls:
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][8]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[3][8]
Handling Protocol:
-
Preparation: Before handling, ensure the work area is clean and free of clutter. Assemble all necessary equipment and reagents.[8]
-
Weighing and Transferring:
-
Dissolving and Reactions:
-
When dissolving the solid, add it slowly to the solvent to prevent splashing.[8]
-
If the process requires heating, use a controlled heating source like a mantle and monitor the reaction closely.
-
-
Post-Handling:
Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.
Spill and Emergency Procedures
Immediate and appropriate response to a spill is critical to prevent exposure and environmental contamination.
Minor Spills (Solid):
-
Restrict access to the area.
-
Remove all sources of ignition.[1]
-
Wearing appropriate PPE, carefully sweep or scoop up the spilled solid, avoiding dust generation.[1][2]
-
Place the material into a suitable, labeled container for hazardous waste disposal.[1]
-
Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
Major Spills:
-
Evacuate the area immediately.
-
Alert emergency responders and inform them of the location and nature of the hazard.[1]
-
Prevent entry into the affected area.
-
Allow only trained personnel with the appropriate level of PPE to manage the cleanup.[7]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of fresh running water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.[3] |
| Skin Contact | Remove all contaminated clothing. Flush skin and hair with running water and soap for at least 15 minutes.[1][2] Seek medical attention if irritation persists.[2] |
| Inhalation | Move the person to fresh air.[2][4] If breathing is difficult or discomfort persists, seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3] If the person is conscious, have them drink plenty of water. Seek immediate medical attention.[3] |
Disposal Plan
Proper disposal is essential to prevent environmental harm and comply with regulations.
-
Waste Collection: All waste materials, including excess chemical, contaminated PPE, and cleaning supplies, must be collected in a designated, clearly labeled, and sealed container for hazardous waste.[1]
-
Waste Segregation: Do not mix with other waste streams. Store away from incompatible materials, such as strong oxidizing agents.[1][3]
-
Disposal Method: All chemical waste must be disposed of through a licensed hazardous waste disposal company.[2][3] Adhere to all local, state, and federal regulations for chemical waste disposal.[1] Do not allow the chemical or its wash water to enter drains or waterways.[1][2]
Experimental Protocols
The Safety Data Sheets and other safety-focused resources reviewed do not contain specific experimental protocols for the use of this compound. Detailed methodologies for its application in research and development would be found in peer-reviewed scientific literature, such as journals of medicinal chemistry or organic synthesis. Researchers should consult these sources for procedural details and incorporate the safety measures outlined in this guide.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. aurochemicals.com [aurochemicals.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
